1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-(2-ethoxyethyl)-2-piperidin-4-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-2-20-12-11-19-15-6-4-3-5-14(15)18-16(19)13-7-9-17-10-8-13/h3-6,13,17H,2,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJXRWANRTYCJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole, a key intermediate in the preparation of the second-generation antihistamine, Bilastine.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into a detailed, four-step synthetic route, elucidating the underlying chemical principles, providing step-by-step experimental protocols, and presenting comprehensive characterization data for each intermediate and the final product. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to provide a deeper understanding of the synthetic strategy.
Introduction: Significance of the Benzimidazole Scaffold
Benzimidazoles are a prominent class of heterocyclic compounds, characterized by the fusion of a benzene ring with an imidazole ring.[3] This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules, including antiviral, anticancer, and antihypertensive agents.[4] The compound this compound serves as a crucial building block in the synthesis of Bilastine, a non-sedating H1 antihistamine used for the treatment of allergic rhinitis and urticaria.[1][2] Its synthesis, therefore, is of considerable importance in the pharmaceutical industry.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively achieved through a convergent four-step process. This strategy involves the initial construction of the core benzimidazole-piperidine scaffold, followed by sequential protection, N-alkylation, and deprotection to yield the final product. This approach allows for the purification of stable intermediates at each stage, ensuring a high-purity final compound.
Overall Synthetic Workflow
Caption: A four-step synthetic route to the target compound.
Step-by-Step Synthesis and Mechanistic Insights
Step 1: Formation of the Benzimidazole Core
The initial and foundational step is the construction of the 2-(piperidin-4-yl)-1H-benzo[d]imidazole (Intermediate I) core. This is achieved through the Phillips-Ladenburg reaction, a classic method for benzimidazole synthesis involving the condensation of an o-phenylenediamine with a carboxylic acid under acidic and dehydrating conditions.[1][5]
Reaction Mechanism: Phillips-Ladenburg Condensation
Polyphosphoric acid (PPA) is the reagent of choice for this transformation, serving as both an acid catalyst and a powerful dehydrating agent.[6][7][8][9] The reaction proceeds through the initial formation of an amide intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the benzimidazole ring.
Caption: Mechanism of the Phillips-Ladenburg reaction.
Experimental Protocol for Intermediate I:
-
To a reaction vessel, add benzene-1,2-diamine and piperidine-4-carboxylic acid in a 1:1 molar ratio.
-
Add polyphosphoric acid (PPA) as the solvent and catalyst, typically 5-10 times the weight of the limiting reagent.
-
Heat the reaction mixture to 120-140°C with constant stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Boc Protection of the Piperidine Moiety
The secondary amine of the piperidine ring in Intermediate I is a nucleophilic site that can compete with the benzimidazole nitrogen in the subsequent N-alkylation step. To ensure selective alkylation at the desired benzimidazole nitrogen, the piperidine nitrogen is temporarily protected with a tert-butoxycarbonyl (Boc) group.[10] This is a standard protecting group strategy in organic synthesis.[11]
Experimental Protocol for Intermediate II:
-
Dissolve Intermediate I in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), in a slight molar excess (1.1-1.2 equivalents).
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (Intermediate II).
-
The product is often of sufficient purity for the next step, but can be further purified by column chromatography on silica gel if necessary.
Step 3: N-Alkylation of the Benzimidazole Ring
With the piperidine nitrogen protected, the ethoxyethyl group can be selectively introduced onto one of the benzimidazole nitrogens. This is a nucleophilic substitution reaction where the deprotonated benzimidazole anion attacks the alkylating agent.
Experimental Protocol for Intermediate III:
-
Dissolve Intermediate II in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or THF.
-
Add a strong base, such as sodium hydride (NaH) (1.1-1.2 equivalents), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0°C for 30-60 minutes to allow for complete deprotonation of the benzimidazole nitrogen.
-
Slowly add 1-bromo-2-ethoxyethane or 1-chloro-2-ethoxyethane (1.1-1.3 equivalents) to the reaction mixture.[12]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the completion of the reaction.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude tert-butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (Intermediate III) by column chromatography on silica gel.
Step 4: Boc Deprotection
The final step in the synthesis is the removal of the Boc protecting group to liberate the secondary amine of the piperidine ring. This is typically achieved under acidic conditions.[11][13][14]
Reaction Mechanism: Acid-Catalyzed Boc Deprotection
The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and carbon dioxide to yield the deprotected amine as its corresponding acid salt.
Caption: Acid-catalyzed removal of the Boc protecting group.
Experimental Protocol for the Final Product:
-
Dissolve Intermediate III in a suitable solvent, such as dioxane, methanol, or dichloromethane.
-
Add a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M solution) or another suitable acid like trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, the hydrochloride salt of the product may precipitate. If so, collect the solid by filtration.
-
Alternatively, the solvent can be removed under reduced pressure. The residue can then be triturated with diethyl ether to induce precipitation of the product salt.
-
The resulting solid is filtered, washed with a small amount of cold solvent (e.g., diethyl ether), and dried under vacuum to yield this compound hydrochloride.
Characterization Data
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR and MS Data |
| Intermediate I | 2-(Piperidin-4-yl)-1H-benzo[d]imidazole | C₁₂H₁₅N₃ | 201.27 | ¹H NMR (DMSO-d₆): δ 12.1 (br s, 1H), 7.4-7.6 (m, 2H), 7.1 (m, 2H), 3.0-3.2 (m, 3H), 2.7-2.9 (m, 2H), 1.8-2.0 (m, 4H). MS (ESI+): m/z 202.1 [M+H]⁺. |
| Intermediate II | tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | C₁₇H₂₃N₃O₂ | 301.38 | ¹H NMR (CDCl₃): δ 7.3-7.7 (m, 4H), 4.2 (br d, 2H), 3.1 (m, 1H), 2.9 (t, 2H), 2.2 (d, 2H), 1.9 (m, 2H), 1.5 (s, 9H). MS (ESI+): m/z 302.2 [M+H]⁺.[15][16] |
| Intermediate III | tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | C₂₁H₃₁N₃O₃ | 373.49 | ¹H NMR (CDCl₃): δ 7.7 (m, 1H), 7.2-7.4 (m, 3H), 4.4 (t, 2H), 4.2 (br d, 2H), 3.7 (t, 2H), 3.4 (q, 2H), 3.2 (m, 1H), 2.9 (t, 2H), 2.2 (d, 2H), 1.9 (m, 2H), 1.5 (s, 9H), 1.1 (t, 3H). MS (ESI+): m/z 374.3 [M+H]⁺.[17] |
| Final Product | This compound | C₁₆H₂₃N₃O | 273.37 | ¹H NMR (CDCl₃): δ 7.7 (m, 1H), 7.2-7.4 (m, 3H), 4.4 (t, 2H), 3.7 (t, 2H), 3.4 (q, 2H), 3.2 (m, 1H), 3.1 (d, 2H), 2.8 (t, 2H), 2.1 (d, 2H), 1.9 (m, 2H), 1.1 (t, 3H). MS (ESI+): m/z 274.2 [M+H]⁺.[18] |
Conclusion
The synthesis of this compound presented herein is a robust and reproducible four-step process. By employing a strategic use of protecting groups, the synthesis allows for the selective functionalization of the benzimidazole core. The detailed protocols and mechanistic explanations provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable pharmaceutical intermediate. The provided characterization data serves as a benchmark for the validation of the synthesized compounds.
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PubChem. tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate. Retrieved from [Link]
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ResearchGate. (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023-10-05). Retrieved from [Link]
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Pharmacological profile of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives
An In-Depth Technical Guide to the Pharmacological Profile of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives
Abstract
The 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold represents a quintessential "privileged structure" in modern medicinal chemistry. Its unique three-dimensional arrangement, combining a rigid benzimidazole core with a flexible piperidine moiety, provides an ideal framework for interacting with a wide array of biological targets. This versatility has led to the development of derivatives exhibiting a remarkable spectrum of pharmacological activities, ranging from anti-inflammatory and antihistaminic to potent enzyme inhibition for oncological applications. This technical guide provides an in-depth exploration of the synthesis, multifaceted pharmacological profiles, mechanisms of action, and structure-activity relationships of this important class of compounds. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics. Detailed experimental protocols for key biological assays are provided to ensure the reproducibility and validation of findings.
Core Synthesis and Derivatization Strategies
The foundational 2-(piperidin-4-yl)-1H-benzo[d]imidazole structure is most commonly synthesized via the Phillips-Ladenburg reaction. This involves the condensation of an o-phenylenediamine with piperidine-4-carboxylic acid under acidic conditions, which drives the cyclization and dehydration to form the benzimidazole ring.[1][2] This core scaffold offers two primary sites for chemical modification: the nitrogen atom of the piperidine ring and the non-substituted nitrogen of the benzimidazole ring, allowing for the generation of diverse chemical libraries.
General Synthesis Workflow
The choice of acidic catalyst and reaction conditions (e.g., temperature, solvent) is critical for optimizing yield and minimizing side products. Post-synthesis, further derivatization is typically achieved through standard nucleophilic substitution or sulfonylation reactions at the piperidine nitrogen after deprotection of a suitable protecting group (e.g., Boc).[2]
Caption: General synthesis of the core scaffold and subsequent derivatization.
Pharmacological Profiles and Mechanisms of Action
The derivatization of the core scaffold has unlocked a wide range of therapeutic applications. The following sections detail the most significant pharmacological activities discovered to date.
Anti-inflammatory Activity
Derivatives of this class have demonstrated potent anti-inflammatory effects through multiple mechanisms, primarily involving the inhibition of the NF-κB and NLRP3 inflammasome signaling pathways.
In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, certain derivatives have been shown to significantly inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[2][3]
The underlying mechanism involves the modulation of the canonical NF-κB signaling pathway. In a resting state, the NF-κB transcription factor (a heterodimer, typically of p65/RelA and p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[4] Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS (producing NO) and TNF-α.[5][6] Active compounds were found to prevent the degradation of IκBα by restoring its phosphorylation level, effectively trapping NF-κB in the cytoplasm and halting the inflammatory cascade.[3]
Caption: Canonical NF-κB pathway and the point of inhibition.
A distinct set of derivatives has been identified as inhibitors of the NLRP3 inflammasome, a multi-protein complex crucial for processing pro-inflammatory cytokines IL-1β and IL-18.[5][7] Aberrant activation of this inflammasome is linked to numerous inflammatory diseases.[8][9] The canonical activation of NLRP3 is a two-step process: a "priming" signal (e.g., from LPS) upregulates NLRP3 and pro-IL-1β via NF-κB, and a second "activation" signal (e.g., ATP, nigericin) triggers complex assembly, leading to caspase-1 activation and cytokine maturation.[1][10] Benzimidazole derivatives can intervene in this process, preventing the release of mature IL-1β.[5]
Antihistaminic Activity (H₁ Receptor Antagonism)
The most prominent example of this activity is Bilastine , a second-generation antihistamine where the core scaffold is derivatized with a 1-(2-ethoxyethyl) group.[8] Bilastine is a potent and highly selective H₁ histamine receptor antagonist.[11][12] During an allergic reaction, histamine released from mast cells binds to H₁ receptors, causing symptoms like itching, vasodilation, and sneezing. Bilastine acts as a competitive antagonist, binding to the H₁ receptor without activating it, thereby preventing histamine from eliciting a response.[3][13] Its "second-generation" classification stems from its low propensity to cross the blood-brain barrier, resulting in minimal sedative effects compared to older antihistamines.[13]
| Compound | Target | Affinity/Potency | Therapeutic Use |
| Bilastine | Histamine H₁ Receptor | High affinity and selectivity[12] | Allergic Rhinitis, Urticaria[3][11] |
| Compound 6e | iNOS / TNF-α Production | IC₅₀ = 0.86 µM (NO) / 1.87 µM (TNF-α)[3] | Anti-inflammatory (preclinical) |
| Compound 14p** | PARP-1 | IC₅₀ = 0.023 µM[12] | Anticancer (preclinical) |
| 1-(2-ethoxyethyl)-2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole | |||
| **A 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivative with furan ring substitution |
Enzyme Inhibition for Oncology (PARP-1)
The benzimidazole scaffold has been successfully adapted to create potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA single-strand break repair.[9][12] In cancers with existing DNA repair deficiencies (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. Structure-activity relationship (SAR) studies have shown that modifying the core with specific heterocyclic groups, such as a furan ring, can significantly enhance PARP-1 inhibitory activity.[9][12]
Other Activities
The versatility of the scaffold is further demonstrated by its use as a key intermediate in the synthesis of compounds targeting other biological systems:
-
Sodium Channel Blockers: The core is a reagent for creating potent sodium channel blockers for potential treatment of ischemic stroke.[1][14]
-
Akt1/Akt2 Inhibitors: It serves as a building block for dual inhibitors of the Akt1 and Akt2 kinases, which are involved in cell survival and proliferation pathways.[1][14]
-
Antimicrobial Agents: Various derivatives have shown promising antibacterial and antifungal activity against a range of pathogens.[6][11]
Key Experimental Protocols
The following protocols describe standard, validated assays for quantifying the anti-inflammatory activity of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.
Protocol: Nitric Oxide (NO) Production via Griess Assay
This protocol quantifies NO production by measuring its stable metabolite, nitrite, in macrophage culture supernatants.
A. Cell Culture and Treatment
-
Seed RAW 264.7 macrophages in a 24-well plate at a density of 5x10⁵ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[15]
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.[16]
B. Griess Reaction
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in fresh culture medium.
-
Transfer 100 µL of culture supernatant from each well of the cell plate to a new 96-well flat-bottom plate. Also, add 100 µL of each standard to separate wells.[15][17]
-
Prepare the Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 2.5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[16]
-
Add 100 µL of the mixed Griess Reagent to each well containing supernatant or standard.[17]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.[16][17]
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Protocol: TNF-α Quantification via ELISA
This protocol measures the concentration of secreted TNF-α in culture supernatants using a sandwich ELISA.
-
Coat a 96-well ELISA plate with a capture antibody specific for TNF-α overnight at 4°C.[18]
-
Wash the plate with Wash Buffer (e.g., PBS with 0.05% Tween-20) and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[18]
-
Wash the plate. Add 100 µL of culture supernatants (collected as in step A4 of the Griess assay) and TNF-α standards to the appropriate wells.
-
Incubate for 2 hours at room temperature.[19]
-
Wash the plate thoroughly. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[20]
-
Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.[20]
-
Wash the plate. Add 100 µL of TMB Substrate solution to each well and incubate until sufficient color develops (typically 15-20 minutes).[19]
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄).[19]
-
Measure the absorbance at 450 nm.
-
Quantify the TNF-α concentration by comparing sample absorbance to the standard curve.
Protocol: Western Blot for NF-κB Pathway Activation
This protocol assesses the phosphorylation status of IκBα and the nuclear translocation of the p65 subunit.
A. Cell Lysis and Protein Quantification
-
Treat cells as described in the Griess assay protocol, but for a shorter duration (e.g., 15-60 minutes) to capture transient signaling events.
-
For nuclear translocation, lyse cells using a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. For phosphorylation analysis, use a whole-cell lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
B. Electrophoresis and Transfer
-
Load equal amounts of protein (e.g., 30-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[16]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]
C. Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody specific for phospho-IκBα, total IκBα, p65, or a loading control (β-actin for whole-cell/cytoplasmic, Lamin B1 for nuclear) overnight at 4°C.[21]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an ECL chemiluminescent substrate and visualize the protein bands using an imaging system.[16] Densitometry analysis can be used to quantify changes in protein levels.
Conclusion and Future Perspectives
The 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutic agents. Its synthetic tractability and ability to be tailored for high-affinity interactions with diverse biological targets—including G-protein coupled receptors, inflammatory signaling proteins, and critical enzymes in DNA repair—underscore its value in drug discovery. The profound anti-inflammatory effects via dual NF-κB and NLRP3 modulation, the established clinical success of the antihistamine Bilastine, and the emerging potential of PARP inhibitors highlight the breadth of its utility. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these derivatives, exploring new therapeutic areas, and developing multi-target ligands to address complex diseases. This guide provides a solid foundation of the pharmacological landscape and key methodologies for scientists aiming to innovate within this exciting chemical space.
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An In-Depth Technical Guide to the In Vitro Biological Activity of Novel Benzimidazole Compounds
Abstract
The benzimidazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, making it a focal point for the development of novel therapeutics.[1][4][5][6] This guide provides an in-depth technical exploration of the in vitro evaluation of novel benzimidazole compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental choices and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility. We will delve into the core methodologies, from initial cytotoxicity screenings to specific mechanistic assays, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Benzimidazole Scaffold: A Cornerstone of Modern Drug Discovery
The versatility of the benzimidazole core lies in its unique bicyclic heteroaromatic structure, formed by the fusion of benzene and imidazole rings.[3] This arrangement provides a stable yet reactive framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity.[7] The ability of the benzimidazole nucleus to serve as a hydrogen bond donor or acceptor facilitates its interaction with various enzymes and receptors, contributing to its diverse pharmacological profile.[4][5]
The significance of this scaffold is underscored by the number of clinically approved drugs that incorporate it, such as the anthelmintics mebendazole and albendazole, which have been repurposed for their anticancer effects.[7] The development of novel benzimidazole derivatives continues to be a highly active area of research, with a constant stream of new compounds exhibiting potent and selective biological activities.[8][9][10]
Evaluating the Anticancer Potential of Novel Benzimidazole Compounds
The anticancer activity of benzimidazole derivatives is a major focus of current research, with compounds being developed to target various hallmarks of cancer.[1][7][11][12] A systematic in vitro evaluation is crucial to identify promising lead compounds and elucidate their mechanisms of action.
Initial Cytotoxicity Screening: The Foundation of Anticancer Drug Discovery
The first step in assessing the anticancer potential of a novel benzimidazole compound is to determine its cytotoxicity against a panel of cancer cell lines.[13] This provides a broad overview of the compound's potency and selectivity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are widely used colorimetric methods for assessing cell viability.[14] These assays are based on the reduction of the tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[14]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel benzimidazole compounds in culture medium. Add the compounds to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Causality Behind Experimental Choices:
-
Choice of Cell Lines: A panel of cell lines from different tissue origins (e.g., breast, lung, colon) is used to assess the compound's spectrum of activity.[13] Including a non-cancerous cell line (e.g., fibroblasts) helps to determine the compound's selectivity for cancer cells.[13]
-
Incubation Time: Varying the incubation time allows for the assessment of both short-term and long-term cytotoxic effects.
-
Positive Control: A well-characterized anticancer drug like doxorubicin provides a benchmark for comparing the potency of the novel compounds.[15]
Elucidating the Mechanism of Action: Beyond Cytotoxicity
Once a compound has demonstrated significant cytotoxicity, the next step is to investigate its mechanism of action. Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms.[4][5][7][12]
Many benzimidazole compounds, including clinically used drugs like mebendazole, inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in mitosis.[7][16] Inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis.[7][17]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter dye in a suitable buffer.
-
Compound Addition: Add the novel benzimidazole compound at various concentrations to the reaction mixture. Include a known tubulin polymerization inhibitor (e.g., nocodazole) as a positive control and a vehicle control.[17][18]
-
Fluorescence Measurement: Monitor the fluorescence intensity over time at 37°C using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: Plot the fluorescence intensity versus time and determine the effect of the compound on the rate and extent of tubulin polymerization.
Data Presentation: Tubulin Polymerization Inhibition
| Compound | Concentration (µM) | Inhibition of Tubulin Polymerization (%) |
| Novel Benzimidazole 1 | 1 | 25 |
| 5 | 68 | |
| 10 | 92 | |
| Nocodazole (Control) | 1 | 85 |
Visualization: Tubulin Polymerization Inhibition Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
Some benzimidazole derivatives can intercalate into the minor groove of DNA or inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[1] This leads to DNA damage, cell cycle arrest, and apoptosis.[1]
Experimental Protocol: Topoisomerase I Inhibition Assay
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and reaction buffer.
-
Compound Incubation: Add the novel benzimidazole compound at various concentrations to the reaction mixture and incubate.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Analysis: A decrease in the amount of relaxed DNA and an increase in supercoiled DNA indicate topoisomerase I inhibition.
Assessing the Antimicrobial Efficacy of Benzimidazole Derivatives
Benzimidazole compounds have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[3][8][19] Their evaluation involves determining their minimum inhibitory concentration (MIC) and, in some cases, their minimum bactericidal/fungicidal concentration (MBC/MFC).
Broth Microdilution Method: The Gold Standard for MIC Determination
The broth microdilution method is a widely used and accurate technique for determining the MIC of an antimicrobial agent.[20][21][22]
Experimental Protocol: Broth Microdilution Assay
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.[22]
-
Serial Dilutions: Prepare two-fold serial dilutions of the novel benzimidazole compound in a 96-well microtiter plate.[21]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.[21][22]
-
Incubation: Incubate the plate at the appropriate temperature and for the required duration for the specific microorganism.[20][22]
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[21]
Data Presentation: Antimicrobial Activity (MIC)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Novel Benzimidazole 2 | 8 | 16 | 4 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 |
Visualization: Broth Microdilution Workflow
Caption: Workflow for the broth microdilution assay.
Investigating the Antiviral Properties of Benzimidazole Compounds
The benzimidazole scaffold is also a promising framework for the development of antiviral agents.[2][23] In vitro evaluation of antiviral activity typically involves plaque reduction assays.
Plaque Reduction Neutralization Test (PRNT): The Gold Standard for Antiviral Efficacy
The PRNT is considered the gold standard for measuring the ability of a compound to neutralize a virus.[24][25][26]
Experimental Protocol: Plaque Reduction Assay
-
Cell Culture: Grow a monolayer of susceptible host cells in a multi-well plate.[24]
-
Virus-Compound Incubation: Incubate a fixed amount of the virus with serial dilutions of the novel benzimidazole compound.[24]
-
Infection: Add the virus-compound mixture to the cell monolayers and allow for viral adsorption.[24]
-
Agarose Overlay: Add an agarose overlay to restrict the spread of the virus to adjacent cells.[24]
-
Incubation: Incubate the plates for several days to allow for plaque formation.[24]
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques. A plaque is a clear area where the virus has lysed the cells.[24]
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).[24]
Probing the Anti-Inflammatory Activity of Benzimidazole Derivatives
Chronic inflammation is a key factor in many diseases, and benzimidazole derivatives have shown potential as anti-inflammatory agents.[27][28][29][30] A common mechanism of action is the inhibition of the NF-κB signaling pathway.[31]
NF-κB Signaling Pathway: A Central Mediator of Inflammation
The NF-κB transcription factor plays a crucial role in regulating the expression of pro-inflammatory genes.[31][32][33]
Visualization: NF-κB Signaling Pathway
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Experimental Approach: NF-κB Reporter Assay
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Compound Treatment: Treat the transfected cells with the novel benzimidazole compound.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.
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The Architecture of Affinity: A Technical Guide to the Structure-Activity Relationship of Histamine H1 Receptor Antagonists
Abstract
The histamine H1 receptor, a pivotal G-protein coupled receptor (GPCR), is a principal therapeutic target for allergic and inflammatory conditions. The antagonists that modulate its activity have evolved significantly over decades, from first-generation agents with broad pharmacological profiles to highly selective second-generation compounds with improved safety. This guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the affinity, selectivity, and pharmacological properties of H1 receptor antagonists. We will dissect the core pharmacophore, analyze the nuanced contributions of different chemical scaffolds, and detail the experimental and computational methodologies that underpin our modern understanding. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and optimization of novel H1 receptor antagonists.
The Histamine H1 Receptor: Structure and Signaling
The human histamine H1 receptor (H1R) is a rhodopsin-like Class A GPCR. Its activation by the endogenous ligand histamine initiates a cascade of intracellular events primarily through the Gαq/11 signaling pathway.[1][2] This pathway is fundamental to understanding the functional consequences of antagonist binding.
Upon histamine binding, a conformational change in the H1R activates the associated Gq protein. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses to the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] This signaling cascade ultimately mediates the physiological responses characteristic of allergic reactions, such as smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory cytokines.[1][2]
Virtually all clinically used H1-antihistamines are not neutral antagonists but rather function as inverse agonists.[3][4] They bind to the inactive conformation of the H1R, stabilizing it and thereby reducing the basal, constitutive activity of the receptor in addition to blocking the action of histamine.
Structure-Activity Relationship by Chemical Class
The first-generation H1 antagonists are categorized into several chemical classes based on the nature of the connecting moiety "X" and the overall scaffold. [5][6]
Aminoalkyl Ethers (Ethanolamines)
-
General Structure : Ar₂CH-O-CH₂CH₂-N(CH₃)₂
-
Prototypical Drug : Diphenhydramine [4]* SAR Insights : The ether oxygen (X=O) is a key feature. Diphenhydramine itself is not a highly potent H1 antagonist but exhibits significant anticholinergic and sedative properties due to its ability to cross the blood-brain barrier and interact with muscarinic receptors. [7][8]Para-substitution on one of the phenyl rings with a small alkyl group can slightly increase potency.
Ethylenediamines
-
General Structure : Ar₁(Ar₂)N-CH₂CH₂-N(CH₃)₂
-
Prototypical Drug : Tripelennamine [9][10]* SAR Insights : This was the first class of clinically effective H1 antagonists. [3]The nitrogen atom (X=N) connects the diaryl group to the ethylamine side chain. One of the aryl groups is often a 2-pyridyl group, which generally enhances potency. These compounds tend to have less CNS depression than the ethanolamines but can cause more gastrointestinal side effects.
Alkylamines (Propylamines)
-
General Structure : Ar₁(Ar₂)CH-CH₂CH₂-N(CH₃)₂
-
Prototypical Drug : Chlorpheniramine
-
SAR Insights : The connecting moiety is a carbon atom (X=C), which introduces a chiral center. The S-(+)-enantiomer of chlorpheniramine is significantly more potent than the R-(-)-enantiomer, highlighting the stereoselectivity of the H1R binding pocket. [7]Halogenation (e.g., chlorine in chlorpheniramine) at the para-position of the phenyl ring dramatically increases potency (20-50 fold) and duration of action compared to the parent compound, pheniramine. [7]
Piperazines
-
General Structure : A diarylmethyl group attached to a piperazine ring.
-
Prototypical Drugs : Hydroxyzine, Cyclizine [11][12]* SAR Insights : The terminal amine is part of the piperazine heterocycle. These compounds often have a longer duration of action and are frequently used for motion sickness and vertigo. [3]Hydroxyzine is notable for its anxiolytic and sedative effects. [12]The metabolism of hydroxyzine leads to cetirizine, a second-generation antagonist, by oxidation of the terminal alcohol to a carboxylic acid.
Phenothiazines (Tricyclics)
-
General Structure : A tricyclic phenothiazine core with an alkylamine side chain.
-
Prototypical Drug : Promethazine
-
SAR Insights : The two aryl rings are fused into a tricyclic system, which constrains them in a non-coplanar orientation, contributing to high potency. [3][7]The alkyl chain between the ring nitrogen and the terminal amine is critical; a two or three-carbon chain is optimal. Branching of the alkyl chain, as seen in promethazine, can increase H1-antagonist activity. [5]This class is known for potent sedative and anticholinergic effects.
The Leap to Second-Generation Antagonists: Engineering Selectivity
The primary driver for the development of second-generation H1 antagonists was to mitigate the undesirable side effects of first-generation agents, particularly sedation and anticholinergic effects. [13]This was achieved through specific structural modifications designed to alter their physicochemical properties and receptor selectivity.
Key Structural Differentiators and SAR Principles:
-
Reduced Lipophilicity and CNS Penetration : First-generation antagonists are lipophilic and readily cross the blood-brain barrier (BBB), leading to interaction with central H1 receptors and causing sedation. [8][14]Second-generation agents are designed to be more hydrophilic. Many are zwitterionic at physiological pH, possessing both a basic amine and an acidic group (e.g., a carboxylic acid in cetirizine and fexofenadine). [3]This polarity significantly limits their ability to cross the BBB.
-
P-glycoprotein Substrates : Many second-generation antihistamines are substrates for P-glycoprotein (P-gp), an efflux transporter highly expressed at the BBB. P-gp actively pumps these drugs out of the central nervous system, further reducing their central concentrations and sedative potential.
-
Increased H1 Receptor Selectivity : First-generation compounds often show affinity for other receptors, such as muscarinic, α-adrenergic, and serotonergic receptors, leading to side effects like dry mouth, constipation, and dizziness. [3][8]Second-generation antagonists are designed to have a much higher affinity and selectivity for the H1 receptor, minimizing these off-target effects. [15][16]For example, the selectivity of cetirizine for H1 receptors over muscarinic receptors is vastly greater than that of older agents. [15] The introduction of a carboxylic acid moiety, a hallmark of many second-generation drugs, not only reduces CNS penetration but can also introduce new interactions with the receptor, leading to prolonged residence times (a key concept in structure-kinetic relationships). [1][17]
Feature First-Generation Antagonists Second-Generation Antagonists Example Diphenhydramine, Chlorpheniramine Cetirizine, Loratadine, Fexofenadine CNS Penetration High (Lipophilic) Low (Hydrophilic, P-gp substrates) Sedation Common and often significant Minimal to none at standard doses Receptor Selectivity Low (Binds to H1, muscarinic, adrenergic) High (Highly selective for H1) Anticholinergic Effects Common (dry mouth, urinary retention) Rare | Key Structural Feature | Basic pharmacophore Ar₂-X-Alkyl-NMe₂ | Often contains an acidic moiety (e.g., -COOH) |
Methodologies for SAR Elucidation
The determination of structure-activity relationships is an empirical science, relying on robust and reproducible experimental assays. These are complemented by computational approaches that provide insight into the molecular interactions driving affinity and selectivity.
Experimental Protocols
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled H1 antagonist.
-
Objective : To determine the inhibitory constant (Ki) of a test compound for the human H1 receptor.
-
Methodology :
-
Membrane Preparation : Culture a cell line stably or transiently expressing the human H1 receptor (e.g., HEK293 or CHO cells). Harvest the cells, homogenize them in an ice-cold buffer (e.g., Tris-HCl with protease inhibitors), and prepare a membrane fraction via differential centrifugation. Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
Assay Setup : In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radioligand (e.g., [³H]-mepyramine, typically at its Kd concentration), and varying concentrations of the unlabeled test compound.
-
Controls : Include wells for "total binding" (membranes + radioligand, no competitor) and "non-specific binding" (membranes + radioligand + a high concentration of a known H1 antagonist, e.g., 10 µM mianserin).
-
Incubation : Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours).
-
Harvesting : Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection : Dry the filter plate and add a scintillation cocktail to each well. Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the H1 receptor. [18]
-
This protocol measures the functional ability of a compound to inhibit H1R signaling by quantifying the accumulation of the IP3 metabolite, IP1.
-
Objective : To determine the functional potency (IC₅₀) of an antagonist in blocking histamine-induced Gq signaling.
-
Methodology :
-
Cell Plating : Plate H1R-expressing cells in a suitable microplate (e.g., 384-well white plate) and culture overnight.
-
Compound Pre-incubation : Remove the culture medium and add the test antagonist at various concentrations to the wells. Incubate for a defined period to allow the antagonist to bind to the receptors.
-
Agonist Stimulation : Add a fixed concentration of histamine (typically an EC₈₀ concentration to ensure a robust signal) to the wells containing the antagonist. Also include control wells with no antagonist (100% response) and no histamine (basal response).
-
Incubation : Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation. The assay buffer should contain LiCl to inhibit the degradation of IP1. [19] 5. Lysis and Detection : Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents for IP1 (an anti-IP1 antibody labeled with a donor fluorophore and IP1 labeled with an acceptor fluorophore). [20][21] 6. Measurement : After a final incubation period, read the plate on an HTRF-compatible microplate reader, measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis :
-
Calculate the HTRF ratio (Acceptor/Donor) for each well. The signal is inversely proportional to the amount of IP1 produced by the cells.
-
Plot the HTRF ratio or calculated IP1 concentration against the log concentration of the antagonist.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the histamine-induced response.
-
Computational and In Silico Approaches
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of ligands with improved properties.
-
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D structural features of a series of compounds with their biological activity. These models can generate contour maps that highlight regions where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for activity, guiding the design of new, more potent analogs.
-
Molecular Docking : With the availability of the H1R crystal structure, molecular docking can be used to predict the binding mode of antagonists within the receptor's active site. This allows for the visualization of key interactions, such as the ionic bond with Asp107 and hydrophobic interactions with aromatic residues in the transmembrane helices, providing a structural rationale for observed SAR.
-
Pharmacophore Modeling : Based on a set of active compounds, a 3D pharmacophore model can be generated. This model defines the essential spatial arrangement of chemical features (e.g., aromatic rings, hydrogen bond acceptors/donors, positive ionizable groups) required for H1R antagonism. It can then be used as a 3D query to screen virtual libraries for novel chemical scaffolds.
Conclusion and Future Directions
The journey from the first-generation H1 antagonists to the modern, highly selective second-generation agents is a testament to the power of medicinal chemistry and the iterative application of SAR principles. The core pharmacophore, centered around a diaryl moiety and a protonated amine, has proven remarkably robust. The evolution of this scaffold has been driven by a deeper understanding of the physicochemical properties that govern CNS penetration and receptor selectivity.
Future research will likely focus on fine-tuning the structure-kinetic relationship (SKR) , designing antagonists with optimized residence times at the H1 receptor for potentially improved in vivo efficacy and duration of action. [1][17][22]The development of dual-acting ligands, such as compounds with both H1 and H4 receptor antagonism, may offer new therapeutic avenues for complex inflammatory diseases. [23]As our understanding of the H1 receptor's structural biology and signaling complexity continues to grow, so too will our ability to design the next generation of safer and more effective antihistamines.
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ANTI-HISTAMINES AND ITS DRUGS WITH SAR AND. (n.d.). Slideshare. [Link]
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Identification of a dual histamine H1/H3 receptor ligand based on the H1 antagonist chlorpheniramine. (2003). PubMed. [Link]
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Effects of single therapeutic doses of promethazine, fexofenadine and olopatadine on psychomotor function and histamine-induced wheal- and flare-responses: a randomized double-blind, placebo-controlled study in healthy volunteers. (n.d.). PubMed Central. [Link]
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pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. (n.d.). PubMed. [Link]
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Physicochemical properties of 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole
An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole
Introduction
This compound is a significant N-heterocyclic organic compound that serves as a crucial advanced intermediate in modern pharmaceutical synthesis.[1] Its molecular architecture, featuring a benzimidazole core linked to ethoxyethyl and piperidinyl moieties, makes it a pivotal building block, most notably in the production of the second-generation antihistamine, Bilastine.[1][2] This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methodologies, and its role in drug development, tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Chemical Identity and Structure
A precise understanding of the compound's identity is fundamental for its application in research and manufacturing.
Core Identifiers
The compound is identified by several key parameters, which can vary slightly depending on whether it is in its free base form or as a salt.
| Identifier | Value | Source |
| IUPAC Name | 1-(2-ethoxyethyl)-2-piperidin-4-ylbenzimidazole | [1][3][4] |
| CAS Number (Free Base) | 110963-63-8 | [1][5][6] |
| CAS Number (HCl Salt) | 1841081-72-8 | [1][7][8] |
| Molecular Formula (Free Base) | C₁₆H₂₃N₃O | [5][6][9] |
| Molecular Weight (Free Base) | 273.37 g/mol | [1][5][6][9] |
| Molecular Formula (HCl Salt) | C₁₆H₂₄ClN₃O | [8][9] |
| Molecular Weight (HCl Salt) | 309.83 g/mol | [9] |
| InChI Key | YBJXRWANRTYCJE-UHFFFAOYSA-N | [1][6] |
Molecular Structure
The structure consists of a benzimidazole ring system, with an ethoxyethyl group attached to one nitrogen atom and a piperidin-4-yl group at the 2-position.[9] This arrangement is critical for its reactivity in subsequent synthetic steps.
Caption: General synthetic workflow for producing the target intermediate and its conversion to Bilastine.
Analytical Methodologies
Ensuring the purity and structural integrity of this intermediate is paramount for the quality of the final API. A suite of analytical techniques is employed for this purpose.
Purity and Structural Confirmation
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods to assess purity, with suppliers often guaranteeing a purity of no less than 98.5%. [3]* Structural Characterization: The definitive structure of the compound is confirmed using spectroscopic methods, including ¹H Nuclear Magnetic Resonance (¹H NMR) and Liquid Chromatography-Mass Spectrometry (LCMS). [1]
Experimental Protocol: Purity Determination by RP-HPLC
This protocol is a representative method for determining the purity of the intermediate, adapted from established methods for Bilastine and related compounds. [10][11][12] Objective: To quantify the purity of this compound using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Materials and Reagents:
-
Reference standard of the compound (≥99.5% purity)
-
Test sample of the compound
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Orthophosphoric acid
-
HPLC-grade water
-
0.45 µm membrane filters
Instrumentation:
-
HPLC system with a UV-Vis detector (e.g., Shimadzu LC20AD) [10]* C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
Procedure:
-
Mobile Phase Preparation:
-
Prepare the buffer solution: Dilute a small volume of orthophosphoric acid in HPLC-grade water.
-
Prepare the mobile phase by mixing methanol and the buffer in a defined ratio (e.g., 70:30 v/v). [10] * Degas the mobile phase by sonication for 15-20 minutes before use.
-
-
Standard Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of the reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This creates a 100 µg/mL stock solution.
-
-
Sample Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of the test sample and prepare a 100 µg/mL solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solution multiple times (e.g., n=6) to check for system suitability (e.g., %RSD of peak area < 2%).
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main analyte in the sample chromatogram to the peak area of the standard.
-
Caption: Workflow for purity determination of the intermediate by RP-HPLC.
Biological and Pharmacological Context
While specific biological activity data for this compound itself is limited, its significance is inextricably linked to the pharmacology of Bilastine. [9]Bilastine is a potent and highly selective H1 histamine receptor antagonist (or inverse agonist), which does not have significant affinity for other receptor types. [13][14]This selectivity is the basis for its efficacy in treating allergic conditions like allergic rhinitis and urticaria with a low incidence of sedative side effects. [13][15] Recent research has also explored the repurposing of the Bilastine scaffold, which contains this core intermediate structure, for creating novel metal-based anticancer agents. [1]Complexes with Copper(II) have shown potent in vitro anticancer activity, highlighting the versatility of this chemical framework. [1]
Safety and Handling
As with any chemical intermediate, proper safety protocols must be followed. While specific toxicity data for this compound is limited, it is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). [6]Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area, are mandatory.
Conclusion and Future Directions
This compound is a well-characterized intermediate whose physicochemical properties are tailored for its role in the synthesis of Bilastine. Its stable, solid form and defined reactivity make it a reliable component in multi-step pharmaceutical manufacturing.
Future research involving this compound could focus on:
-
Process Optimization: Developing more efficient, cost-effective, and greener synthetic routes. [2]* Derivative Synthesis: Using it as a scaffold to create novel derivatives with unique pharmacological properties, expanding beyond antihistamines into areas like oncology. [1][9]* Solid-State Characterization: Further investigation into its solid-state properties, such as polymorphism, could lead to improved handling and formulation of downstream products. [9] This technical guide provides a foundational understanding of this key intermediate, offering valuable insights for scientists and researchers engaged in the development and manufacturing of benzimidazole-based pharmaceuticals.
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An In-Depth Technical Guide to the Spectroscopic Analysis of Bilastine Synthesis Intermediates
Abstract
The synthesis of Bilastine, a second-generation H1 antihistamine, involves a multi-step process where the purity and structural integrity of each intermediate are paramount to the quality of the final Active Pharmaceutical Ingredient (API). This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LCMS) in the characterization of key Bilastine synthesis intermediates. We move beyond procedural lists to explain the causal reasoning behind analytical choices, establishing a self-validating system of protocols. By integrating high-sensitivity LCMS for reaction monitoring and impurity profiling with the definitive structural elucidation power of NMR, this document outlines a robust strategy to ensure process control and regulatory compliance.
The Synthetic Landscape of Bilastine: A Strategic Overview
The commercial synthesis of Bilastine, chemically known as 2-[4-[2-[4-[1-(2-ethoxyethyl)-benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid, is a convergent process.[1][2] This approach involves the synthesis of two primary fragments that are later coupled to form the final molecule. Understanding this pathway is critical because it dictates which intermediates must be rigorously controlled and characterized.
A common synthetic strategy involves the preparation of a benzimidazole-piperidine core and a substituted phenylpropanoic acid side-chain, followed by their condensation.[1]
Key Intermediates for Spectroscopic Scrutiny:
-
Intermediate A: 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole. This is the heterocyclic core of Bilastine, containing the crucial benzimidazole and piperidine moieties. Its purity is vital to prevent the carry-over of related heterocyclic impurities.
-
Intermediate B: 2-[4-(2-chloroethyl)phenyl]-2-methyl-propanoic acid. This intermediate serves as the electrophilic partner in the final coupling step. The presence of the chloroethyl group is the key reactive site, and its confirmation is non-negotiable.[1]
The following diagram illustrates a simplified convergent synthesis, highlighting the points at which spectroscopic analysis provides critical quality control.
Caption: Convergent synthesis pathway for Bilastine highlighting critical intermediate checkpoints.
LCMS: The Workhorse for In-Process Control and Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LCMS) is the cornerstone of modern pharmaceutical analysis due to its exceptional sensitivity and selectivity.[3] In the context of Bilastine synthesis, its primary role is to provide rapid, real-time feedback on reaction progress, purity of isolated intermediates, and the impurity profile. It allows for the detection of trace-level byproducts that could compromise the final API quality.[4][5]
Expertise in Action: Why LCMS is Essential
During the synthesis of Intermediate B, for instance, a Friedel-Crafts acylation followed by a reduction is a common route.[1] LCMS is indispensable here. We can monitor the disappearance of the starting material and the appearance of the product in near real-time. More importantly, we can detect the formation of regioisomers (ortho or meta substitution instead of the desired para) or over-reduction products. These impurities, if left unchecked, would be difficult and costly to remove later. The high sensitivity of MS detection ensures that even impurities at levels below 0.1% can be tracked.[3]
Experimental Protocol: LCMS Analysis of Intermediate A
This protocol is designed for the purity assessment of isolated this compound.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the Intermediate A sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Further dilute 100 µL of the stock solution into 900 µL of the 50:50 acetonitrile/water mixture to yield a final concentration of 10 µg/mL for injection.
-
-
LC Parameters:
-
Column: Inertsil ODS-3 or equivalent C18 column (150 x 4.6 mm, 5 µm).[6]
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 6.0.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 275 nm.[6]
-
-
MS Parameters:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 100-800.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Presentation: Expected Ions
The power of LCMS lies in its ability to confirm the molecular weight of the target compound and identify potential impurities based on their mass-to-charge ratio (m/z).
| Compound/Intermediate | Chemical Formula | Expected [M+H]⁺ (m/z) | Potential Source |
| Intermediate A | C₁₆H₂₃N₃O | 288.18 | Target Compound |
| Des-ethyl Impurity | C₁₄H₁₉N₃O | 260.15 | Impurity in starting material |
| N-Oxide Impurity | C₁₆H₂₃N₃O₂ | 304.18 | Oxidation byproduct |
| Unreacted Precursor | C₈H₁₂N₂O | 153.10 | Incomplete cyclization |
NMR Spectroscopy: The Gold Standard for Structural Elucidation
While LCMS provides crucial information on molecular weight and purity, it cannot definitively determine molecular structure. Isomers, for example, will have the same mass but different atomic arrangements and biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the unparalleled technique for providing an atom-by-atom connectivity map of a molecule.[3][7] For regulatory submissions, NMR data is non-negotiable proof of structure for the API and key intermediates.
Expertise in Action: The Causality Behind NMR Analysis
Consider the verification of Intermediate B: 2-[4-(2-chloroethyl)phenyl]-2-methyl-propanoic acid. The critical feature to confirm is the -CH₂-CH₂-Cl moiety. In a ¹H NMR spectrum, this group gives rise to two distinct triplet signals due to spin-spin coupling between the adjacent methylene groups. The chemical shift of the methylene group attached to the chlorine will be significantly downfield (around 3.7 ppm) compared to the one attached to the aromatic ring (around 3.0 ppm) due to the electron-withdrawing effect of the chlorine atom. Observing this specific pattern and chemical shift provides unambiguous evidence of the chloroethyl group's presence and connectivity, a level of certainty LCMS cannot offer.
Experimental Protocol: ¹H NMR of Purified Intermediate A
-
Sample Preparation:
-
Ensure the sample is free of residual solvents by drying under high vacuum for several hours.
-
Accurately weigh 5-10 mg of the purified intermediate.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for benzimidazole compounds due to its ability to dissolve a wide range of polarities and prevent the exchange of labile N-H protons.[8]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field spectrometer.
-
Experiment: Standard ¹H acquisition (zg30 pulse program or equivalent).
-
Solvent Reference: Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): ~2-3 seconds.
-
-
Data Presentation: Interpreted ¹H NMR Data for Intermediate A
The following table outlines the expected signals for this compound in DMSO-d₆. This interpretation is based on established chemical shift principles for similar heterocyclic systems.[8][9]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.55 | m | 2H | Ar-H (H4, H7) | Protons on the benzimidazole benzene ring, outer positions. |
| ~7.20 | m | 2H | Ar-H (H5, H6) | Protons on the benzimidazole benzene ring, inner positions. |
| ~4.35 | t | 2H | N-CH₂ -CH₂-O | Methylene group attached to the benzimidazole nitrogen. |
| ~3.70 | t | 2H | N-CH₂-CH₂ -O | Methylene group adjacent to the ether oxygen. |
| ~3.45 | q | 2H | O-CH₂ -CH₃ | Methylene group of the ethoxy moiety. |
| ~3.20 | m | 1H | Piperidine CH | Methine proton of the piperidine ring. |
| ~3.05 | d | 2H | Piperidine CH₂ (eq) | Equatorial protons on the piperidine ring adjacent to N. |
| ~2.20 | t | 2H | Piperidine CH₂ (ax) | Axial protons on the piperidine ring adjacent to N. |
| ~1.90 | m | 4H | Piperidine CH₂ | Remaining piperidine ring protons. |
| ~1.10 | t | 3H | O-CH₂-CH₃ | Methyl group of the ethoxy moiety. |
An Integrated and Self-Validating Analytical Workflow
Neither LCMS nor NMR alone is sufficient; their true power is realized when they are used in a complementary and integrated workflow.[10] This approach ensures both efficiency and absolute certainty at critical stages of drug development. The process must be self-validating, meaning that the results from one technique corroborate the findings of the other.
Caption: Integrated workflow for intermediate analysis, combining LCMS and NMR for robust decision-making.
This workflow demonstrates trustworthiness. A decision to proceed is never made on the basis of a single data point. LCMS provides the initial quantitative purity assessment, but the batch is only released after NMR provides definitive, qualitative structural confirmation. This dual-key system prevents costly errors from propagating through the synthetic sequence.
Conclusion
The rigorous spectroscopic characterization of intermediates is not merely a quality control exercise; it is a fundamental pillar of rational drug process development. By strategically deploying LCMS for its sensitivity in monitoring reactions and profiling impurities, and leveraging the unparalleled structural resolving power of NMR, scientists can build a comprehensive understanding of their chemical system. This integrated approach, grounded in the expert interpretation of spectral data, ensures the synthesis of Bilastine is controlled, reproducible, and yields a final API of the highest purity and quality, meeting the stringent demands of regulatory bodies and ensuring patient safety.
References
- Yadav, A. S., Prabha, A., Dornala, D., Swain, D., Sigalapalli, D. K., & Samanthula, G. (n.d.). Characterization of Forced Degradation Products & Related Substances of Bilastine by Online LC-Q-TOF-MS and In-silico Study of Characterized Compounds. Vertex AI Search.
- (n.d.).
- (n.d.).
- (n.d.). A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities - Benchchem. Vertex AI Search.
- (2025-02-11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Vertex AI Search.
- (2018-04-23).
- (n.d.). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Vertex AI Search.
- (n.d.). Process And Intermediates For The Preparation Of Bilastine - Quick Company. Vertex AI Search.
- (n.d.).
- (2024-12-26). Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Vertex AI Search.
- (n.d.). Supporting Information - The Royal Society of Chemistry. Vertex AI Search.
- (n.d.). 1h-benzimidazol-2-yl]piperidin-1-yl}ethyl)phenyl]-2-methylpropanoic acid. Vertex AI Search.
- Katta et al. (2020). IJPSR, 11(3), 1312-1321. Vertex AI Search.
- (2014-07-16). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PubMed Central. Vertex AI Search.
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Discovery of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives as anti-inflammatory agents
An In-depth Technical Guide to the Discovery of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Anti-Inflammatory Agents
Abstract
Inflammation is a complex biological response implicated in a myriad of diseases, ranging from autoimmune disorders to neurodegenerative conditions. The development of novel, potent, and safe anti-inflammatory agents remains a critical objective in medicinal chemistry. Among the heterocyclic scaffolds explored for therapeutic potential, the benzimidazole core has emerged as a "privileged structure" due to its wide range of biological activities. This guide provides a comprehensive technical overview of the discovery and preclinical evaluation of a specific, promising subclass: 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. We will delve into the mechanistic rationale for their design, synthetic strategies, robust bio-evaluation protocols, and the critical analysis of structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation anti-inflammatory therapeutics.
Introduction: The Benzimidazole Scaffold in Anti-Inflammatory Drug Discovery
The benzimidazole ring system, an isostere of naturally occurring purines, provides a unique and versatile scaffold for interacting with various biological targets. Its rigid, planar structure, coupled with the presence of multiple hydrogen bond donors and acceptors, allows for high-affinity binding to a range of enzymes and receptors. In the context of inflammation, benzimidazole derivatives have been reported to modulate key pro-inflammatory enzymes and signaling pathways, including cyclooxygenase (COX), lipoxygenase (LOX), and the nuclear factor-kappa B (NF-κB) pathway.
The strategic incorporation of a piperidine moiety at the 2-position of the benzimidazole core introduces a basic, flexible, and three-dimensional element. This is hypothesized to enhance aqueous solubility, improve pharmacokinetic properties, and provide additional vectors for target interaction, potentially leading to enhanced potency and selectivity.
Rationale and Design Strategy
The design of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives is predicated on a multi-faceted approach to modulate the inflammatory cascade. The core hypothesis is that the benzimidazole nucleus serves as the primary pharmacophore for engaging with the target protein's active or allosteric site, while the piperidinyl substituent acts as a crucial auxiliary group for optimizing potency and drug-like properties.
Key Design Considerations:
-
Target Engagement: The benzimidazole core is a known inhibitor of various kinases and other enzymes involved in inflammatory signaling. The specific substitution pattern can be tuned to achieve selectivity for desired targets.
-
Physicochemical Properties: The basic nitrogen of the piperidine ring is expected to be protonated at physiological pH, which can enhance water solubility and facilitate interactions with anionic residues in a target's binding pocket.
-
Structure-Activity Relationship (SAR) Exploration: The piperidine ring offers multiple points for further chemical modification (e.g., at the N1-position), allowing for a systematic exploration of the SAR to optimize biological activity and minimize off-target effects.
Chemical Synthesis
A general and efficient method for the synthesis of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives involves the condensation of an o-phenylenediamine precursor with a piperidine-4-carboxylic acid derivative.
General Synthetic Scheme:
Caption: General synthetic route to 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.
Detailed Protocol: Synthesis of a Representative Compound
-
Reaction Setup: To a solution of o-phenylenediamine (1.0 eq) in polyphosphoric acid (PPA) (10-20 times the weight of the diamine), add N-Boc-piperidine-4-carboxylic acid (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to 140-160 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring. Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃) until a precipitate is formed.
-
Purification: Filter the crude product, wash with cold water, and dry under vacuum. The product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Deprotection (if necessary): If a protecting group like Boc is used on the piperidine nitrogen, it can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final compound.
In Vitro Biological Evaluation
A tiered approach to in vitro testing is crucial for efficiently identifying and characterizing the anti-inflammatory potential of newly synthesized compounds.
Workflow for In Vitro Evaluation:
Caption: Tiered workflow for the in vitro evaluation of anti-inflammatory compounds.
Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to each well (except the vehicle control).
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value for each active compound.
In Vivo Anti-Inflammatory Activity
Promising compounds from in vitro assays should be evaluated in relevant animal models of inflammation to assess their in vivo efficacy and potential therapeutic utility.
Common In Vivo Models:
-
Carrageenan-Induced Paw Edema: An acute model of inflammation used to evaluate the anti-edematous effects of compounds.
-
LPS-Induced Systemic Inflammation: A model to assess the ability of compounds to reduce the systemic production of pro-inflammatory cytokines.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the carrageenan control group.
Mechanism of Action and Structure-Activity Relationships (SAR)
Elucidating the mechanism of action and understanding the SAR are critical for optimizing the lead compounds.
Proposed Mechanism of Action:
Many anti-inflammatory benzimidazole derivatives exert their effects by inhibiting key signaling pathways, such as the NF-κB pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by benzimidazole derivatives.
Structure-Activity Relationship (SAR) Summary:
| Position on Benzimidazole Core | Substituent Effect on Anti-Inflammatory Activity |
| N1-H | Unsubstituted N1-H is often crucial for activity, likely acting as a hydrogen bond donor. Alkylation can sometimes be tolerated or even beneficial, depending on the target. |
| C2-(piperidin-4-yl) | The piperidine ring provides a basic center and a scaffold for further modification. N-alkylation or N-acylation of the piperidine can significantly impact potency and selectivity. |
| C5/C6 | Substitution with small electron-withdrawing or electron-donating groups can modulate the electronic properties of the benzimidazole ring and influence target binding. |
Conclusion and Future Directions
The 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The synthetic accessibility and the potential for multi-vector optimization make this an attractive chemical series for further exploration. Future work should focus on:
-
Lead Optimization: Systematic modification of the lead compounds to improve potency, selectivity, and pharmacokinetic properties.
-
Target Identification and Validation: Elucidating the precise molecular target(s) of the most active compounds.
-
In-depth Preclinical Evaluation: Comprehensive safety and toxicology studies to support the advancement of lead candidates towards clinical development.
This guide provides a foundational framework for researchers to build upon in the quest for safer and more effective treatments for inflammatory diseases.
References
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Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for analgesic and anti-inflammatory agents. European Journal of Medicinal Chemistry, 76, 494-505. [Link]
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Sharma, D., & Narasimhan, B. (2021). Benzimidazole derivatives as anti-inflammatory agents: A review. Bioorganic Chemistry, 116, 105342. [Link]
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Kaplancıklı, Z. A., Turan-Zitouni, G., Özdemir, A., & Revial, G. (2009). Synthesis and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(6), 2606-2610. [Link]
-
Wang, X., Yin, J., & Zhang, J. (2018). Recent development of benzimidazole-containing derivatives as anti-inflammatory agents. Future Medicinal Chemistry, 10(14), 1745-1764. [Link]
The Benzimidazole Scaffold: A Privileged Core for Modern Therapeutics
An In-depth Technical Guide for Drug Discovery Professionals
Preamble: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, stands as a quintessential example of such a "privileged structure".[1][2] Its remarkable versatility stems from a unique combination of physicochemical properties: a planar structure, the capacity for hydrogen bonding, and an amphoteric nature.[3][4] Critically, its structural resemblance to endogenous purine nucleotides allows it to readily interact with a vast array of biological macromolecules, making it a fertile ground for the development of targeted therapies.[5][6]
This guide, prepared for the discerning researcher and drug development professional, moves beyond a mere catalog of activities. It aims to provide a deep, mechanistic understanding of the therapeutic applications of benzimidazole derivatives, elucidating the causality behind their biological effects and outlining the robust experimental methodologies required for their evaluation. We will explore the scaffold's journey from the synthesis flask to its proven applications in oncology, infectious diseases, and beyond, providing field-proven insights to empower the next generation of drug discovery.
Section 1: The Benzimidazole Core - Synthesis and Strategic Importance
The strategic value of the benzimidazole core lies in its synthetic accessibility and the ease with which its structure can be modified to modulate biological activity.[7] The most classical and robust method for its synthesis is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative (like an aldehyde), followed by cyclization.[8][9]
Causality in Synthesis: The Phillips Condensation
The choice of the Phillips condensation is rooted in its reliability and versatility. The reaction proceeds via an initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the carbonyl carbon of the aldehyde or acid. This is followed by an intramolecular cyclization and subsequent dehydration/oxidation to yield the stable aromatic benzimidazole ring. This method allows for facile introduction of a wide variety of substituents at the 2-position, which is a critical locus for tuning pharmacological activity.
Experimental Protocol 1: General Synthesis of 2-Substituted Benzimidazoles
This protocol outlines a standard, one-pot condensation for synthesizing a 2-substituted benzimidazole, a foundational procedure for generating novel derivatives.
-
Reactant Preparation: In a round-bottomed flask, dissolve o-phenylenediamine (1.0 mmol) in a suitable solvent such as acetonitrile or ethanol (10 mL).
-
Addition of Carbonyl: Add the desired aldehyde (1.1 mmol) to the solution. The slight molar excess of the aldehyde ensures the complete consumption of the diamine starting material.
-
Catalysis & Cyclization: Introduce a catalytic amount of an acid, such as hydrochloric acid (HCl), or a Lewis acid like lanthanum chloride (LaCl₃, 10 mol%), to the mixture.[9] The catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack.
-
Reaction Execution: Stir the reaction mixture at room temperature or under gentle reflux (e.g., 80°C). The choice of temperature is dictated by the reactivity of the specific aldehyde used.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spots indicates completion. This step is crucial for process control and preventing the formation of side products from over-reaction.
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature. Add a 10% sodium hydroxide solution to neutralize the acid and precipitate the crude product.[8]
-
Purification: Collect the crude benzimidazole by vacuum filtration, wash thoroughly with cold water to remove residual salts, and dry. For enhanced purity, the product can be recrystallized from an appropriate solvent system (e.g., ethanol/water), a critical step to ensure the integrity of subsequent biological assays.
Section 2: Anticancer Applications - Targeting the Malignant Phenotype
The benzimidazole scaffold is a cornerstone of modern anticancer research, with derivatives demonstrating efficacy through multiple mechanisms of action.[10][11] Repurposed anthelmintics like mebendazole and albendazole have shown surprising anticancer effects, sparking intense interest in this chemical class.[3]
Primary Mechanism of Action: Microtubule Destabilization
The most extensively validated anticancer mechanism for many benzimidazoles is the disruption of microtubule dynamics.[3][12]
-
Causality: Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Their dynamic instability—the rapid switching between polymerization and depolymerization—is vital for cell division. Benzimidazole derivatives, such as mebendazole, selectively bind to the colchicine-binding site on β-tubulin.[3][13] This binding event inhibits tubulin polymerization, effectively freezing the microtubule network. The resulting mitotic arrest triggers the intrinsic apoptotic pathway, leading to selective cancer cell death.[5][12]
Secondary Mechanisms of Action
Beyond tubulin inhibition, benzimidazole derivatives have been shown to target other critical cancer pathways:
-
Kinase Inhibition: Certain derivatives function as potent inhibitors of key signaling kinases like Poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair.[5]
-
Topoisomerase Inhibition: Some compounds can inhibit topoisomerases, enzymes that are crucial for managing DNA topology during replication, leading to DNA damage and cell death.[5]
-
G-Quadruplex Stabilization: Novel benzimidazoles have been designed to stabilize G-quadruplex structures in telomeric DNA, which suppresses the activity of the telomerase enzyme, a key factor in cancer cell immortality.[14]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the benzimidazole core has yielded crucial insights for optimizing anticancer potency.[15]
-
Position 2: Substitutions at this position with aromatic or heteroaromatic rings are often critical for potent tubulin inhibition.
-
Position 5/6: Introduction of functional groups like halogens or nitro groups can enhance cellular uptake and activity.[3]
-
Hybrid Molecules: Fusing the benzimidazole scaffold with other pharmacologically active groups, such as coumarins or indoles, can create hybrid compounds with synergistic effects and the potential to overcome drug resistance.[3][12]
Table 1: In Vitro Cytotoxicity of Selected Benzimidazole Derivatives
| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ Value | Reference |
| 2-Aryl Benzimidazole | Breast (MCF-7) | Tubulin Polymerization | 0.5 - 5 µM | [5] |
| Benzimidazole-Carboxamide | Colon (HCT116) | PARP Inhibition | 10 - 50 nM | [16] |
| Mebendazole | Lung (A549) | Tubulin Polymerization | ~150 nM | [3][13] |
| Benzimidazole-Sulfonamide | S. aureus (Gram+) | Topoisomerase IV | ~10 µM | [17] |
Experimental Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol provides a reliable method for quantifying the cytotoxic effect of a benzimidazole compound on a cancer cell line.
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂). This adherence period is essential for the cells to recover from trypsinization and enter a normal growth phase.
-
Compound Treatment: Prepare serial dilutions of the test benzimidazole compound in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. This duration allows for multiple cell cycles, ensuring that the effects of cell cycle-arresting agents can be observed.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The rationale here is that viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Section 3: Anthelmintic Applications - A Paradigm of Selective Toxicity
The benzimidazole class represents one of the most successful broad-spectrum anthelmintics in both human and veterinary medicine.[18][19] Their success is a textbook example of selective toxicity.
Mechanism of Action: Targeting the Parasite's Cytoskeleton
The primary mode of action is the selective inhibition of parasite microtubule synthesis.[20][21]
-
Causality of Selectivity: Benzimidazole anthelmintics exhibit a significantly higher binding affinity for the β-tubulin of helminths than for mammalian β-tubulin.[18][19] This differential affinity is the cornerstone of their safety profile. By disrupting the parasite's microtubule-dependent processes—such as cell division, motility, and nutrient uptake—the drugs lead to a slow but certain death of the worm.[21]
-
Metabolic Disruption: A secondary mechanism involves the inhibition of key parasitic metabolic enzymes, such as mitochondrial fumarate reductase, and the impairment of glucose transport.[21][22] This uncouples oxidative phosphorylation, leading to a critical depletion of ATP and energy starvation within the parasite.[21][23]
Section 4: Antimicrobial and Antiviral Frontiers
The versatility of the benzimidazole scaffold extends to combating a wide range of microbial and viral pathogens.[6][24]
Antimicrobial (Antibacterial & Antifungal) Activity
-
Mechanism of Action: The mechanisms are diverse. In bacteria, some derivatives inhibit essential enzymes like DNA gyrase or topoisomerase IV.[17] In fungi, a common mechanism is the inhibition of ergosterol biosynthesis, which is a vital component of the fungal cell membrane, leading to membrane disruption and cell death.[6]
-
SAR: The antimicrobial spectrum is highly dependent on the substitution pattern. Hybrid molecules, such as benzimidazole-triazole hybrids, have shown enhanced and broader antimicrobial properties.[24]
Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound Class | Pathogen | Activity Metric | Value | Reference |
| 5-Halo-Benzimidazole | S. aureus (MRSA) | MIC | 2 - 8 µg/mL | [25] |
| Benzimidazole-Hydrazone | Candida albicans | MIC | 16 - 64 µg/mL | [26] |
| 2-Substituted-Thiazole | E. coli | MIC | 64 µg/mL |
Experimental Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL. This standardization is critical for reproducibility.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no drug) to confirm microbial growth and a negative control (broth only) to ensure sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity
-
Mechanism of Action: Benzimidazoles can inhibit viral replication through various means. For instance, against Hepatitis C Virus (HCV), certain derivatives act as non-nucleoside allosteric inhibitors of the viral RNA-dependent RNA polymerase (RdRP), preventing the synthesis of viral RNA.[27] Other compounds, like maribavir, are effective against cytomegalovirus (CMV).[4]
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Methodological & Application
Protocol for in vitro testing of 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole
Application Note & Protocol
Topic: Protocol for In Vitro Testing of 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: Characterizing a Key Benzimidazole Intermediate
This compound is a heterocyclic organic compound of significant interest in medicinal chemistry.[1] Its primary claim to notability is its role as a key advanced intermediate in the synthesis of Bilastine, a potent and selective second-generation H1 antihistamine.[1][2][3] Given this well-established lineage, any in vitro characterization of this compound must logically begin with a thorough investigation of its activity at the histamine H1 receptor.
This document, authored for the senior application scientist, outlines a comprehensive in vitro testing cascade designed to fully characterize the pharmacological profile of this compound. The protocol is structured to first confirm its expected primary mechanism of action—H1 receptor antagonism—and then to build a broader profile of its selectivity and potential safety liabilities. The experimental choices are grounded in established pharmacological principles, ensuring a robust and self-validating data package.
The workflow begins with direct target engagement (receptor binding), proceeds to functional confirmation in a cellular context (calcium flux), expands to assess selectivity against common off-target GPCRs, and concludes with critical safety assessments (cytotoxicity and hERG channel activity).
Experimental & Technical Framework
Logical Workflow for In Vitro Characterization
The following diagram outlines the proposed experimental workflow, designed to efficiently move from primary target identification to a broader safety and selectivity profile.
Caption: A tiered approach to characterizing this compound.
Phase 1: Primary Target Validation - Histamine H1 Receptor
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to histamine, primarily couples through the Gq/G11 pathway. This activation stimulates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a measurable event that serves as a robust indicator of receptor activation.[4][5][6]
Caption: Simplified signaling pathway of the Histamine H1 receptor.
Protocol 1: H1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the human histamine H1 receptor. This is achieved through a competitive binding assay using a known radiolabeled H1 antagonist.
Materials:
-
Receptor Source: Commercially available membrane preparations from HEK293 or CHO cells stably expressing the human H1 receptor.
-
Radioligand: [3H]-Pyrilamine (a well-characterized H1 antagonist).
-
Non-specific Ligand: Mepyramine (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, prepared in a 10-point, 3-fold serial dilution series (e.g., from 100 µM to 5 nM).
-
Scintillation Cocktail and 96-well filter plates (e.g., GF/B filters).
Step-by-Step Methodology:
-
Plate Preparation: Pre-soak the 96-well filter plates with 0.5% polyethyleneimine for at least 2 hours at room temperature to reduce non-specific binding of the radioligand to the filter material.[7][8]
-
Assay Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of Assay Buffer (for total binding) or 50 µL of Mepyramine (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of [3H]-Pyrilamine (at a final concentration near its Kd, e.g., 1-2 nM).
-
50 µL of the H1 receptor membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation.
-
Harvesting: Rapidly filter the contents of the plate through the pre-soaked filter plate using a vacuum manifold. Wash each well 3-5 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.[7]
-
Scintillation Counting: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition of specific binding at each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: H1 Receptor Antagonist Mode Calcium Flux Assay
Objective: To functionally confirm the antagonist activity of the test compound by measuring its ability to inhibit histamine-induced calcium mobilization in cells expressing the H1 receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human H1 receptor.
-
Calcium Indicator Dye: Fluo-8 AM or a similar cell-permeant calcium-sensitive dye.[9]
-
Agonist: Histamine.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: Prepared in a 10-point serial dilution.
-
Fluorescence Plate Reader: Equipped with injectors for compound addition.
Step-by-Step Methodology:
-
Cell Plating: Seed the H1-expressing cells into black-walled, clear-bottom 96-well or 384-well microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye loading solution (e.g., Fluo-8 AM in Assay Buffer). Incubate for 60 minutes at 37°C in the dark.[9][10]
-
Compound Pre-incubation: Wash the cells once with Assay Buffer. Add the test compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement of Calcium Flux:
-
Place the plate into the fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject a pre-determined concentration of histamine (typically the EC80 concentration) into the wells.
-
Immediately begin recording the fluorescence intensity (Ex/Em ~490/525 nm) over time (e.g., for 90-120 seconds).[9]
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Calculate the percent inhibition of the histamine response caused by the test compound at each concentration.
-
Plot the percent inhibition against the log concentration of the test compound and fit to a dose-response curve to determine the IC50 value.
-
Phase 2: Selectivity Profiling
To ensure the compound's activity is specific to the H1 receptor, it is crucial to test it against other common GPCR targets. The Dopamine D2 and Serotonin 5-HT2A receptors are excellent choices as they are structurally related and represent common off-targets for many CNS-active and other drugs.
Protocol 3: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for the human D2 and 5-HT2A receptors.
Methodology: The protocol is analogous to the H1 receptor binding assay (Protocol 1), with the following key substitutions:
| Parameter | Dopamine D2 Assay | Serotonin 5-HT2A Assay |
| Receptor Source | Membranes from cells expressing human D2 receptor. | Membranes from cells expressing human 5-HT2A receptor.[11] |
| Radioligand | [3H]-Spiperone or [3H]-Raclopride. | [3H]-Ketanserin or [3H]-LSD.[8][11] |
| Non-specific Ligand | Haloperidol (10 µM) or Butaclamol (1 µM).[12] | Ketanserin (1 µM) or Mianserin (10 µM). |
The data analysis follows the same principles as the H1 binding assay to determine the Ki values for these off-targets. A compound is generally considered selective if there is at least a 100-fold difference between its affinity for the primary target and its affinity for off-targets.
Phase 3: Preclinical Safety Assessment
Early assessment of potential safety liabilities is a cornerstone of modern drug development. Cytotoxicity and hERG channel inhibition are two critical in vitro assays.
Protocol 4: General Cytotoxicity Assay (MTT or a-Tox Glo)
Objective: To assess the general toxicity of the compound on a standard cell line and determine its 50% cytotoxic concentration (CC50).[13][14]
Materials:
-
Cell Line: A standard, rapidly dividing cell line such as HepG2 (liver-derived) or HEK293.
-
Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial luminescence-based viability kit (e.g., CellTiter-Glo®).
-
Positive Control: A known cytotoxic agent like Doxorubicin.
-
Test Compound: Prepared in a 10-point serial dilution.
Step-by-Step Methodology:
-
Cell Plating: Seed cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the serial dilutions of the test compound for 24 to 48 hours.
-
Viability Measurement (MTT Example):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[15]
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the log concentration of the test compound and fit to a dose-response curve to determine the CC50 value.
-
Protocol 5: hERG Potassium Channel Patch Clamp Assay
Objective: To evaluate the potential of the test compound to inhibit the hERG potassium channel, which is a key indicator of potential cardiac QT prolongation risk.[16][17]
Methodology: The gold standard for assessing hERG liability is the manual or automated patch-clamp electrophysiology assay.[16][18]
Materials:
-
Cell Line: HEK293 cells stably expressing the hERG (Kv11.1) channel.
-
Electrophysiology Rig: Manual or automated patch-clamp system (e.g., QPatch, SyncroPatch).[16]
-
Recording Solutions: Specific intracellular and extracellular solutions designed for recording potassium currents.
-
Positive Control: A known hERG blocker such as E-4031 or Cisapride.[16][18]
-
Test Compound: Tested at multiple concentrations (e.g., 0.1, 1, 10 µM).
Step-by-Step Methodology (Automated Patch-Clamp):
-
Cell Preparation: Cells are harvested and prepared for introduction into the automated patch-clamp system.
-
Seal Formation and Whole-Cell Configuration: The system automatically establishes a high-resistance (gigaohm) seal between a single cell and the recording electrode and then ruptures the cell membrane to achieve whole-cell configuration.
-
Baseline Current Recording: The hERG current is elicited by a specific voltage-step protocol. A stable baseline recording of the tail current is established.[18]
-
Compound Application: The test compound is perfused over the cell at increasing concentrations.
-
Effect Measurement: The hERG current is recorded after application of each compound concentration, and the percentage of current inhibition is measured relative to the baseline.
-
Data Analysis:
-
The percent inhibition is calculated for each concentration.
-
If a sufficient concentration range is tested, an IC50 value is determined by fitting the data to a dose-response curve.
-
Data Presentation & Interpretation
All quantitative data from these assays should be summarized for clear interpretation and comparison.
| Assay | Parameter Measured | Example Result for a Selective H1 Antagonist |
| H1 Receptor Binding | Ki (nM) | 15 nM |
| H1 Functional Antagonism | IC50 (nM) | 35 nM |
| D2 Receptor Binding | Ki (nM) | > 10,000 nM |
| 5-HT2A Receptor Binding | Ki (nM) | > 10,000 nM |
| Cytotoxicity (HepG2) | CC50 (µM) | > 50 µM |
| hERG Channel Inhibition | IC50 (µM) | > 30 µM |
Interpretation: A result profile similar to the example table would characterize this compound as a potent, functional, and selective H1 antagonist with a favorable preclinical safety profile, warranting its use as a scaffold for drugs like Bilastine.
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Application Notes & Protocols: Investigating Benzimidazole Compounds in Animal Models of Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Principles and Strategic Overview
Allergic rhinitis (AR) is a global health issue characterized by an IgE-mediated, Type I hypersensitivity response in the nasal mucosa following allergen exposure. The pathophysiology is driven by a complex inflammatory cascade, beginning with the cross-linking of IgE on mast cells, leading to their degranulation and the release of pre-formed mediators like histamine and the de novo synthesis of others such as leukotrienes and prostaglandins.[1] This immediate response causes the classic symptoms of sneezing, nasal itching, and rhinorrhea.[2] A subsequent late-phase reaction, orchestrated by recruited inflammatory cells, particularly eosinophils, and driven by a T-helper 2 (Th2) cell-dominant cytokine milieu (e.g., Interleukin-4, IL-5, and IL-13), leads to sustained inflammation and nasal congestion.[3][4]
The development of novel therapeutics requires robust and reproducible preclinical models that accurately reflect the human disease state.[5] Animal models are indispensable for this purpose, allowing for the controlled study of disease mechanisms and the evaluation of drug efficacy.[6] This guide focuses on the application of these models to investigate benzimidazole compounds, a versatile class of heterocyclic molecules with a broad spectrum of biological activities, including potential anti-allergic and anti-inflammatory properties. The primary objective is to provide a comprehensive framework for utilizing these models to elucidate the mechanism of action and therapeutic potential of benzimidazole derivatives in allergic rhinitis.
Section 2: Selecting the Appropriate Animal Model
The choice of animal model is a critical decision that influences the translational relevance of the findings. Mice, rats, and guinea pigs are the most commonly employed species for AR research, each with distinct advantages and limitations.[6][7]
-
Mice (Mus musculus): The mouse model is the most widely used due to the availability of numerous inbred strains (e.g., BALB/c, C57BL/6), extensive genetic engineering tools, and a well-characterized immune system.[8] BALB/c mice are particularly favored as they are prone to developing strong Th2-biased immune responses, which closely mimics the allergic phenotype in humans.[8][9]
-
Guinea Pigs (Cavia porcellus): Guinea pigs exhibit physiological and pharmacological responses, especially histamine-mediated bronchoconstriction, that are remarkably similar to humans.[10][11] This makes them an excellent model for studying the acute symptoms of rhinitis, such as sneezing, nasal rubbing, and congestion.[10][12][13]
-
Rats (Rattus norvegicus): Rat models, particularly in strains like Brown Norway, are also well-established.[7] They are often used to study both the early and late-phase allergic responses and are suitable for surgical manipulations if required.[14][15]
For the purpose of screening and mechanistic studies of novel compounds like benzimidazoles, the ovalbumin (OVA)-induced mouse model offers the best balance of practicality, reproducibility, and immunological detail.[16] While OVA is not a common human allergen, its potent immunogenicity allows for the robust and consistent induction of a Th2-driven allergic phenotype, making it ideal for pharmacological testing.[8][16] For studies requiring higher clinical relevance, models using house dust mite (HDM) extracts are increasingly employed.[8][17][18]
Table 1: Comparative Overview of Common Allergic Rhinitis Models
| Feature | Mouse Model (e.g., BALB/c) | Guinea Pig Model | Rat Model (e.g., Brown Norway) |
| Primary Allergen | Ovalbumin (OVA), House Dust Mite (HDM)[8][16] | Ovalbumin (OVA), Dermatophagoides farinae (Der f)[12][19] | Ovalbumin (OVA)[15] |
| Advantages | - Excellent immunological tools- Genetic manipulation possible- High Th2 response bias[8]- Cost-effective | - High physiological similarity to human allergic response[10][11]- Clear and quantifiable symptoms (sneezing, rubbing)[10] | - Larger size facilitates certain procedures- Well-characterized inflammatory responses[7] |
| Disadvantages | - Physiological differences from humans- Nasal anatomy is small | - Limited immunological reagents- Higher cost and housing requirements | - Fewer genetic tools compared to mice |
| Best Suited For | Mechanistic studies, high-throughput screening, cytokine analysis | Pharmacological studies of symptomatic relief, testing antihistamines | General pharmacology, studies requiring larger sample volumes |
Section 3: Experimental Design and Core Protocols
A robust experimental design is paramount for obtaining reliable and interpretable data. A typical study will include a negative control group (saline-treated), a positive disease model group (allergen-sensitized and challenged), a positive control group (treated with a known anti-allergic drug like dexamethasone or an antihistamine), and one or more experimental groups receiving the benzimidazole compound at different doses.
Experimental Workflow for Efficacy Testing
The following diagram outlines a standard workflow for inducing allergic rhinitis in mice and evaluating a test compound. This structure ensures that the model is validated and provides a clear benchmark against which the test compound's efficacy can be measured.
Caption: General experimental workflow for an OVA-induced allergic rhinitis mouse model.
Protocol 1: Induction of Ovalbumin (OVA)-Induced Allergic Rhinitis in BALB/c Mice
Causality: This protocol uses systemic sensitization via intraperitoneal (IP) injection of OVA with an aluminum hydroxide (alum) adjuvant to prime the immune system for a robust Th2-type response.[20][21] Alum promotes the recruitment and activation of antigen-presenting cells, driving the differentiation of T-cells towards the Th2 lineage. Subsequent intranasal (i.n.) challenge with OVA directly exposes the nasal mucosa to the allergen, triggering the localized allergic reaction in sensitized animals.[16]
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide adjuvant (Alum)
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS)
-
Micropipettes and sterile tips
-
Insulin syringes with 27G needles
Procedure:
-
Preparation of Sensitization Solution: Prepare a solution of 1 mg/mL OVA and 20 mg/mL Alum in sterile PBS. For example, for 1 mL, mix 50 µL of 20 mg/mL OVA stock, 100 µL of 200 mg/mL Alum stock, and 850 µL of PBS. Mix gently by inversion.
-
Sensitization Phase:
-
On Days 0, 7, and 14, administer an intraperitoneal (IP) injection of 200 µL of the OVA/Alum suspension to each mouse.[16]
-
The control group should receive injections of PBS with Alum only.
-
-
Challenge Phase:
-
From Day 21 to Day 27, challenge the mice daily via intranasal (i.n.) instillation.
-
Lightly anesthetize the mice (e.g., with isoflurane) to prevent injury and ensure inhalation.
-
Administer 20 µL of 1% OVA solution in PBS (10 µL per nostril).
-
The control group should receive 20 µL of PBS intranasally.
-
-
Treatment Administration (Benzimidazole Compound):
-
Administer the test compound, positive control (e.g., dexamethasone 2.5 mg/kg), or vehicle control via the desired route (e.g., oral gavage) 30-60 minutes before each intranasal challenge during the challenge phase (Days 21-27).[16]
-
Section 4: Endpoint Analysis and Data Interpretation
The success of the model and the efficacy of the benzimidazole compound are determined by a multi-faceted analysis of clinical symptoms, immunological markers, and histological changes.
Clinical Symptom Scoring
Causality: Sneezing and nasal rubbing are direct physical manifestations of the early-phase allergic reaction, caused by histamine-induced stimulation of sensory nerves in the nasal mucosa. Quantifying these behaviors provides a non-invasive measure of immediate hypersensitivity.
Protocol:
-
Immediately after the final intranasal challenge on Day 27, place each mouse in an individual observation cage.
-
For a period of 15-30 minutes, count the number of sneezes and the number of nasal rubbing events (strokes with forepaws).[16][20]
-
A blinded observer should perform the counts to prevent bias.
-
Data should be presented as the mean number of sneezes or rubs per group ± SEM. A significant reduction in the treated groups compared to the AR control group indicates efficacy against acute symptoms.
Immunological Assessment
Causality: The hallmark of an allergic response is the production of allergen-specific IgE and a skewed Th2 cytokine profile. Measuring these markers confirms the immunological phenotype of the model and allows for assessment of the compound's mechanism of action. A reduction in IgE and Th2 cytokines (IL-4, IL-5), or a concurrent increase in the Th1 cytokine IFN-γ, suggests the compound has immunomodulatory effects.[22][23][24]
Protocol 2: Measurement of Serum OVA-Specific IgE by ELISA
-
Sample Collection: 24 hours after the final challenge (Day 28), collect blood via cardiac puncture. Allow the blood to clot, then centrifuge to separate the serum. Store serum at -80°C.
-
ELISA Procedure (Sandwich Method Summary):
-
Coat a 96-well ELISA plate with a capture antibody (e.g., anti-mouse IgE) and incubate overnight.[25][26]
-
Wash the plate and block non-specific binding sites.
-
Add diluted serum samples and standards to the wells and incubate. Total IgE levels in sensitized mice can be several-fold higher than basal levels.[25] Samples may require significant dilution (e.g., 1:40 or higher) to fall within the standard curve.[25][27]
-
Wash the plate, then add a biotinylated detection antibody (e.g., anti-mouse IgE-biotin).
-
Wash, then add streptavidin-HRP conjugate.
-
Wash, and add a TMB substrate solution. The reaction produces a blue color.[25]
-
Stop the reaction with an acid solution (e.g., 1N HCl), which turns the color yellow.[25]
-
Read the absorbance at 450 nm on a microplate reader.
-
Calculate IgE concentration based on the standard curve. Commercial ELISA kits are highly recommended for consistency.[26][28]
-
Cytokine Analysis:
-
Sample: Nasal Lavage Fluid (NLF) or homogenized nasal mucosal tissue.
-
Method: Use commercial ELISA kits to quantify levels of key cytokines: IL-4, IL-5, IL-13 (Th2) and IFN-γ (Th1).[29][30][31][32]
-
Interpretation: A successful AR model will show high levels of Th2 cytokines.[3] An effective benzimidazole compound would be expected to significantly reduce these Th2 cytokines.
Histopathological Evaluation
Causality: The late-phase reaction in AR is characterized by the infiltration of inflammatory cells, particularly eosinophils, into the nasal submucosa, along with goblet cell hyperplasia leading to mucus overproduction.[33] Histological analysis provides direct visual evidence of the inflammation and the compound's ability to suppress it.
Protocol 3: Histological Analysis of Nasal Mucosa
-
Tissue Collection: After blood collection on Day 28, euthanize the mice and decapitate.
-
Fixation: Fix the heads in 10% neutral buffered formalin for at least 24 hours.
-
Decalcification: Decalcify the skulls in a suitable decalcifying solution (e.g., 10% EDTA) for 7-10 days.
-
Processing & Embedding: Process the tissue through graded alcohols and xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick cross-sections of the nasal cavity.
-
Staining:
-
Hematoxylin and Eosin (H&E): For visualizing general morphology and counting infiltrating inflammatory cells, especially eosinophils (which appear with bright red cytoplasm).[34]
-
Periodic Acid-Schiff (PAS): To stain goblet cells (which appear magenta/purple), allowing for quantification of mucus production.[34][35]
-
-
Analysis: Under a microscope, quantify the number of eosinophils per high-power field in the submucosa and the number of PAS-positive goblet cells per length of epithelial basement membrane.[36]
Table 2: Summary of Key Evaluation Parameters and Expected Outcomes
| Parameter | Method | AR Control Group (OVA + Vehicle) | Effective Benzimidazole Treatment Group |
| Nasal Symptoms | Behavioral Scoring | High frequency of sneezing & rubbing[16] | Significantly reduced frequency |
| Serum IgE | ELISA | Significantly elevated OVA-specific and total IgE[14] | Significantly reduced IgE levels |
| Nasal Cytokines | ELISA / qPCR | High IL-4, IL-5, IL-13; Low IFN-γ[3][14] | Reduced IL-4, IL-5, IL-13; Potentially increased IFN-γ |
| Nasal Histology | H&E Staining | Massive infiltration of eosinophils and other inflammatory cells[37] | Significantly reduced cellular infiltration |
| Mucus Production | PAS Staining | Goblet cell hyperplasia (increased number of PAS+ cells)[35] | Reduced number of PAS+ cells |
Section 5: Potential Mechanisms of Benzimidazole Compounds in Allergic Rhinitis
Benzimidazole derivatives possess a wide range of pharmacological activities. In the context of allergic rhinitis, their therapeutic potential may stem from several mechanisms that interrupt the allergic cascade. The models described above can be used to investigate these possibilities.
Potential Mechanisms:
-
Antihistaminic Activity: Some benzimidazoles are known H1-receptor antagonists (e.g., astemizole, bilastine). This action would directly block the effects of histamine released from mast cells, thereby reducing acute symptoms like sneezing and rhinorrhea.[2][38]
-
Mast Cell Stabilization: The compound may prevent the degranulation of mast cells upon allergen exposure, inhibiting the release of histamine, leukotrienes, and other pro-inflammatory mediators. This can be assessed by measuring histamine or β-hexosaminidase levels in nasal lavage fluid.[21]
-
Inhibition of Pro-inflammatory Mediators: Benzimidazoles could interfere with the synthesis or action of leukotrienes, which are key mediators of nasal congestion and sustained inflammation.[2][39][40]
-
Immunomodulation (Th1/Th2 Balance): A key therapeutic goal in allergy is to shift the immune response from a pro-allergic Th2 profile to a non-allergic Th1 profile.[22][41] By analyzing the cytokine profile (IL-4, IL-5 vs. IFN-γ), researchers can determine if the compound promotes this shift.[24]
Allergic Cascade and Potential Benzimidazole Targets
The following diagram illustrates the key events in the allergic response and highlights where benzimidazole compounds could exert their therapeutic effects.
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Application Notes & Protocols: Dosing and Administration of Benzimidazole Derivatives in Murine Models
For: Researchers, scientists, and drug development professionals.
Preamble: The Benzimidazole Class in Murine Research
Benzimidazole derivatives represent a versatile class of compounds extensively utilized in preclinical murine models. Initially developed as potent anthelmintic agents, their therapeutic potential has expanded into oncology, where they are being repurposed for their anti-cancer properties. The primary mechanism of action for this class involves the disruption of microtubule polymerization by binding to β-tubulin.[1][2] This interaction inhibits essential cellular processes such as cell division, intracellular transport, and maintenance of cell structure, leading to mitotic arrest and apoptosis in target cells.[3][4]
However, the translation of in vitro findings to in vivo efficacy in mouse models is critically dependent on appropriate dosing and administration strategies. Most benzimidazoles are classified as Biopharmaceutics Classification System (BCS) Class II compounds, characterized by high permeability but poor aqueous solubility.[5][6] This inherent low solubility presents significant challenges in achieving adequate systemic exposure and bioavailability, making formulation and route of administration paramount for experimental success.[7][8] This guide provides a comprehensive framework for designing and executing effective dosing regimens for benzimidazole derivatives in mice.
Foundational Principles: Formulation and Pharmacokinetics
The poor water solubility of benzimidazoles is the central obstacle to effective in vivo delivery.[5] Oral bioavailability can be extremely low, often ranging from 2% to 60%, due to first-pass metabolism in the liver and limited dissolution in the gastrointestinal (GI) tract.[7] Therefore, simply suspending the compound in an aqueous vehicle is often insufficient.
Formulation Strategies to Enhance Solubility
To overcome poor solubility, several formulation strategies can be employed. The choice of formulation depends on the experimental goals, the specific benzimidazole derivative, and the intended route of administration.
-
Suspensions with Wetting/Suspending Agents: For oral gavage, creating a homogenous and stable suspension is critical. Vehicles containing agents like 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 can prevent aggregation and improve drug dispersion.[9]
-
Oil-based Formulations: Lipid-based formulations, such as dissolving the compound in corn oil or sesame oil, can enhance absorption through the lymphatic system, bypassing some first-pass metabolism.[10][11] This is particularly useful for highly lipophilic compounds.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area for dissolution.[12] This can be achieved through techniques like wet milling or precipitation, and can significantly improve oral bioavailability.[11][13]
-
Dietary Admixture: Incorporating the drug directly into the rodent chow offers a non-invasive, chronic dosing method.[14] This requires specialized formulation by diet manufacturers to ensure homogeneity and stability.
Key Pharmacokinetic Considerations
-
Metabolism: Benzimidazoles are extensively metabolized in the liver, primarily through oxidation. For example, albendazole is rapidly converted to its active metabolite, albendazole sulfoxide.[7] Understanding the metabolic profile is crucial for interpreting results.
-
Half-life: The half-life of these compounds in mice is generally short, necessitating frequent administration (e.g., daily or twice daily) to maintain therapeutic concentrations.[15][16]
-
Dose Linearity: At lower doses, pharmacokinetics may be linear. However, at higher doses, saturation of metabolic pathways can lead to non-linear pharmacokinetics, where a proportional increase in dose results in a greater than proportional increase in plasma concentration.[7]
Routes of Administration: A Comparative Analysis
The selection of an administration route is a critical decision that impacts animal welfare, experimental workflow, and pharmacokinetic outcomes.
| Route | Pros | Cons | Best Suited For |
| Oral Gavage (PO) | Precise dose administration.[17] Allows for bolus dosing to achieve high peak concentrations (Cmax). | Can induce stress, which may affect experimental outcomes.[18][19] Risk of esophageal injury if performed incorrectly.[17] | Pharmacokinetic (PK) studies. Efficacy studies requiring precise, intermittent dosing. |
| Dietary Admixture | Non-invasive and stress-free.[14] Suitable for long-term, chronic studies. Mimics continuous exposure. | Less precise dosing, dependent on food intake.[14] Requires a pilot study to ensure palatability. Potential for compound degradation in the diet.[20] | Long-term efficacy and toxicity studies. Prophylactic treatments. |
| Intraperitoneal (IP) Injection | Bypasses first-pass metabolism, leading to higher bioavailability. Rapid absorption. | Can cause local irritation, peritonitis, or adhesions. The vehicle must be non-irritating. | Studies where oral absorption is a known limiting factor.[21] Achieving high systemic exposure quickly. |
| Voluntary Oral Self-Administration | Minimally stressful and non-invasive.[18] Can be mixed with palatable foods like peanut butter or jelly.[19][22] | Requires an acclimatization period.[18] Dosing accuracy may be lower than gavage. | Studies sensitive to stress artifacts. Frequent dosing regimens where repeated gavage is impractical. |
Dosing Regimens and Compound-Specific Data
Dosing will vary significantly based on the research context (e.g., antiparasitic vs. anticancer), the specific benzimidazole derivative, and the mouse model. The following table summarizes typical dose ranges found in the literature.
| Compound | Application | Typical Dose Range (mg/kg) | Route | Key Remarks & References |
| Fenbendazole | Anticancer | 25 - 50 mg/kg/day | PO, IP | In some lymphoma models, 25 mg/kg IP showed no anticancer effect, while higher doses increased tumor weight.[21] |
| Antiparasitic | 150 ppm in diet | Diet | A standard prophylactic dose for pinworm in mouse colonies.[20] | |
| Albendazole | Hydatid Disease (Treatment) | 150 - 300 mg/kg/day | PO | Higher doses (300 mg/kg) show greater efficacy in reducing cyst burden.[23][24] Can be given in cycles (e.g., 4 days on, 2 days off).[23] |
| Hydatid Disease (Prophylaxis) | 150 mg/kg/day | PO | Effective in preventing the establishment of hydatid cysts.[24] | |
| Mebendazole | Pinworm Infection | 40 - 200 mg/kg/day | PO | Markedly reduces parasite load with no overt signs of toxicity observed in this range.[25] |
| Hydatid Disease | 25 - 50 mg/kg/day | PO | Effective against Echinococcus granulosus cysts in mice.[24] | |
| Trichinella spiralis | 200 mg/kg/day | PO | Used to treat the muscular phase of infection.[26] |
Note: These are representative ranges. It is imperative to perform dose-finding studies for each new experimental model.
Experimental Protocols and Workflows
Workflow for Selecting a Dosing Strategy
The following diagram outlines a logical workflow for determining the most appropriate dosing strategy for a benzimidazole derivative in a murine study.
Caption: Decision workflow for selecting a dosing and administration strategy.
Protocol: Preparation of Benzimidazole Suspension for Oral Gavage
This protocol describes the preparation of a 10 mg/mL fenbendazole suspension, which can be adapted for other benzimidazoles.
Materials:
-
Fenbendazole powder
-
Vehicle: 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) in sterile water
-
0.1% (v/v) Tween 80
-
Sterile conical tubes (15 mL or 50 mL)
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar or vortex mixer
-
Weighing scale
Procedure:
-
Calculate Required Amounts: Determine the total volume of suspension needed. For example, for a 25 g mouse receiving a 50 mg/kg dose, the volume would be 0.125 mL (at 10 mg/mL). For a cohort of 10 mice, prepare at least 2 mL to account for hub loss.
-
Prepare Vehicle: Dissolve 0.5 g of Na-CMC in 100 mL of sterile water. Mix thoroughly until fully dissolved. Add 100 µL of Tween 80 and mix.
-
Weigh Compound: Accurately weigh the required amount of benzimidazole powder. For 10 mL of a 10 mg/mL suspension, weigh 100 mg.
-
Create a Paste: Place the weighed powder in a small mortar or on a weigh boat. Add a small volume of the vehicle (e.g., 200-300 µL) and triturate with the pestle or a spatula to form a smooth, uniform paste. This step is crucial to break down aggregates and ensure proper wetting of the powder.
-
Suspend the Compound: Transfer the paste to a sterile conical tube. Use additional vehicle to rinse the mortar/weigh boat to ensure a complete transfer of the compound.
-
Volume Adjustment: Add the vehicle to the conical tube to reach the final desired volume.
-
Homogenization: Cap the tube and vortex vigorously for 2-3 minutes. Alternatively, use a magnetic stirrer for 15-20 minutes. The goal is to create a fine, homogenous suspension that does not settle quickly.
-
Storage and Use: Store the suspension at 4°C for up to one week (stability should be validated). Before each use, vortex the suspension thoroughly to ensure uniform redispersion of the drug.
Protocol: Administration by Oral Gavage in Mice
This procedure must only be performed by trained personnel to prevent injury. [27]
Materials:
-
Properly sized gavage needle (18-20 gauge for adult mice, with a rounded ball tip).[17][27]
-
Syringe (1 mL)
-
Prepared drug suspension
-
Animal scale
Procedure:
-
Weigh the Animal: Obtain an accurate body weight to calculate the precise dosing volume.[28][29] The maximum recommended volume is 10 mL/kg.[17][27]
-
Measure Insertion Depth: Measure the gavage needle externally from the tip of the mouse's nose to the last rib or bottom of the sternum.[27][28] This is the maximum insertion depth to reach the stomach without perforation. Mark the needle with a permanent marker.
-
Prepare the Dose: Draw the calculated volume of the homogenized suspension into the syringe. Ensure there are no air bubbles.
-
Restrain the Animal: Scruff the mouse firmly, grasping the skin over the shoulders to immobilize the head and extend the neck.[30] The body should be held in a vertical alignment. This creates a straight line through the esophagus.[28]
-
Insert the Needle: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth toward the back of the throat.[17][30] The mouse should swallow as the tube passes into the esophagus. The tube should advance smoothly without resistance.[27]
-
Administer the Dose: Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to deliver the substance.
-
Withdraw the Needle: Remove the needle gently along the same path of insertion.
-
Monitor the Animal: Return the mouse to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.[27][30]
Mechanism of Action Visualization
The primary mechanism of action for benzimidazoles is the inhibition of tubulin polymerization.
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Application Note: A Validated LC-MS/MS Method for the Robust Quantification of Bilastine in Human Plasma
Abstract
This application note describes a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of bilastine in human plasma. Bilastine, a second-generation H1 antihistamine, requires accurate measurement in plasma for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] The described method employs a straightforward protein precipitation (PPT) technique for sample preparation and utilizes a stable isotope-labeled internal standard (Bilastine-d6) to ensure high accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[2][3][4]
Introduction and Principle
Bilastine is a non-sedating, long-acting histamine H1 receptor antagonist used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][5] Its pharmacokinetic profile shows rapid absorption, with peak plasma concentrations reached approximately 1.3 hours post-administration.[5] Notably, bilastine is not significantly metabolized in humans, with the majority of the dose being excreted unchanged.[6][7]
Accurate quantification of bilastine in plasma is crucial for clinical and preclinical research. LC-MS/MS is the technology of choice for this application due to its superior sensitivity, selectivity, and speed. The principle of this method is based on isotope dilution mass spectrometry.[8] Plasma samples are first spiked with a known amount of a stable isotope-labeled internal standard (SIL-IS), Bilastine-d6.[6][9] The use of a SIL-IS is critical as it co-elutes with the analyte and experiences identical variations in sample preparation, injection volume, and ionization, thereby correcting for potential matrix effects and ensuring data reliability.[8][10][11][12] Following a simple and efficient protein precipitation step to remove high-abundance proteins, the supernatant is injected into the LC-MS/MS system. The analyte and internal standard are separated chromatographically and detected by the mass spectrometer, which monitors specific precursor-to-product ion transitions (MRM). The concentration of bilastine is determined from the ratio of its peak area to that of the internal standard.[8]
Materials and Reagents
-
Analytes: Bilastine reference standard (>99% purity), Bilastine-d6 (>98% purity, as internal standard).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant).
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, analytical balance, volumetric flasks, precision pipettes.
Instrumentation and Conditions
Liquid Chromatography System
-
LC System: Agilent 1290 Infinity II LC system or equivalent.[13]
-
Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size).[14][15]
-
Column Temperature: 35 °C.[16]
-
Autosampler Temperature: 10 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry System
-
MS System: Agilent 6470 Triple Quadrupole Mass Spectrometer or equivalent.[13]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
Optimized Experimental Parameters
Quantitative data for chromatographic separation and mass spectrometric detection are summarized in the tables below.
Table 1: Chromatographic Gradient
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 2.5 | 0.4 | 5 | 95 |
| 3.5 | 0.4 | 5 | 95 |
| 3.6 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 95 | 5 |
Scientist's Note: The addition of 0.1% formic acid to the mobile phases is crucial for promoting the protonation of bilastine, leading to the formation of the [M+H]⁺ ion and significantly enhancing signal intensity in positive ESI mode.[14][15]
Table 2: Mass Spectrometry MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| Bilastine | 464.3 | 272.2 | 100 | 135 | 25 |
| Bilastine-d6 (IS) | 470.3 | 278.2 | 100 | 135 | 25 |
Scientist's Note: The precursor ions correspond to the [M+H]⁺ adducts of bilastine and its deuterated internal standard. The selected product ions were confirmed to be the most stable and abundant fragments, providing the best selectivity and sensitivity for quantification.[6]
Protocols: Standard and Sample Preparation
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of bilastine and bilastine-d6 reference standards. Dissolve each in methanol in separate 10 mL volumetric flasks to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the bilastine stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the bilastine-d6 stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Spike drug-free human plasma with the appropriate bilastine working standard solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL).
-
Prepare QC samples in bulk at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Plasma Sample Preparation Protocol: Protein Precipitation (PPT)
Protein precipitation is a rapid, cost-effective, and efficient method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[17][18] Acetonitrile is the preferred solvent as it provides high protein removal efficiency (>95%) and good recovery for moderately non-polar analytes like bilastine.[17][19]
-
Aliquot: Pipette 100 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the 100 ng/mL IS working solution (Bilastine-d6) to each tube.
-
Precipitate: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of solvent to plasma ensures efficient protein precipitation.[20]
-
Vortex: Vortex the mixture vigorously for 60 seconds to ensure complete denaturation and precipitation of proteins.[19]
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.[19]
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
Diagram: Plasma Sample Preparation Workflow
Caption: Step-by-step workflow for plasma sample preparation using protein precipitation.
Method Validation
The method was validated following the International Council for Harmonisation (ICH) M10 guideline, as adopted by the FDA and EMA.[3][4][21] The validation ensures the method is suitable for its intended purpose.[4][21]
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Key Experiment | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Analyze six different blank plasma lots. | Response should be <20% of LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between instrument response and concentration. | Analyze calibration curves (8 non-zero standards) over 3 separate runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | Analyze QC samples at 4 levels (LLOQ, Low, Mid, High) in 6 replicates over 3 runs. | Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | To assess the ion suppression or enhancement from matrix components. | Compare analyte/IS peak area ratio in post-extraction spiked samples to that in neat solution. | %CV of the matrix factor across different lots should be ≤15%. |
| Recovery | To evaluate the efficiency of the extraction process. | Compare analyte/IS peak area in pre-extraction spiked samples to post-extraction spiked samples. | Recovery should be consistent and reproducible. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Analyze QC samples after various storage conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative). | Mean concentration should be within ±15% of the nominal concentration. |
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable means for quantifying bilastine in human plasma. The simple protein precipitation sample preparation and use of a stable isotope-labeled internal standard contribute to a high-throughput, robust, and accurate workflow suitable for supporting pharmacokinetic and bioequivalence studies in drug development. The method meets the rigorous validation criteria set forth by major regulatory agencies.
Diagram: Overall Bioanalytical Workflow
Caption: High-level overview of the complete analytical process from sample to result.
References
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). Vertex AI Search.
- Application Notes and Protocols for Plasma Protein Precipit
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- The Value of Deuterated Internal Standards. (2017). KCAS Bio.
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). Journal of Pharmaceutical and Biomedical Analysis.
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Ngo, Q. T., & Pham, T. H. (2024). Development and validation of a LC-MS/MS method for quantification of bilastine in human plasma. Journal of Pharmaceutical and Cosmetic Control, 22(1), 15-20. [Link]
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
- Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. (n.d.).
- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. (n.d.). Benchchem.
- Stability and Degradation Kinetic study of Bilastine in Solution State by RP-HPLC Method. (2021). Journal of Drug Delivery & Therapeutics.
- Method Development and validation by Liquid chromatography Mass spectroscopy (LC-MS) for Bilastine by a stability indicating assay method. (2025). Vascular and Endovascular Review.
- A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. (2025). Vertex AI Search.
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- Internal standard in LC-MS/MS. (2013).
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Vertex AI Search.
- DEVELOPMENT AND VALIDATION OF A LC-MS/MS METHOD FOR QUANTIFICATION OF BILASTINE IN HUMAN PLASMA. (2024). Vertex AI Search.
- Stability Indicating Isocratic HPLC Method for Bilastine and Characterization of Forced Degradation Products by LC-MS/MS. (2025).
- ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency.
- Guideline on bioanalytical method validation. (2011). European Medicines Agency.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022).
- Characterization of Forced Degradation Products & Related Substances of Bilastine by Online LC-Q-TOF-MS and In-silico Study of Characterized Compounds. (n.d.). Vertex AI Search.
- World Journal of Pharmaceutical and Life Sciences. (2020). WJPLS.
- Sádaba, B., et al. (2016). Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects. PubMed Central.
- RP-HPLC Method for Quantification of Bilastine and Monteleukast Sodium in Pharmaceutical Dosage form. (n.d.). Research Journal of Pharmacy and Technology.
- Bilastine-d6: A Technical Overview for Researchers. (n.d.). Benchchem.
- Validation of a green and sensitive spectrofluorimetric method for determination of Bilastine and its application to pharmaceutical preparations, content uniformity test, and spiked human plasma. (2025). PubMed Central.
- An overview of bilastine metabolism during preclinical investig
- BILASTINE AND CITRIZINE IN PLASMA SAMPLES BY HPLC.docx. (n.d.). Slideshare.
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- A green spectrofluorimetric approach for the versatile determination of Bilastine in real human plasma and pharmaceutical preparations with content uniformity testing. (2022).
- Quantification of antihistamine acrivastine in plasma by solid-phase extraction and high-performance liquid chrom
- A new stability indicating RP-HPLC method for determination of Bilastine in bulk and pharmaceutical formulation. (n.d.). Research Journal of Pharmacy and Technology.
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Application Notes & Protocols: 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole
An in-depth guide for researchers, scientists, and drug development professionals on the application of the research chemical 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole.
Section 1: Introduction and Compound Profile
This compound is a heterocyclic organic compound featuring a benzimidazole core linked to a piperidine ring and an N-substituted ethoxyethyl group. While its most prominent role is serving as a key advanced intermediate in the synthesis of Bilastine, a potent second-generation H₁ antihistamine, its structural architecture holds significant potential for broader applications in medicinal chemistry and drug discovery.[1][2]
The benzimidazole moiety is recognized as a "privileged scaffold" in pharmaceutical research, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The presence of the piperidine ring can enhance interaction with biological targets and modulate physicochemical properties like solubility and bioavailability.[6][7] These features make this compound a valuable starting point for the exploration of novel therapeutic agents.
This document provides a comprehensive guide to the handling, applications, and experimental protocols for this versatile research chemical.
Table 1: Compound Properties & Identifiers
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][8] |
| Synonyms | Bilastine Intermediate, 1-(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole | [1][9] |
| CAS Number | 110963-63-8 (Free Base), 1841081-72-8 (HCl Salt) | [8][10] |
| Molecular Formula | C₁₆H₂₃N₃O (Free Base) | [8][10] |
| Molecular Weight | 273.37 g/mol (Free Base), 309.83 g/mol (HCl Salt) | [10][11] |
| Appearance | Off-white to light brown solid | [12] |
| Purity | Typically ≥98% (as per supplier specifications) | [1][12] |
| Solubility | Soluble in some organic solvents; HCl salt enhances aqueous solubility. | [11][13] |
Section 2: Safety, Storage, and Handling
Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel. The compound is intended for research use only.[1]
2.1 Safety Precautions Based on available Safety Data Sheets (SDS), the hydrochloride salt form is classified as harmful if swallowed and can cause skin and serious eye irritation.[14][15] It may also cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[16][17]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[14][16]
-
First Aid:
-
If Inhaled: Move to fresh air. If not breathing, give artificial respiration.[14]
-
Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[15]
-
2.2 Storage Protocol To maintain chemical integrity, adhere to the following storage conditions:
-
Temperature: Store at 2-8°C or at room temperature as specified by the supplier.[1][17]
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[12][15]
-
Environment: Keep in a dry, cool, and well-ventilated place away from direct sunlight and incompatible substances like strong oxidizing agents.[13][16]
Section 3: Core Application - Synthesis of Bilastine
The primary and most well-documented application of this compound is as the penultimate intermediate in the synthesis of Bilastine. Understanding this pathway is crucial for researchers working on antihistamines or related synthetic routes.
3.1 Rationale The structure of this compound contains the complete core scaffold of Bilastine. The final synthetic step typically involves the N-alkylation of the piperidine nitrogen with a substituted ethylphenyl-2-methylpropanoic acid derivative. This established role makes it an indispensable building block in pharmaceutical synthesis.[2][10]
3.2 Conceptual Synthesis Workflow The synthesis of Bilastine from this intermediate is a targeted N-alkylation reaction. The workflow illustrates the transformation of the intermediate into the final active pharmaceutical ingredient (API).
Caption: Conceptual workflow for the synthesis of Bilastine.
Section 4: Exploratory Research Applications & Protocols
Beyond its role in synthesis, the compound's structure suggests its potential as a lead molecule in other therapeutic areas. The following sections provide rationales and foundational protocols for exploring these applications.
Anti-Inflammatory Research
Rationale: Novel derivatives of the core 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold have demonstrated potent anti-inflammatory activity.[18] One study showed that such compounds could significantly inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The mechanism was linked to the modulation of the NF-κB signaling pathway by restoring the phosphorylation level of IκBα.[18] This provides a strong basis for investigating this compound as a potential anti-inflammatory agent.
Caption: Simplified NF-κB signaling pathway and potential point of inhibition.
Protocol 4.1.1: In Vitro Screening for Anti-Inflammatory Activity
Objective: To determine if the test compound inhibits the production of NO and TNF-α in LPS-stimulated murine macrophages (RAW 264.7).
Materials:
-
This compound (Test Compound)
-
RAW 264.7 cell line
-
DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
Mouse TNF-α ELISA Kit
-
MTT or WST-1 reagent for cell viability
-
DMSO (vehicle)
-
Dexamethasone (Positive Control)
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Remove the old medium.
-
Add 100 µL of fresh medium containing the desired concentrations of the test compound or controls.
-
Groups: Vehicle Control (DMSO), LPS-only (1 µg/mL), Test Compound + LPS, Dexamethasone (10 µM) + LPS.
-
Pre-incubate the cells with the compound/controls for 1 hour.
-
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitric Oxide (NO) Assay:
-
Collect 50 µL of the cell supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.
-
-
TNF-α Assay:
-
Use the remaining supernatant to measure TNF-α concentration according to the manufacturer's protocol for the ELISA kit.
-
-
Cell Viability Assay (Self-Validation):
-
After collecting the supernatant, add MTT or WST-1 reagent to the remaining cells in the plate.
-
Incubate according to the manufacturer's instructions and measure absorbance. This step is crucial to ensure that the observed reduction in NO/TNF-α is not due to cytotoxicity.
-
-
Data Analysis: Normalize the NO and TNF-α levels to the LPS-only control group. Calculate the IC₅₀ value for the test compound.
Scaffold for Anticancer Drug Discovery
Rationale: Recent research has demonstrated that the Bilastine molecule, which contains the title compound's core, can be repurposed to create novel metal-based anticancer agents.[1] Specifically, Copper(II) complexes of Bilastine showed potent in vitro activity against several resistant cancer cell lines, including MCF-7 (breast), HeLa (cervical), HepG2 (liver), and Mia-PaCa-2 (pancreatic).[1] This highlights the potential of this compound as a versatile scaffold for synthesizing new chemotherapeutic candidates through coordination chemistry or further functionalization.
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Application Notes and Protocols for Cytotoxicity Studies of Benzimidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Benzimidazole Scaffold in Oncology
The benzimidazole core, a bicyclic structure formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purine nucleotides allows it to interact with a wide array of biological macromolecules, making it a fertile ground for the development of therapeutic agents.[1][2] This versatility has led to the discovery of numerous benzimidazole derivatives with potent anticancer activity.
Initially recognized for their anthelmintic properties, drugs like mebendazole and albendazole are now being repurposed for oncology due to their ability to disrupt microtubule formation in rapidly dividing cancer cells.[3][4][5] Furthermore, rationally designed derivatives have yielded clinically approved drugs such as bendamustine, an alkylating agent used in treating hematological malignancies.[1][4] The anticancer effects of these compounds are multifaceted, stemming from their ability to interfere with critical cellular processes including cell division, DNA replication, and key signal transduction pathways.[2][3]
This guide provides a comprehensive overview of the primary mechanisms of cytotoxicity induced by benzimidazole derivatives and presents detailed protocols for their evaluation in a preclinical research setting.
Part 1: Unraveling the Mechanisms of Cytotoxicity
The cytotoxic potential of benzimidazole derivatives is not attributed to a single mode of action but rather a spectrum of activities targeting fundamental cellular machinery. Understanding these mechanisms is crucial for rational drug design and for selecting appropriate assays to characterize novel compounds.
-
Disruption of Microtubule Dynamics: A primary and well-documented mechanism is the inhibition of tubulin polymerization.[2] Several benzimidazole derivatives, including repurposed anthelmintics like mebendazole and research compounds like nocodazole, bind to the colchicine-binding site on β-tubulin.[4][6][7] This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules, which are essential for forming the mitotic spindle. The consequence is a cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[4][8]
-
DNA Damage and Replication Stress: Certain derivatives function as DNA-damaging agents. They can either bind to the minor groove of DNA or intercalate between base pairs, distorting the helical structure and interfering with DNA replication and transcription.[1][9][10] Additionally, some act as topoisomerase inhibitors. By stabilizing the enzyme-DNA cleavage complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks and cell death.[1] Bendamustine, for example, functions as a DNA alkylating agent, causing irreparable DNA damage.[1][4]
-
Inhibition of Pro-Survival Kinase Signaling: Cancer cells are often dependent on hyperactive signaling pathways for their growth and survival. Benzimidazole derivatives have been developed to inhibit key oncogenic kinases. This includes targeting the PI3K/AKT/mTOR and MAPK pathways, which are central regulators of cell proliferation, apoptosis, and metabolism.[3][11] By blocking these signals, the compounds can effectively halt cell growth and induce apoptosis.
-
Direct Induction of Apoptosis: While often a downstream consequence of other mechanisms, some derivatives can directly trigger programmed cell death. This can occur through the modulation of the Bcl-2 family of proteins, which regulate mitochondrial integrity.[12] By inhibiting anti-apoptotic proteins like Bcl-2, these compounds shift the cellular balance towards apoptosis, leading to the activation of caspases and the systematic dismantling of the cell.[12][13][14]
-
Generation of Reactive Oxygen Species (ROS): An emerging mechanism for some benzimidazoles is the induction of oxidative stress. Elevated levels of ROS can damage cellular components, including lipids, proteins, and DNA, overwhelming the cell's antioxidant capacity and triggering cell death pathways.[15]
-
Epigenetic Modulation: Some derivatives have been shown to act as inhibitors of epigenetic targets, such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression. Dysregulation of these enzymes is a hallmark of many cancers, making them an attractive therapeutic target.
Caption: Major cytotoxic mechanisms of benzimidazole derivatives.
Part 2: Core Protocols for Cytotoxicity Assessment
The initial step in evaluating a novel benzimidazole derivative is to determine its general cytotoxicity against a panel of cancer cell lines. This is typically achieved using viability assays that measure metabolic activity.[16][17] The half-maximal inhibitory concentration (IC50) is the key metric derived from these experiments, representing the concentration of the compound required to inhibit cell growth by 50%.[18]
Protocol 1: MTT Cell Viability Assay
This colorimetric assay is a robust, reliable, and widely used method for initial cytotoxicity screening.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line(s) of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics
-
Benzimidazole derivative stock solution (typically in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Expert Insight: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion, confounding the results. It should be optimized for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzimidazole derivative in complete medium from the stock solution. A typical concentration range might be 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilution or control.
-
Incubate for the desired exposure time (typically 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.
-
Trustworthiness Check: Visually inspect the wells under a microscope before solubilization. Healthy, untreated cells should show significant crystal formation, while wells with high drug concentrations should show little to none.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well.
-
Pipette up and down to fully dissolve the crystals. The plate can be placed on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium, MTT, and DMSO only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.
-
Use graphing software (e.g., GraphPad Prism) to plot % Viability versus log[drug concentration] and fit the data to a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Caption: Workflow for the MTT cytotoxicity assay.
Comparative Cytotoxicity Data
The following table summarizes the reported cytotoxic activity of various benzimidazole derivatives against different human cancer cell lines, demonstrating the breadth of their potential.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4w (PI3K Inhibitor) | A549 (Lung) | 1.55 ± 0.18 | [11] |
| Compound 5 (Bromo-derivative) | DU-145 (Prostate) | 10.2 ± 1.4 µg/mL | [8] |
| Compound 5 (Bromo-derivative) | MCF-7 (Breast) | 17.8 ± 0.24 µg/mL | [8] |
| Compound 10 | A549 (Lung) | 0.82 ± 0.09 | [19] |
| Compound 13 | MDA-MB-231 (Breast) | 0.77 ± 0.08 | [20] |
| Compound 14d (Tubulin Inhibitor) | MCF-7 (Breast) | 5.61 ± 1.24 | |
| Compound 7n (Tubulin Inhibitor) | SK-Mel-28 (Melanoma) | 2.55 ± 0.11 | [21] |
Part 3: Protocols for Mechanistic Elucidation
Once a compound demonstrates significant cytotoxicity, the next step is to investigate how it kills cancer cells. The following protocols are designed to dissect the underlying mechanism of action.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: This technique quantifies the DNA content of individual cells within a population. Cells in the G2 or M phase of the cell cycle have twice the DNA content of cells in the G0 or G1 phase, while cells in the S phase (DNA synthesis) have an intermediate amount. Treatment with a cell cycle-specific agent, like a tubulin inhibitor, will cause an accumulation of cells in the corresponding phase (e.g., G2/M arrest).[22][23]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with the benzimidazole derivative at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include a vehicle control.
-
Harvesting: Collect both adherent and floating cells (to include apoptotic cells) by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and fixes them. Store at -20°C for at least 2 hours (or up to several weeks).
-
Expert Insight: Dropwise addition of cold ethanol while vortexing is critical to prevent cell clumping, which can lead to erroneous flow cytometry data.
-
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL).
-
Causality: RNase A is essential to degrade cellular RNA, ensuring that the dye only binds to DNA for accurate cell cycle analysis.
-
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
-
Data Interpretation: Using cell cycle analysis software (e.g., FlowJo, FCS Express), model the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated samples to the vehicle control. A significant increase in the G2/M population, for example, strongly suggests microtubule disruption.[8][19]
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, a membrane lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[8][24]
Caption: Workflow for Annexin V/PI apoptosis assay.
Step-by-Step Methodology:
-
Treatment and Harvesting: Culture and treat cells as described for the cell cycle analysis protocol. Collect all cells (adherent and floating).
-
Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation and Analysis: Incubate the cells in the dark for 15 minutes at room temperature. Analyze immediately by flow cytometry.
-
Data Interpretation: The results are displayed as a two-color dot plot. The lower-left quadrant (Annexin V-/PI-) represents viable cells. The lower-right quadrant (Annexin V+/PI-) represents early apoptotic cells. The upper-right quadrant (Annexin V+/PI+) represents late apoptotic or necrotic cells. A dose-dependent shift of cells from the viable to the apoptotic quadrants is a clear indication that the compound induces programmed cell death.[12][14]
Protocol 4: In Vitro Tubulin Polymerization Assay
Principle: This cell-free biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is initiated by GTP and warming to 37°C, and the resulting increase in turbidity (light scattering) is monitored over time with a spectrophotometer at 340 nm. Inhibitors of polymerization will suppress this increase in absorbance.[6][21]
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute lyophilized, high-purity tubulin protein (>99%) in a general tubulin buffer (e.g., PIPES buffer). Keep on ice at all times.
-
Assay Setup: In a 96-well plate, add buffer, GTP, and the benzimidazole derivative at various concentrations. Include a positive control for inhibition (e.g., nocodazole) and a positive control for polymerization/stabilization (e.g., paclitaxel).
-
Initiation and Measurement: Pre-warm the plate reader to 37°C. To initiate the reaction, add the cold tubulin solution to each well. Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time for each condition. The vehicle control should show a sigmoidal curve representing nucleation, elongation, and plateau phases of polymerization. An inhibitory compound will flatten this curve, while a stabilizing agent may increase the rate and extent of polymerization. The IC50 for polymerization inhibition can be calculated from the endpoint absorbance values at different drug concentrations.[6]
Conclusion
Benzimidazole derivatives are a clinically and scientifically significant class of compounds with proven anticancer activity.[2][3][25] Their diverse mechanisms of action provide multiple avenues for therapeutic intervention. A systematic approach to their cytotoxic evaluation, beginning with broad screening assays like the MTT and progressing to more specific, mechanism-based studies such as cell cycle analysis and tubulin polymerization assays, is essential for characterizing novel agents. The protocols and insights provided in this guide offer a robust framework for researchers to effectively investigate the anticancer potential of new benzimidazole derivatives, paving the way for the development of next-generation cancer therapies.
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Application Notes and Protocols for the In Vivo Assessment of Anti-Inflammatory Compounds
Introduction: The Imperative for In Vivo Evaluation of Anti-Inflammatory Therapeutics
Inflammation is a complex biological response essential for defending against harmful stimuli, such as pathogens and damaged cells. However, dysregulated or chronic inflammation underpins a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. The development of novel anti-inflammatory therapeutics necessitates robust and reproducible preclinical evaluation. While in vitro assays provide valuable initial screening, they cannot recapitulate the intricate interplay of cellular and molecular mediators within a whole organism. Therefore, in vivo models remain the cornerstone for validating the efficacy and understanding the mechanism of action of potential anti-inflammatory drugs.[1]
This comprehensive guide provides detailed protocols for three widely utilized in vivo models of inflammation: Carrageenan-Induced Paw Edema for acute inflammation, Lipopolysaccharide (LPS)-Induced Systemic Inflammation for modeling sepsis-like responses, and Collagen-Induced Arthritis as a model for chronic autoimmune inflammation. We will delve into the scientific rationale behind each model, provide step-by-step experimental procedures, and outline key methods for quantifying anti-inflammatory effects.
I. Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening acute anti-inflammatory activity.[2][3] The subcutaneous injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia. The initial phase (0-1.5 hours) is mediated by the release of histamine, serotonin, and bradykinin, while the later phase (1.5-6 hours) is primarily driven by the production of prostaglandins, involving the induction of cyclooxygenase-2 (COX-2).[4][5]
Scientific Rationale
This model is particularly useful for evaluating compounds that target mediators of acute inflammation, such as non-steroidal anti-inflammatory drugs (NSAIDs) which inhibit the cyclooxygenase (COX) pathway.[6][7] By measuring the reduction in paw volume (edema) following treatment with a test compound, researchers can quantify its anti-inflammatory potential.
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Detailed Protocol
Materials:
-
Male Wistar rats (180-220 g)
-
λ-Carrageenan (1% w/v in sterile 0.9% saline)
-
Test compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control: Indomethacin (10 mg/kg) or Naproxen (15 mg/kg)[6]
-
Digital Plethysmometer
-
Oral gavage needles
-
27-gauge needles and syringes
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) for at least one week prior to the experiment, with free access to standard chow and water.
-
Grouping and Fasting: Randomly divide animals into groups (n=6 per group): Vehicle control, Positive control, and Test compound group(s). Fast the animals overnight before the experiment, with water provided ad libitum.[2]
-
Baseline Measurement: On the day of the experiment, measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[6]
-
Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) via gavage, typically 1 hour before carrageenan injection.[2]
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[6]
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[6]
Data Analysis
-
Calculate Edema: The increase in paw volume (edema) is calculated as: Edema (mL) = Vₜ - V₀
-
Calculate Percentage Inhibition: The anti-inflammatory activity is expressed as the percentage inhibition of edema: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
Table 1: Experimental Parameters for Carrageenan-Induced Paw Edema
| Parameter | Description |
| Animal Model | Male Wistar rats (180-220 g) |
| Inflammatory Agent | 1% λ-Carrageenan in sterile saline |
| Administration | 0.1 mL, subplantar injection into the right hind paw |
| Test Compound | Administered orally (p.o.) 1 hour prior to carrageenan |
| Positive Control | Indomethacin (10 mg/kg, p.o.)[8] |
| Primary Endpoint | Paw volume (edema) measured by plethysmometry |
| Time Points | 0, 1, 2, 3, 4, 5, and 6 hours post-carrageenan |
| Statistical Analysis | One-way ANOVA followed by Tukey's post-hoc test[9] |
II. Systemic Inflammation Model: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[10] Intraperitoneal (i.p.) injection of LPS in mice induces a systemic inflammatory response, often referred to as endotoxemia, which mimics key aspects of sepsis. This response is characterized by a rapid release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), into the circulation.[11]
Scientific Rationale
This model is invaluable for screening compounds that modulate the systemic inflammatory cascade and cytokine production. It is particularly relevant for the study of sepsis and other systemic inflammatory syndromes. Corticosteroids, like dexamethasone, are potent inhibitors of this response and serve as an excellent positive control.[8][12]
Experimental Workflow```dot
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Detailed Protocol
Materials:
-
Male DBA/1J mice (8-10 weeks old) [13]* Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Anesthetics (e.g., ketamine/xylazine) [13]* Materials for subcutaneous injection
-
Digital calipers
Procedure:
-
Primary Immunization (Day 0): Anesthetize mice. Inject 0.1 mL of an emulsion containing type II collagen and CFA subcutaneously at the base of the tail. [13]2. Booster Injection (Day 21): Administer a booster injection of 0.1 mL of an emulsion of type II collagen in IFA at a different site near the base of the tail. [13]3. Monitoring for Arthritis: Beginning around day 21, monitor mice 2-3 times per week for the onset and severity of arthritis. Score each paw based on a scale of 0-4, where 0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, and 4=severe swelling and/or ankylosis. The maximum score per mouse is 16. [14]4. Treatment: Once arthritis is established (e.g., a clinical score of ≥ 4), randomize mice into treatment groups and begin administration of the test compound, vehicle, or positive control (e.g., methotrexate or an anti-TNF-α antibody).
-
Termination and Analysis: At the end of the study (e.g., day 42-56), euthanize the animals. Collect hind paws for histological analysis and blood for serum cytokine measurement.
Data Analysis
The primary endpoints are the mean arthritis score and the incidence of arthritis over time. Paw thickness can also be measured with calipers. Histological scoring of joint inflammation, cartilage destruction, and bone erosion provides a detailed assessment of disease pathology.
Table 3: Experimental Parameters for Collagen-Induced Arthritis
| Parameter | Description |
| Animal Model | Male DBA/1J mice (8-10 weeks old) |
| Inducing Agent | Type II Collagen emulsified in CFA (primary) and IFA (booster) |
| Administration | Subcutaneous injection at the base of the tail |
| Treatment | Initiated upon disease onset |
| Positive Control | Methotrexate, Dexamethasone, or anti-TNF-α antibody |
| Primary Endpoints | Clinical arthritis score, paw thickness, disease incidence |
| Secondary Endpoints | Histopathology of joints, serum cytokine levels |
| Statistical Analysis | Two-way ANOVA for arthritis scores, Log-rank test for incidence |
IV. Assessment of Anti-Inflammatory Outcomes
A. Quantification of Cytokines by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in serum or tissue homogenates. [15][16][17][18] General Protocol (Sandwich ELISA):
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add standards of known cytokine concentrations and unknown samples to the wells and incubate.
-
Detection: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the captured cytokine.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP), which binds to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve. [16]
B. Histological Analysis of Inflamed Tissue
Histopathology provides a qualitative and semi-quantitative assessment of inflammation at the tissue level. [19] General Protocol (Hematoxylin and Eosin - H&E Staining):
-
Tissue Fixation: Fix tissue samples (e.g., rat paws, mouse joints) in 10% neutral buffered formalin.
-
Decalcification (for joints): If bone is present, decalcify the tissue.
-
Processing and Embedding: Dehydrate the tissue through a series of graded alcohols and embed in paraffin wax. [20]4. Sectioning: Cut thin sections (4-5 µm) using a microtome and mount on glass slides.
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin, which colors cell nuclei blue/purple. [21][22] * Counterstain with Eosin, which colors cytoplasm and extracellular matrix pink/red. [21][22]6. Dehydration and Mounting: Dehydrate the stained sections, clear in xylene, and mount with a coverslip. [20] Histopathological Scoring: Trained personnel, blinded to the treatment groups, should score the sections based on predefined criteria. [19][23]For arthritis, this includes:
-
-
Inflammatory Infiltrate: Severity of immune cell infiltration into the synovium and joint space.
-
Synovial Hyperplasia: Thickening of the synovial lining.
-
Cartilage Damage: Loss of proteoglycans and chondrocytes.
-
Bone Erosion: Resorption of bone at the cartilage-pannus junction.
Table 4: Histopathological Scoring System for Inflammation
| Score | Description of Inflammatory Infiltrate |
| 0 | No inflammatory cells |
| 1 | Mild inflammation with scattered inflammatory cells |
| 2 | Moderate inflammation with focal or diffuse infiltrates |
| 3 | Severe inflammation with dense infiltrates |
V. Mechanism of Action: The Cyclooxygenase Pathway
Understanding the molecular targets of anti-inflammatory drugs is crucial. NSAIDs, for instance, primarily exert their effects by inhibiting COX enzymes, which are key to the synthesis of prostaglandins from arachidonic acid. [24]
Caption: The cyclooxygenase (COX) pathway and the mechanism of action of NSAIDs.
Conclusion
The in vivo models described herein represent indispensable tools in the discovery and development of novel anti-inflammatory therapeutics. The selection of an appropriate model depends on the specific scientific question and the presumed mechanism of action of the test compound. Rigorous adherence to detailed protocols, inclusion of appropriate controls, and comprehensive endpoint analysis are paramount for generating reliable and translatable preclinical data.
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- 8. Comparison of the anti-inflammatory effects of dexamethasone, indomethacin and BW755C on carrageenin-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential inhibitory effects of indomethacin, dexamethasone, and interferon-gamma (IFN-γ) on IL-11 production by rheumatoid synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocol: Harnessing Novel Benzimidazole Derivatives to Induce Apoptosis in Cancer Cells
This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on utilizing novel benzimidazole derivatives to induce apoptosis in cancer cells. We will delve into the mechanistic underpinnings of these compounds' actions and provide step-by-step instructions for key validation assays.
Introduction: The Therapeutic Promise of Benzimidazole Derivatives
The benzimidazole scaffold, a heterocyclic aromatic compound, is structurally similar to naturally occurring purine nucleotides, allowing it to interact with a wide range of biological macromolecules.[1][2] This structural versatility has made benzimidazole derivatives a focal point in medicinal chemistry, leading to the development of compounds with potent anticancer activity.[3][4] Unlike traditional chemotherapeutics that often exhibit non-specific cytotoxicity, many novel benzimidazole derivatives are being designed to selectively target pathways that are dysregulated in cancer cells, thereby inducing programmed cell death, or apoptosis.[2][5]
Historically, some benzimidazole compounds like albendazole and mebendazole were developed as anthelmintic drugs.[3][6] Their repurposing for cancer therapy stemmed from the discovery of their ability to inhibit microtubule polymerization, a critical process for cell division, particularly in rapidly proliferating tumor cells.[3][6][7] Modern drug discovery efforts have expanded upon this foundation, yielding new derivatives that modulate specific apoptotic pathways, inhibit crucial kinases, and disrupt the tumor microenvironment.[3][8][9]
This application note will focus on the practical aspects of working with these novel compounds to induce and quantify apoptosis in a laboratory setting.
Mechanisms of Apoptosis Induction by Benzimidazole Derivatives
Novel benzimidazole derivatives employ a multi-pronged approach to trigger apoptosis in cancer cells. Their mechanisms of action often converge on the two primary apoptotic signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][10]
Targeting the Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major target for many benzimidazole derivatives.[10] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[11] In cancer cells, the balance is often shifted towards survival due to the overexpression of anti-apoptotic proteins.
Novel benzimidazole derivatives can restore this balance by:
-
Inhibiting Anti-Apoptotic Proteins: Certain derivatives have been specifically designed to act as Bcl-2 inhibitors.[11][12][13] By binding to and neutralizing Bcl-2, these compounds unleash the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP).
-
Inducing Mitochondrial Dysfunction: Some compounds can directly impact mitochondrial integrity, leading to a decrease in the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm.[1] One such compound, TJ08, has been shown to alter mitochondrial membrane potential in various cancer cell lines.[1]
The release of cytochrome c is a critical step, as it binds to apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome, which in turn activates the initiator caspase-9.[14] Activated caspase-9 then proceeds to activate effector caspases, such as caspase-3, leading to the execution of apoptosis.[14][15]
Signaling Pathway: Intrinsic Apoptosis Induction by Benzimidazole Derivatives
Caption: Extrinsic pathway activation by benzimidazole derivatives.
Other Contributing Mechanisms
Beyond the core apoptotic pathways, novel benzimidazole derivatives can also induce cell death through other mechanisms:
-
Induction of Oxidative Stress: Some derivatives can lead to the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis through stress-activated signaling pathways like the JNK pathway. [10]* Cell Cycle Arrest: By interfering with microtubule dynamics or inhibiting cyclin-dependent kinases (CDKs), these compounds can cause cells to arrest at various phases of the cell cycle, such as the G2/M phase. [3][16]Prolonged cell cycle arrest can be a potent trigger for apoptosis.
-
Inhibition of Survival Signaling: Many benzimidazole derivatives have been shown to inhibit pro-survival signaling pathways like PI3K/Akt, which are often hyperactive in cancer. [3][8]By blocking these pathways, the compounds lower the threshold for apoptosis induction.
Experimental Protocols for Assessing Apoptosis
To validate the pro-apoptotic activity of novel benzimidazole derivatives, a series of well-established assays should be performed. Below are detailed protocols for the most common and informative methods.
Cell Culture and Treatment
-
Cell Line Selection: Choose appropriate cancer cell lines for your study. The table below provides examples of benzimidazole derivatives and the cell lines in which they have shown activity.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Compound Preparation: Prepare a stock solution of the benzimidazole derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the compound in complete cell culture medium to the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) in your experimental design.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the benzimidazole derivative or vehicle control. Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Table 1: Examples of Novel Benzimidazole Derivatives and their Cytotoxic Activity
| Compound ID | Target Cell Line(s) | Reported IC50 Value(s) | Reference(s) |
| 8m | HCT116 (Colon Cancer) | 3.33 µmol/L | [10] |
| SW480 (Colon Cancer) | 6.77 µmol/L | [10] | |
| TJ08 | Jurkat (Leukemia) | 1.88 ± 0.51 µM | [1] |
| HeLa (Cervical Cancer) | 2.11 ± 0.62 µM | [1] | |
| Compound 5 | DU-145 (Prostate Cancer) | 10.2 ± 1.4 µg/mL | [16] |
| MCF-7 (Breast Cancer) | 17.8 ± 0.24 µg/mL | [16] | |
| Compound 4w | A549 (Lung Cancer) | 1.55 ± 0.18 µM | [8] |
| Compounds C1 & D1 | T98G, PC3, MCF-7, H69AR | < 50 µg/mL | [11] |
Annexin V-FITC / Propidium Iodide (PI) Staining for Early and Late Apoptosis
This flow cytometry-based assay is a gold standard for quantifying apoptosis. [17]It relies on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane during early apoptosis, which can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. [18]Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised. [19] Protocol:
-
Induce Apoptosis: Treat cells with the benzimidazole derivative as described in section 3.1.
-
Harvest Cells:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently detach cells using a non-enzymatic method like an EDTA-based dissociation buffer to preserve membrane integrity. [18]Collect the culture supernatant as it may contain detached apoptotic cells. [17]Combine with the detached cells and centrifuge.
-
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge. [19]4. Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. [18][19]5. Staining:
-
Aliquot 100 µL of the cell suspension (containing 1 x 10^5 cells) into a flow cytometry tube. [18] * Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. [19] * Gently vortex and incubate for 15-20 minutes at room temperature in the dark. [17][19]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. [19] * Healthy cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
The JC-1 assay is used to monitor mitochondrial health, a key indicator of intrinsic apoptosis. [20]JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. [21]In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. [21]In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. [21]A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.
Protocol:
-
Induce Apoptosis: Treat cells with the benzimidazole derivative in a suitable culture plate (e.g., 96-well black plate for plate reader analysis). [22]Include a positive control group treated with a mitochondrial membrane potential disruptor like CCCP (5-50 µM for 15-30 minutes). [20][23]2. Prepare JC-1 Staining Solution: Dilute the JC-1 stock solution in the cell culture medium to the recommended working concentration (typically 1-2 µM). [22][23]3. Staining: Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes in the dark. [20][22]4. Washing: Centrifuge the plate (if applicable) and carefully remove the supernatant. Wash the cells with Assay Buffer. [22]5. Analysis: Resuspend cells in Assay Buffer and measure fluorescence.
Caspase Activation Assays
Caspases are a family of proteases that are central to the execution of apoptosis. [15][24]Assays to detect their activity confirm that the observed cell death is caspase-dependent.
Fluorometric/Colorimetric Assays: These assays use specific peptide substrates conjugated to a fluorophore or a chromophore. [14]For example, the substrate for caspase-3 is often DEVD. [14][25]When cleaved by active caspase-3, the fluorophore or chromophore is released, and the resulting signal can be quantified.
Protocol (General):
-
Induce Apoptosis: Treat cells as previously described.
-
Cell Lysis: Lyse the cells using the buffer provided in the assay kit to release the cellular contents, including caspases.
-
Assay Reaction: Add the caspase substrate to the cell lysate and incubate according to the manufacturer's instructions.
-
Detection: Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase activity.
TUNEL Assay for DNA Fragmentation
A late hallmark of apoptosis is the cleavage of genomic DNA into oligonucleosomal fragments. [26]The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects the 3'-hydroxyl termini of these DNA breaks. [26][27] Protocol:
-
Sample Preparation: Treat, harvest, and fix the cells (e.g., with paraformaldehyde).
-
Permeabilization: Permeabilize the cells (e.g., with Triton X-100 or ethanol) to allow the labeling enzyme to access the nucleus. [28]3. TdT Labeling Reaction: Incubate the permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP). [26][28]4. Detection:
-
Direct: If a fluorescently labeled dUTP was used, the signal can be detected directly.
-
Indirect: If a hapten-labeled dUTP (like BrdUTP) was used, an additional step with a fluorescently labeled antibody against the hapten is required. [26][27]5. Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. Positive cells will exhibit bright nuclear fluorescence. It is crucial to include a positive control (cells treated with DNase I) and a negative control (no TdT enzyme) to validate the assay. [28]
-
Experimental Workflow: From Treatment to Apoptosis Confirmation
Caption: A typical workflow for assessing apoptosis induction.
Conclusion and Future Perspectives
Novel benzimidazole derivatives represent a highly promising class of anticancer agents with the ability to induce apoptosis through diverse and specific mechanisms. The protocols outlined in this application note provide a robust framework for researchers to investigate the pro-apoptotic potential of their compounds of interest. By employing a multi-assay approach, from early markers like PS externalization and mitochondrial depolarization to later events such as caspase activation and DNA fragmentation, a comprehensive understanding of a compound's mechanism of action can be achieved.
Future research will likely focus on developing derivatives with even greater selectivity for cancer cells, overcoming mechanisms of drug resistance, and exploring their efficacy in combination therapies. The continued investigation of these versatile compounds holds significant promise for the future of cancer treatment.
References
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TUNEL assay - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved January 15, 2026, from [Link]
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Semantic Scholar. (n.d.). Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein. Retrieved January 15, 2026, from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein | Request PDF. Retrieved January 15, 2026, from [Link]
- Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemical Biology & Drug Design, 96(5), 1163-1172.
- Singh, P., et al. (2022). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. Medicinal Chemistry, 18(2), 238-248.
- McIlwain, D. R., et al. (2008).
- Salvesen, G. S., & Walsh, C. M. (2016). Detection of DNA Fragmentation in Apoptotic Cells by TUNEL. Cold Spring Harbor Protocols, 2016(10).
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Bio-Techne. (n.d.). DNA Fragmentation in Apoptosis | Detection and TUNEL Assays. Retrieved January 15, 2026, from [Link]
- Al-Ostath, A., et al. (2023). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega, 8(4), 4055-4069.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Remya, R. S., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. Current Bioactive Compounds, 18(6), 36-44.
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ResearchGate. (n.d.). Protocol for Annexin V-FITC apoptosis assay?. Retrieved January 15, 2026, from [Link]
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Elabscience. (n.d.). Caspase Assay Kits. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Retrieved January 15, 2026, from [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved January 15, 2026, from [Link]
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Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1). Retrieved January 15, 2026, from [Link]
- Ma, H., et al. (2023). Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 95, 129469.
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HiMedia Laboratories. (n.d.). EZAssayTM Mitochondrial Membrane Potential Assay Kit with JC-1. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and anticancer activity of novel water soluble benzimidazole carbamates | Request PDF. Retrieved January 15, 2026, from [Link]
- Ali, O. M., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 481.
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ResearchGate. (n.d.). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies | Request PDF. Retrieved January 15, 2026, from [Link]
- Al-Ghorbani, M., et al. (2022).
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Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole
Welcome to the technical support guide for 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming the aqueous solubility challenges associated with this compound. As Senior Application Scientists, we have structured this guide to move from fundamental understanding to advanced troubleshooting, explaining the causality behind our recommendations.
Compound Overview & Inherent Challenges
This compound is a molecule characterized by a benzimidazole core linked to a piperidine ring.[1] Its chemical structure, featuring multiple aromatic rings and aliphatic groups, contributes to its hydrophobic nature and consequently, its limited solubility in aqueous media.[2][3] This poor solubility is a common challenge for many benzimidazole derivatives and can be a significant bottleneck in experimental assays, formulation development, and achieving adequate bioavailability.[4][5]
The key to manipulating its solubility lies in its basic nature. The structure contains three nitrogen atoms—two in the benzimidazole system and one in the piperidine ring—that can act as proton acceptors.[1] Understanding and leveraging this property is the foundation of the primary solubilization strategy.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?
This is a classic issue known as "solvent shock."[6] Your compound is highly soluble in the concentrated DMSO stock but crashes out when rapidly introduced to the aqueous environment where its solubility is much lower. To mitigate this, avoid direct, high-volume dilutions. Instead, try a stepwise dilution, perhaps using an intermediate solvent like ethanol, or add the DMSO stock to your buffer dropwise while vortexing vigorously.[6] It is also recommended to keep the final concentration of DMSO in your assay below 0.5% to avoid artifacts.[6]
Q2: I see the compound is available as a hydrochloride salt. Should I use that?
Yes, if available, starting with the hydrochloride (HCl) salt form is highly recommended. Salt formation is a standard pharmaceutical strategy to improve the solubility and dissolution rate of basic compounds.[1][6] The HCl salt of this compound is specifically designed for enhanced aqueous solubility compared to the free base, making it more suitable for biological applications.[1][7]
Q3: How much can I realistically expect to improve the solubility?
The achievable solubility enhancement depends entirely on the method used.
-
pH adjustment: Can increase solubility by several orders of magnitude (100 to 1000-fold or more) in the acidic range.
-
Co-solvents: A 10% co-solvent system might yield a 2- to 10-fold increase.
-
Cyclodextrins: Can often provide a 10- to 100-fold increase in apparent solubility.[8]
-
Solid Dispersions: Can increase apparent solubility by 5- to 100-fold by preventing crystallization.[9]
Q4: Are there any downsides to these solubilization techniques?
Absolutely. Each technique requires careful consideration. High concentrations of co-solvents or surfactants can be toxic to cells in in vitro assays. Altering the pH of your buffer can affect compound stability or the biological activity you are trying to measure. Cyclodextrins can, in some cases, interact with cell membranes. It is crucial to run appropriate vehicle controls in all experiments to account for any effects of the formulation itself.
Core Solubility Enhancement Strategies
pH Adjustment: The Primary Approach
Mechanism: The most effective strategy for this molecule is leveraging its pH-dependent solubility. As a weak base, this compound accepts protons (H+) in an acidic environment. The protonation of its nitrogen atoms forms a cationic salt, which is significantly more polar and, therefore, more soluble in water.[10][11] For ionic compounds with basic anions or functional groups, solubility increases as the pH of the solution is decreased.[10][12]
Application: Dissolving the compound in an acidic buffer (e.g., pH 2-5) will dramatically increase its solubility. This is the first method that should be explored. Determine the lowest pH that is compatible with your experimental system (e.g., cell viability, protein stability) and formulate the compound at that pH.
Caption: pH-dependent ionization and solubility of the target compound.
Co-solvency
Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[13] This reduction in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic solute, thereby increasing solubility.[13][14]
Application: This is a useful secondary strategy if pH adjustment alone is insufficient or not viable. Common pharmaceutical co-solvents include ethanol, propylene glycol (PG), polyethylene glycols (PEGs), and glycerin.[14][15] For preclinical experiments, creating a stock solution in a suitable co-solvent and then diluting it into the aqueous medium is a common practice.
Data Table: Common Co-solvents
| Co-solvent | Typical Concentration | Pros | Cons |
| Ethanol | 1-10% | Good solubilizing power; volatile. | Can cause protein denaturation; potential cellular toxicity. |
| Propylene Glycol | 1-20% | Low volatility; good safety profile. | Can be viscous; lower solubilizing power than ethanol. |
| PEG 400 | 5-30% | Excellent safety profile; non-volatile.[16] | High viscosity; may not be suitable for all applications. |
| DMSO | < 1% (Final) | Excellent solubilizer for stock solutions. | Cellular toxicity above ~0.5%; can interfere with assays.[6] |
Cyclodextrin Complexation
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[8][17] They can encapsulate poorly soluble "guest" molecules, like our target compound, within their hydrophobic core. This forms a non-covalent inclusion complex that effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical development due to its high solubility and safety profile.[8]
Application: This method is excellent for increasing solubility without using organic solvents. It is widely used in pharmaceutical formulations for oral and parenteral delivery.[8][17] The complex is typically formed by co-lyophilizing, kneading, or simply stirring an excess of the drug with a CD solution.[4][6]
Use of Surfactants
Mechanism: Surfactants, or surface-active agents, are amphipathic molecules that self-assemble in water to form micelles above a certain concentration (the critical micelle concentration).[20][21] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[21][22]
Application: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Poloxamer 188 are frequently used in pharmaceutical formulations to solubilize hydrophobic drugs.[22][23] This approach is valuable for both in vitro and in vivo studies but requires careful selection of the surfactant and its concentration to avoid toxicity.[24]
Amorphous Solid Dispersions (ASDs)
Mechanism: This advanced technique aims to prevent the drug from arranging into a stable, low-energy crystal lattice. By dispersing the drug within a hydrophilic polymer matrix (e.g., PVP, HPMC), an amorphous, high-energy solid form is created.[25][26] This amorphous state does not require the energy to break the crystal lattice for dissolution, resulting in a much higher apparent solubility and faster dissolution rate, often achieving a supersaturated state.[9][27]
Application: ASDs are a powerful, industry-standard strategy for improving the oral bioavailability of poorly soluble drugs.[26][28] They are typically prepared using methods like spray-drying or hot-melt extrusion.[9] While complex to prepare in a typical lab, this strategy offers the highest potential for bioavailability enhancement for oral drug candidates.[4]
Troubleshooting Guide
Caption: Troubleshooting workflow for precipitation issues.
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
Objective: To quantify the solubility of the compound across a range of pH values.
-
Prepare Buffers: Prepare a series of buffers covering a pH range from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).
-
Add Excess Compound: Add an excess amount of the solid compound to 1 mL of each buffer in separate, sealed vials. Ensure undissolved solid is visible.[6]
-
Equilibrate: Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium solubility.[4][6]
-
Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.
-
Sample and Dilute: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. Dilute the filtrate with a suitable mobile phase for analysis.
-
Quantify: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method.[4]
-
Plot Data: Plot solubility (e.g., in µg/mL or µM) as a function of pH.
Protocol 2: Screening for an Optimal Co-solvent System
Objective: To determine the solubility enhancement provided by different co-solvents.
-
Prepare Solvent Systems: Prepare a series of aqueous solutions containing increasing concentrations (e.g., 5%, 10%, 20% v/v) of different co-solvents (e.g., ethanol, propylene glycol, PEG 400). Use a consistent aqueous buffer (e.g., PBS pH 7.4) for all systems.
-
Determine Solubility: Following the same steps (2-6) as in Protocol 1, determine the equilibrium solubility of the compound in each co-solvent system.
-
Analyze Results: Compare the solubility in each co-solvent system to the solubility in the aqueous buffer alone to calculate the fold-increase. Select the system that provides the required solubility with the lowest concentration of co-solvent.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To prepare a solid complex of the compound with HP-β-CD to enhance solubility.
-
Select Molar Ratio: Choose a molar ratio for the drug and cyclodextrin (e.g., 1:1 or 1:2).[4]
-
Mix Powders: Accurately weigh the compound and HP-β-CD and mix them thoroughly in a glass mortar.
-
Knead: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture to form a thick, uniform paste.[4]
-
Continue Kneading: Knead the paste vigorously for 30-60 minutes.
-
Dry: Transfer the paste to a glass dish and dry it in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.[4]
-
Process and Store: Grind the dried product into a fine powder and store it in a desiccator. The resulting powder can be used to test for enhanced dissolution rate and solubility.
References
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- Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. (n.d.).
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- Fenyvesi, É., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
- Amorphous solid dispersions for enhanced drug solubility and stability. (2025).
- Surfactants: Pharmaceutical and Medicinal Aspects. (2015). CORE.
- Improving Solubility with Amorphous Solid Dispersions. (2020). Pharmaceutical Technology.
- Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. (2024). Imperial Oilfield Chemicals Pvt. Ltd..
- Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma.
- Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Heliyon.
- Surface Active Agents (Surfactants) Used in Pharmaceutical Suspensions. (n.d.). Pharmacentral.
- Cosolvent. (n.d.). Wikipedia.
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). LinkedIn.
- Surfactant Excipients. (n.d.). American Pharmaceutical Review.
- Co-solvent: Significance and symbolism. (2025). Routledge.
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- This compound. (n.d.). Vulcanchem.
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- Cosolvent and Complexation Systems. (2022). Pharma Excipients.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
- Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of p. (2020). Pharma Excipients.
- Technical Support Center: Enhancing the Bioavailability of 2-tert-butyl-1H-benzo[d]imidazole Deriv
- Prodrugs of thiabendazole with increased w
- Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of algin
- This compound hydrochloride. (2023). Smolecule.
- How does pH affect solubility?. (2025). askIITians.
- Dependence of Solubility on pH: Videos & Practice Problems. (n.d.). Pearson.
- 18.7: Solubility and pH. (2023). Chemistry LibreTexts.
- Solubility improvement of an anthelmintic benzimidazole carbamate by associ
- 1-(2-Ethoxy-ethyl)-2-piperidin-4-YL-1H-benzimidazole. (n.d.). PubChem.
- Techniques used for Solubility Enhancement of Albendazole. (2022). cr subscription agency.
- 1-(2-Ethoxyethyl)-2-(4-piperidinyl)-1H-benzimidazole. (2024). ChemBK.
- This compound hydrochloride | 1841081-72-8. (2025). Chemicalbook.
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Technical Support Center: Optimizing Reaction Conditions for Benzimidazole Synthesis
Welcome to the Technical Support Center for Benzimidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing benzimidazole derivatives. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize your reaction conditions for higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during benzimidazole synthesis in a direct question-and-answer format.
Issue 1: Consistently Low Reaction Yields
Question: My benzimidazole synthesis is consistently resulting in low yields. What are the primary factors I should investigate to optimize the reaction?
Answer: Low yields are a frequent hurdle in benzimidazole synthesis and can often be traced back to several key parameters.[1] A systematic approach to optimization is crucial.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are interconnected and critical. For example, a reaction of 1,2-phenylenediamine with benzaldehyde under solvent-free conditions at room temperature might yield as low as 20%. Simply switching to a suitable solvent like chloroform can double the yield to 40%.[1][2] High temperatures, while sometimes necessary, can also lead to the degradation of starting materials or the final product.[1] The synthesis of 2-phenylbenzimidazole from 1,2-phenylenediamine and benzoic acid has been optimized to around 90% yield by carefully tuning reaction parameters like temperature and time in high-temperature water.[3]
-
Inappropriate or Inefficient Catalyst: The choice and amount of catalyst are paramount. A reaction without a catalyst can result in yields as low as 32%, which can be dramatically increased to 95% with the right catalyst and loading.[1] The catalyst's role is to facilitate the cyclization and dehydration steps. Options range from simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) and mineral acids (e.g., HCl) to Lewis acids and various metal-based catalysts.[4][5][6] For instance, ammonium chloride (NH₄Cl) has been demonstrated as an effective and environmentally benign catalyst.[2][7]
-
Purity of Reagents and Solvents: Impurities in your starting materials, particularly the o-phenylenediamine, can significantly interfere with the reaction. o-Phenylenediamine is susceptible to oxidation, which can introduce colored impurities and lead to side reactions.[8] Using freshly purified starting materials is always recommended.
-
Side Reactions: Competing reaction pathways can consume your starting materials. A common side reaction is the formation of benzodiazepine-2-ones when reacting o-phenylenediamine with β-ketoesters under neutral conditions.[1]
Optimization Workflow for Low Yields:
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Formation of Multiple Products and Poor Selectivity
Question: My reaction is producing a mixture of the desired 2-substituted benzimidazole and the 1,2-disubstituted byproduct. How can I improve the selectivity?
Answer: Achieving selectivity between 2-substituted and 1,2-disubstituted benzimidazoles is a common challenge, especially when using aldehydes as the carbonyl source.[9] The formation of the 1,2-disubstituted product arises from the reaction of a second molecule of the aldehyde with the nitrogen of the newly formed benzimidazole ring.
-
Stoichiometry Control: To favor the formation of the 2-substituted product, it is advisable to use a 1:1 molar ratio of o-phenylenediamine to the aldehyde, or even a slight excess of the diamine.[8]
-
Catalyst Selection: Certain catalysts can steer the reaction towards the desired product. For example, using Erbium(III) triflate (Er(OTf)₃) as a catalyst with electron-rich aldehydes can selectively yield the 1,2-disubstituted product, while its absence favors the mono-substituted product.[9] Conversely, other catalytic systems might favor the 2-substituted product.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar solvents such as toluene may favor the formation of the 2-substituted benzimidazole.[8] In contrast, polar solvents like methanol and ethanol have been shown to be effective for achieving high yields in certain catalytic systems.[10]
-
Electronic Effects of Substituents: The electronic nature of the substituents on the aldehyde can play a significant role. Electron-withdrawing groups on the aldehyde can sometimes lead to higher yields of the 2-substituted product.[1][9]
Issue 3: Difficulty in Product Purification
Question: I'm struggling to purify my benzimidazole derivative. What are the best strategies to overcome issues like persistent colored impurities or co-eluting byproducts?
Answer: Purification can be a significant bottleneck. Common issues include the presence of colored impurities due to oxidation and difficulty in separating the product from starting materials or byproducts due to similar polarities.[8][11]
-
Dealing with Colored Impurities:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities. It is crucial to use a minimal amount to avoid adsorbing your product and to remove the charcoal via hot filtration.[11]
-
Potassium Permanganate Treatment: For stubborn discoloration, a dilute solution of potassium permanganate can be added to a boiling aqueous solution of the benzimidazole until the solution becomes opaque. The resulting manganese dioxide and color are then removed by adding sodium bisulfite until the solution is clear, followed by cooling and crystallization.[11][12]
-
Use of o-phenylenediamine dihydrochloride: Starting with the dihydrochloride salt of o-phenylenediamine can sometimes lead to a cleaner reaction and reduce the formation of colored impurities.[13]
-
-
Chromatography and Recrystallization Challenges:
-
Solvent Screening for Recrystallization: If your compound is too soluble in a particular solvent, you will have poor recovery. Conversely, if it is too insoluble, dissolving it will be difficult. Perform small-scale solvent screening to identify an optimal single solvent or a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).
-
Deactivating Silica Gel: Some benzimidazole derivatives can be unstable on silica gel. If you suspect degradation during column chromatography, you can deactivate the silica gel by adding a small amount of a base like triethylamine to your eluent.[11]
-
Alternative Purification Methods: If column chromatography and recrystallization are ineffective, consider other techniques such as sublimation, which can be particularly effective for thermally stable benzimidazoles.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to benzimidazoles?
A1: The two most classical and widely adopted methods are the Phillips-Ladenburg reaction and the Weidenhagen reaction .[15]
-
Phillips-Ladenburg Reaction: This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, typically in the presence of a strong acid like hydrochloric acid.[4][7][16][17] Good yields are generally obtained with aliphatic acids at lower temperatures, while aromatic acids may require higher temperatures in a sealed tube.[4]
-
Weidenhagen Reaction: This method utilizes the condensation of an o-phenylenediamine with an aldehyde.[15] Modern variations of this reaction often employ a wide range of catalysts to improve yields and operate under milder conditions.[5][18]
Q2: How do I select the appropriate catalyst for my benzimidazole synthesis?
A2: Catalyst selection is highly dependent on your specific substrates and desired reaction conditions (e.g., temperature, solvent).
-
For Green Chemistry Approaches: Heterogeneous catalysts like engineered MgO@DFNS are advantageous as they are easily recoverable and reusable.[19]
-
For Mild Conditions: Catalysts like ammonium chloride,[2][7] p-toluenesulfonic acid,[5][6] and various metal complexes (e.g., cobalt, copper, erbium) can be effective at or near room temperature.[5][9][10]
-
For Specific Selectivity: As mentioned earlier, catalysts like Er(OTf)₃ can influence the selectivity between mono- and di-substituted products.[9]
Q3: What is the mechanism of the Phillips condensation reaction?
A3: The Phillips reaction proceeds in two main steps. First, one of the amino groups of the o-phenylenediamine is acylated by the carboxylic acid in the presence of a mineral acid to form an N-acylated intermediate. In the second step, the other amino group attacks the carbonyl carbon of the acyl group, leading to intramolecular cyclization and subsequent dehydration to form the benzimidazole ring.[4]
Caption: Simplified mechanism of the Phillips condensation.
Q4: Can I run the synthesis under solvent-free conditions?
A4: Yes, solvent-free or "neat" reactions are a key aspect of green chemistry and have been successfully applied to benzimidazole synthesis.[18] These reactions are often carried out by grinding the reactants together, sometimes with a solid catalyst, or by heating the mixture.[5] While this approach can be highly efficient and environmentally friendly, optimization of temperature and reaction time is still crucial to avoid degradation.[1]
Experimental Protocols
Protocol 1: General Procedure for Ammonium Chloride Catalyzed Synthesis of 2-Arylbenzimidazoles[2]
This protocol outlines a simple and efficient method using a readily available and inexpensive catalyst.
Materials:
-
o-Phenylenediamine
-
Substituted Benzaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Chloroform (CHCl₃)
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).
-
Add the desired benzaldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for approximately four hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Protocol 2: Purification of Benzimidazole by Recrystallization and Decolorization[15]
This protocol is for the purification of a crude benzimidazole product, particularly when colored impurities are present.
Procedure:
-
Dissolve the crude benzimidazole product in a minimal amount of boiling water (approximately 13 mL per gram of product).
-
If the solution is colored, add a strong solution of potassium permanganate dropwise until the liquid becomes opaque due to the formation of manganese dioxide.
-
To the hot mixture, add solid sodium bisulfite portion-wise until the solution becomes clear.
-
Add a small amount of decolorizing carbon (e.g., Norite, ~2 g for a 50 g scale) and digest the mixture for 15 minutes.
-
Filter the hot solution rapidly through a pre-heated Büchner funnel to remove the carbon and any other solids.
-
Cool the filtrate to approximately 10-15 °C to induce crystallization.
-
Collect the purified benzimidazole crystals by suction filtration, wash with a small amount of cold water, and dry at 100 °C.
Data Summary Tables
Table 1: Effect of Solvents on the Synthesis of 2-Phenylbenzimidazole [10]
| Entry | Solvent | Catalyst System | Yield (%) |
| 1 | Methanol (CH₃OH) | Cobalt(II) acetylacetonate | 97 |
| 2 | Ethanol (C₂H₅OH) | Cobalt(II) acetylacetonate | 92 |
| 3 | Acetonitrile (CH₃CN) | Cobalt(II) acetylacetonate | 85 |
| 4 | Tetrahydrofuran (THF) | Cobalt(II) acetylacetonate | 78 |
| 5 | Ethyl Acetate | Cobalt(II) acetylacetonate | 75 |
Reaction Conditions: o-phenylenediamine (1.05 mmol), benzaldehyde (1 mmol), catalyst (0.05 mmol), solvent, stirring at room temperature for 4 hours.
Table 2: Optimization of Catalyst Loading
| Entry | Catalyst Loading (wt%) | Conversion (%) | Yield (%) |
| 1 | 0 (No Catalyst) | ~32 (after 4h) | - |
| 2 | 5 | 93 | 85 |
| 3 | 10 | 100 | 95 |
| 4 | 15 | 100 | 92 |
| 5 | 20 | 100 | 90 |
Reaction Conditions: o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), MgO@DFNS catalyst, ethanol, room temperature, 4 hours.
References
-
PHILLIPS CONDENSATION REACTION | EXPLANATION - AdiChemistry. [Link]
-
Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals. [Link]
- A process for the optical purification of benzimidazole derivatives - Google P
-
Review On Synthesis Of Benzimidazole From O- phenyldiamine - ijariie. [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC - NIH. [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry. [Link]
-
Synthesis of benzimidazoles in high-temperature water - Green Chemistry (RSC Publishing). [Link]
-
Synthesis of benzimidazoles in high-temperature water - ResearchGate. [Link]
-
(PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - ResearchGate. [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - NIH. [Link]
-
Note A green synthesis of benzimidazoles. [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
-
Effect of different solvents for the synthesis of benzimidazole and benzothiazole a. [Link]
-
Benzimidazoles and How to Synthesize Them - Southeastern Louisiana University. [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Publishing. [Link]
-
Optimization of the reaction conditions a . | Download Scientific Diagram - ResearchGate. [Link]
-
Room temperature MSA-catalyzed synthesis of benzimidazole, benzoxazole, benzothiazole. [Link]
-
Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis - MDPI. [Link]
-
Effect of different solvents on the synthesis of 2-phenylbenzimidazole under ultrasound. a - ResearchGate. [Link]
-
Benzimidazole - Organic Syntheses Procedure. [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis - CoLab. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. [Link]
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Technical Support Center: Purification Strategies for 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives
Welcome to the Technical Support Center for the purification of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of nitrogen-containing heterocyclic compounds. The unique physicochemical properties of this scaffold—namely the basic piperidine nitrogen and the hydrogen-bond donating/accepting benzimidazole core—present specific challenges during purification. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges effectively, ensuring the isolation of high-purity materials critical for downstream applications.
Purification Strategy Decision Workflow
The selection of an appropriate purification strategy is paramount. The following workflow provides a logical decision-making process based on the nature of the crude product and the impurities present.
Caption: A decision tree for selecting the primary purification method.
Troubleshooting Guides
This section addresses specific, common problems encountered during the purification of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives in a practical question-and-answer format.
Issue 1: Product Streaking or Tailing on Silica Gel TLC/Column Chromatography
Question: My compound streaks badly on the silica gel TLC plate, making it impossible to assess purity or develop a column chromatography method. What causes this and how can I fix it?
Answer:
This is the most common issue faced with this class of compounds. Streaking is caused by strong, non-ideal interactions between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to slow, heterogeneous desorption, resulting in a continuous "tail" rather than a compact spot.
Causality: The lone pair on the piperidine nitrogen acts as a Lewis base, interacting strongly with the acidic protons of the silica gel. This can lead to partial protonation of the analyte on the silica surface, causing it to bind very strongly and elute non-uniformly.
Solutions:
-
Mobile Phase Modification (The Standard Fix): The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase (eluent).[1]
-
Triethylamine (TEA): Add 0.5-2% TEA to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). TEA is a volatile base that competes with your compound for binding to the acidic silica sites, allowing your product to elute symmetrically.
-
Ammonia in Methanol: Use a commercially available solution of 7N NH₃ in methanol as your polar co-solvent. For example, a gradient of Dichloromethane to 10% (7N NH₃ in MeOH)/Dichloromethane is highly effective for polar, basic compounds.[2][3]
-
-
Change of Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.
-
Alumina (Basic or Neutral): Alumina is a less acidic support and is often an excellent alternative for the purification of basic compounds.[1] You will need to re-develop your solvent system on an alumina TLC plate.
-
Amine-functionalized Silica: This specialized stationary phase has amine groups bonded to the silica surface, which shields the analyte from the acidic silanol groups and improves peak shape.[4]
-
-
Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase flash chromatography (using a C18-functionalized silica) with a mobile phase like water/acetonitrile or water/methanol can be an excellent option. To ensure the compound is not charged, it is often necessary to add a modifier like ammonium hydroxide to make the mobile phase basic.[4]
Issue 2: Persistent Colored Impurities in the Final Product
Question: After column chromatography, my product, which should be a white or off-white solid, is persistently yellow or brown. How can I remove these colored impurities?
Answer:
Colored impurities are typically highly conjugated, polar byproducts formed from oxidation or side reactions during synthesis or workup. Because they are often present in trace amounts, they may not be easily visible by NMR but can be chromatographically distinct.
Solutions:
-
Activated Carbon (Charcoal) Treatment: This is a classic and highly effective method used during recrystallization.
-
Protocol: Dissolve your crude, colored product in the minimum amount of a suitable hot recrystallization solvent. Add a very small amount (typically 1-2% by weight) of activated carbon powder. Swirl the hot mixture for 5-10 minutes. The colored impurities will adsorb onto the high surface area of the carbon.
-
Crucial Step: Perform a hot gravity filtration through a fluted filter paper to remove the charcoal. Never use vacuum filtration for a hot filtration , as the cooling induced by the vacuum will cause your product to crash out and clog the filter. Allow the clear, hot filtrate to cool slowly to crystallize your decolorized product.[5]
-
-
Re-purification with a Different Chromatographic Mode: If the colored impurity co-elutes with your product in normal-phase chromatography, its polarity is likely very similar. Switching the separation mechanism can be effective.
-
Reversed-Phase Chromatography: The interaction mechanisms in reversed-phase (hydrophobic interactions) are orthogonal to those in normal-phase (polar interactions). This difference is often sufficient to separate the product from the colored impurity.[5] A gradient of water to methanol or acetonitrile is a good starting point.
-
Issue 3: Low or No Recovery from the Column
Question: I loaded my crude product onto a silica gel column, but I'm getting very low recovery, or nothing is eluting, even with highly polar solvents like 10-20% Methanol/Dichloromethane. Where is my compound?
Answer:
This frustrating issue usually points to one of two possibilities: irreversible binding to the silica gel or decomposition on the column.
Solutions & Troubleshooting Steps:
-
Check for Irreversible Adsorption: This is highly likely if you did not add a basic modifier (like TEA or NH₃) to your eluent. The strongly basic piperidine can bind so tightly to the acidic silica that even polar solvents cannot elute it.
-
The Fix: Try flushing the column with a highly polar, basic eluent, such as 5-10% ammonium hydroxide in methanol. This can often displace and recover the bound product. For future purifications, always add a basic modifier from the start.[6]
-
-
Assess Compound Stability on Silica: Some complex molecules can degrade on acidic silica gel.
-
Test for Stability: Spot your crude material on a silica TLC plate. Let it sit for 1-2 hours, then elute it. If you see new spots or a significant streak from the baseline that wasn't there initially, your compound is likely unstable on silica.[6]
-
The Fix: If unstable, you must avoid silica gel. Switch to a more inert stationary phase like neutral alumina or consider purification by recrystallization or acid-base extraction.
-
Issue 4: Difficulty with Recrystallization - Oiling Out or Poor Recovery
Question: I'm trying to recrystallize my product, but it either "oils out" into a liquid or I get very low recovery of crystals. What am I doing wrong?
Answer:
Recrystallization is a powerful technique for this class of compounds, but it requires careful solvent selection. The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[7]
Solutions:
-
For "Oiling Out": This happens when the solution becomes supersaturated at a temperature above the melting point of your compound (or a eutectic mixture with impurities).
-
Add More Solvent: Add a small amount of additional hot solvent to dissolve the oil completely, then allow the solution to cool much more slowly. A Dewar flask or insulated container can help.[1]
-
Scratch the Flask: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Use a Solvent/Anti-Solvent System: This is often the best approach. Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble (e.g., Methanol, Ethanol). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., Water, Hexane, Diethyl Ether) dropwise at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the "good" solvent to make it clear again, then allow it to cool slowly. A common system for benzimidazole derivatives is Methanol/Water or Acetone/Water.[8]
-
-
For Poor Recovery:
-
Minimize Solvent Volume: You may be using too much solvent. The goal is to use the absolute minimum amount of hot solvent required to fully dissolve the solid.[1]
-
Cool Thoroughly: Ensure the flask is cooled sufficiently, first to room temperature and then in an ice-water bath, to maximize precipitation.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover more product by carefully evaporating some of the solvent from the filtrate and cooling again to obtain a second crop. Note that this second crop may be less pure and might require re-purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: Impurities are highly dependent on the synthetic route. For the common Phillips-Ladenburg synthesis (condensation of an o-phenylenediamine with a piperidine-4-carboxylic acid derivative), you should anticipate:
-
Unreacted Starting Materials: o-phenylenediamine and the piperidine-4-carboxylic acid derivative.
-
Side-Products: N-acylated diamine that has not cyclized.
-
Oxidation Products: Highly colored species arising from the air-oxidation of the o-phenylenediamine starting material.
-
Degradation Products: Hydrolysis of substituents or oxidation of the benzimidazole ring can occur, especially under harsh workup conditions.[9]
Q2: What is the best general-purpose solvent system for flash chromatography of these compounds?
A2: A gradient of Dichloromethane (DCM) and Methanol (MeOH) with 1% Triethylamine (TEA) is an excellent starting point.
-
Begin with 100% DCM.
-
Gradually increase the percentage of MeOH (e.g., 0-10% MeOH in DCM).
-
The added TEA is crucial to prevent streaking.[1] For very polar compounds, a gradient of DCM up to 10-15% of a 7N ammonia in methanol solution is also highly effective.[2]
| Polarity of Derivative | Starting Solvent System (Normal Phase Silica) | Notes |
| Low Polarity | 20-50% Ethyl Acetate / Hexane + 1% TEA | Good for derivatives with large non-polar substituents. |
| Medium Polarity | 0-10% Methanol / DCM + 1% TEA | The most common and versatile system. |
| High Polarity | 5-20% (7N NH₃ in MeOH) / DCM | Excellent for compounds with additional polar groups (e.g., alcohols, free amines). |
| Very High Polarity | Reversed-Phase: 10-100% Acetonitrile / Water + 0.1% NH₄OH | For highly water-soluble or ionic derivatives. |
Q3: How can I use acid-base extraction to purify my product?
A3: Acid-base extraction is a powerful liquid-liquid extraction technique to separate your basic product from neutral or acidic impurities.[10]
Caption: Workflow for purification using acid-base extraction.
Q4: My compound is chiral. How can I separate the enantiomers?
A4: Enantiomers cannot be separated using standard achiral chromatography. You will need to use a specialized chiral separation technique, most commonly Chiral High-Performance Liquid Chromatography (HPLC) .
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® AD, Chiralcel® OD), are highly effective for a wide range of chiral compounds, including benzimidazoles.[11][12]
-
Mobile Phase: Normal-phase conditions are often successful. A typical mobile phase would be a mixture of an alkane (like n-hexane or heptane) and an alcohol (like isopropanol or ethanol). A small amount of a basic additive (like diethylamine, DEA) is often required to improve peak shape and resolution for basic analytes.[13]
-
Derivatization: If your compound lacks a strong UV chromophore, detection can be challenging. Pre-column derivatization with a UV-active agent can significantly improve sensitivity.[14]
| Chiral HPLC Method Parameters | |
| Column | Chiralpak® AD-H (Amylose-based) |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Note | This is a starting point; the ratio of hexane to alcohol must be optimized for your specific derivative. |
Q5: What is the best way to visualize my compound on a TLC plate?
A5: Due to the conjugated benzimidazole core, most of these derivatives are UV-active.
-
UV Light (254 nm): This should always be your first method. The compound will appear as a dark spot on a fluorescent green background.[15]
-
Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing stain that reacts with many functional groups. It is very sensitive and will visualize almost any organic compound as a yellow/brown spot on a purple background.[16]
-
p-Anisaldehyde Stain: This stain, upon heating, gives a range of colors for different functional groups and can sometimes help differentiate between spots.[16]
References
- Google Patents. (n.d.). Decolorization of amines.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Quick Company. (n.d.). Process For The Purification Of Bilastine. Retrieved from [Link]
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Sciencemadness Discussion Board. (2015). CWE of Piperidine. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Bilastine patented technology retrieval search results. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
-
SynThink. (n.d.). Bilastine EP Impurities and Related Compounds. Retrieved from [Link]
-
Biotage. (2018). Successful Flash Chromatography. [Online PDF]. Available at: [Link]
-
Filo. (2025). What criteria would you utilize to select to a suitable solvent for recry... Retrieved from [Link]
- Google Patents. (n.d.). Bilastine purifying method.
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]
-
ResearchGate. (n.d.). Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment. Retrieved from [Link]
-
Organic Chemistry, University of Colorado Boulder. (n.d.). TLC Visualization Methods. [Online PDF]. Available at: [Link]
-
Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Online PDF]. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Retrieved from [Link]
-
PubMed. (2013). Development of HPLC/fluorescence detection method for chiral resolution of dansylated benzimidazoles derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Treatment Methods for the Remediation of Amines: A Review. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
Biotage. (2023). How can I remove color from my reaction product?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Acid-Base Extraction. [Online PDF]. Available at: [Link]
-
NIH. (n.d.). Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. Retrieved from [Link]
-
YouTube. (2018). Thin Layer Chromatography (TLC) By Professor Beubenz. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Retrieved from [Link]
-
PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Retrieved from [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
NIH. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
-
PubMed. (n.d.). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. Retrieved from [Link]
-
Reddit. (2024). Purification Troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). Process for purifying piperidine.
-
ResearchGate. (n.d.). Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC. Retrieved from [Link]
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Technical Support Center: Mitigating Off-Target Effects of Benzimidazole-Based Inhibitors
Welcome to the technical support center for researchers working with benzimidazole-based inhibitors. This guide is designed to provide you with a deep understanding of why off-target effects occur with this compound class and to offer robust, field-proven strategies for their identification, characterization, and mitigation. Our goal is to empower you to design more selective compounds and generate clean, reproducible data.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental principles governing the selectivity of benzimidazole-based inhibitors.
Q1: Why are benzimidazole-based compounds prone to off-target effects, particularly against kinases?
A1: The propensity for off-target effects stems from the core structure of the benzimidazole scaffold and its interaction with biological targets.
-
Structural Mimicry of ATP: The benzimidazole nucleus is a bioisostere of the adenine portion of ATP. Because hundreds of kinases in the human kinome share a highly conserved ATP-binding pocket, inhibitors that mimic this fundamental substrate can inadvertently bind to many of them.[1][2] This is the primary driver for off-target kinase activity.
-
Multi-Target Interactions: Beyond kinases, the benzimidazole scaffold is a "privileged structure" known to interact with a diverse range of biological targets, including tubulin, DNA, and various epigenetic proteins.[3][4] This inherent versatility means that even if you optimize for selectivity against kinases, you may still encounter effects on entirely different protein families.
-
Substitution Patterns: The biological activity of a benzimidazole derivative is heavily dictated by the chemical groups substituted at its N-1, C-2, C-5, and C-6 positions.[3][5] While these positions are key for tuning on-target potency, suboptimal modifications can lead to promiscuous binding.
Q2: What is the difference between a "multi-target" inhibitor and an inhibitor with "off-target" effects?
A2: The distinction lies in intent and therapeutic rationale. A multi-target inhibitor is intentionally designed to inhibit a specific, selected set of targets where simultaneous modulation is expected to produce a synergistic therapeutic benefit.[2][6] In contrast, off-target effects refer to the unintended inhibition of other targets, which can lead to toxicity, unexpected pharmacology, or confounding experimental results.[7][8] For example, while the cancer drug imatinib was designed to target BCR-ABL, its beneficial off-target activity against KIT and PDGFRα has been therapeutically exploited.[9]
Q3: Can computational tools reliably predict off-target effects before I synthesize my compound?
A3: Yes, computational or in silico tools are a powerful and cost-effective first step to flag potential liabilities. They can predict potential off-target interactions based on your compound's structure, providing a list of proteins to investigate experimentally.[3] Methods include:
-
Ligand-Based Approaches: These methods, such as Quantitative Structure-Activity Relationship (QSAR) and chemical similarity analyses (e.g., SEA), compare your molecule to databases of compounds with known activities.[10][11][12]
-
Structure-Based Approaches: If the 3D structure of potential off-targets is known, molecular docking can simulate how your compound might bind, helping to identify unfavorable interactions that can be engineered out.[3][10]
However, in silico predictions are not a substitute for experimental validation. They are best used to prioritize which compounds to synthesize and which experimental assays to run.[13]
Part 2: Troubleshooting Guide - My Compound Shows Off-Target Effects
This section provides actionable steps for when you've encountered evidence of non-specificity in your experiments.
Issue 1: High cytotoxicity observed in cell-based assays at concentrations close to the on-target IC₅₀.
-
Possible Cause: The compound may be hitting one or more essential off-targets, leading to a narrow therapeutic window. It could also be causing general cellular toxicity through non-specific mechanisms.
-
Troubleshooting & Resolution Workflow:
-
Confirm On-Target Engagement in Cells: First, verify that your compound is engaging its intended target in the cellular environment at the concentrations where you observe toxicity. Use a cellular thermal shift assay (CETSA) or a target-specific biomarker assay.
-
Run a Broad Cytotoxicity Panel: Test your compound against a diverse panel of cell lines (e.g., cancerous and non-cancerous, from different tissue origins).[3] This helps determine if the toxicity is target-specific or widespread.
-
Perform Broad-Spectrum Kinome Profiling: This is a critical step. Screen your compound against a large panel of kinases (e.g., >400 kinases) to empirically identify unintended targets.[14][15][16][17] This provides a direct map of your compound's selectivity.
-
Execute Counter-Screens: Use counter-screens to rule out assay artifacts.[18][19][20] For example, if your primary assay uses a luciferase reporter, run a screen against luciferase itself to eliminate compounds that directly inhibit the reporter enzyme.[18]
-
Issue 2: Inconsistent or unexpected results from in vivo animal models.
-
Possible Cause: Off-target effects can manifest as complex physiological responses not seen in vitro.[3] Poor pharmacokinetic (PK) properties or unexpected metabolism could also be the cause.
-
Troubleshooting & Resolution Workflow:
-
Comprehensive PK/PD Analysis: Evaluate the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Inconsistent exposure due to poor bioavailability or rapid metabolism can lead to variable results.[3]
-
Identify Metabolites: Use techniques like LC-MS to identify the major metabolites of your compound in vivo. Sometimes, a metabolite, not the parent compound, is responsible for the observed off-target activity.
-
In Vivo Target Engagement: Confirm that your compound is reaching and binding to its intended target in the animal model at the administered dose. This can be done via tissue analysis or with PET imaging if a suitable tracer is available.
-
Re-evaluate with Kinome Profiling Data: Cross-reference any observed in vivo toxicities with the results from your in vitro kinome profiling. An unexpected phenotype might be explained by the potent inhibition of an off-target kinase identified in your panel screen.
-
Part 3: Proactive Strategies & Experimental Workflows
The most effective way to avoid off-target effects is to proactively design and test for selectivity throughout the discovery process.
Strategy 1: Rational Drug Design Informed by SAR
Structure-Activity Relationship (SAR) studies are fundamental to systematically optimizing selectivity.[21][22][23] The goal is to identify structural modifications that improve on-target potency while reducing off-target binding.[12][24]
Caption: Iterative cycle of SAR to improve inhibitor selectivity.
Strategy 2: A Multi-Tiered Screening Cascade
A robust screening cascade is essential to filter out non-specific compounds early, saving time and resources.[18] This workflow integrates multiple assay types to build a comprehensive selectivity profile.
Caption: A tiered experimental workflow to ensure hit quality.
Protocol: Kinome Profiling for Selectivity Assessment
This protocol provides a general workflow for assessing the selectivity of a benzimidazole inhibitor against a broad panel of kinases. Commercial services from companies like AssayQuant, MtoZ Biolabs, or Pharmaron offer this as a fee-for-service.[14][15][25]
Objective: To determine the inhibitory activity (e.g., % inhibition at a given concentration or IC₅₀) of a test compound against a large, representative panel of human kinases.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
Perform serial dilutions to create a concentration range for testing. A common initial screen is a single high concentration (e.g., 1 or 10 µM). For IC₅₀ determination, a 10-point, 3-fold dilution series is standard.
-
-
Assay Plate Preparation:
-
Using an acoustic liquid handler, dispense nanoliter volumes of the compound dilutions into a 384-well or 1536-well assay plate. Include appropriate controls (DMSO for 0% inhibition, a known broad-spectrum inhibitor for 100% inhibition).
-
-
Kinase Reaction:
-
Add the specific kinase, its corresponding peptide substrate, and ATP to the wells to initiate the reaction.
-
Critical Insight: It is crucial to know the ATP concentration used in the assay. Screening at a low, KM-like ATP concentration will make compounds appear more potent, while screening at a physiological concentration (~1 mM) is more representative of the cellular environment.[14] Running at both can provide valuable mechanistic insight.
-
-
-
Reaction Incubation & Termination:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
-
Detection & Data Acquisition:
-
The method of detection depends on the platform. Common methods include:
-
Read the plate using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to the controls.
-
For dose-response experiments, fit the data to a four-parameter logistic model to determine the IC₅₀ value for each affected kinase.
-
Visualize the data as a dendrogram (kinome map) or a selectivity score (e.g., S-score) to easily interpret the selectivity profile.
-
Data Presentation: Example Selectivity Profile
Summarizing selectivity data in a table allows for clear comparison between compounds, guiding the next round of SAR.
| Compound | On-Target IC₅₀ (Kinase X) | Off-Target IC₅₀ (Kinase Y) | Off-Target IC₅₀ (Kinase Z) | Selectivity Ratio (Y/X) |
| BZ-01 | 15 nM | 45 nM | >10,000 nM | 3 |
| BZ-02 | 25 nM | 2,500 nM | >10,000 nM | 100 |
| BZ-03 | 5 nM | 10 nM | 500 nM | 2 |
In this example, BZ-02 represents a significant improvement in selectivity over the initial hit BZ-01 , despite being slightly less potent against the primary target. This makes it a more promising candidate for further development.
References
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health (NIH). [Link]
-
The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. [Link]
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Our Process. (n.d.). R. Ken Coit College of Pharmacy - The University of Arizona. [Link]
-
A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. (n.d.). Lawrence Livermore National Laboratory. [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2022). MDPI. [Link]
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Structure-activity relationship (SAR). (n.d.). GARDP Revive. [Link]
-
Kinome Profiling Service. (n.d.). MtoZ Biolabs. [Link]
-
Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. [Link]
-
Quantitative Kinome Profiling Services. (n.d.). CD Biosynsis. [Link]
-
Structure-activity relationships for the design of small-molecule inhibitors. (2005). Mini-Reviews in Medicinal Chemistry. [Link]
-
The Role of Structure-Activity Relationship (SAR) In Drug Discovery. (2023). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]
-
Kinase Screening & Profiling Service. (n.d.). BPS Bioscience. [Link]
-
Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013). Clinical Cancer Research. [Link]
-
Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (2020). Frontiers in Chemistry. [Link]
-
Kinase Panel Profiling. (n.d.). Pharmaron. [Link]
-
Cell-based Assays to Identify Inhibitors of Viral Disease. (2006). Recent Patents on Anti-Infective Drug Discovery. [Link]
-
Benzimidazole derivatives as kinase inhibitors. (2014). Current Medicinal Chemistry. [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). SLAS Discovery. [Link]
-
Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi. [Link]
-
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impact Factor. [Link]
-
The role of cell-based assays for drug discovery. (2024). News-Medical.Net. [Link]
-
How can off-target effects of drugs be minimised? (2023). Patsnap Synapse. [Link]
-
Benzimidazole derivatives in oncology: A review of molecular targets and therapeutic potential in clinical trial. (2023). ResearchGate. [Link]
-
In Vitro Cell Based Assay: BioLab Solutions. (n.d.). Da-ta Biotech. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2012). Journal of Biomolecular Screening. [Link]
-
Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. (2021). Journal of Medicinal Chemistry. [Link]
-
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). ResearchGate. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2015). ACS Chemical Biology. [Link]
-
Cell-based Assays for Assessing Toxicity: A Basic Guide. (2016). Medicinal Chemistry. [Link]
-
Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. (2024). Kairos Discovery. [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2024). RSC Medicinal Chemistry. [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). ResearchGate. [Link]
-
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). International Journal of Science and Research. [Link]
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2024). RSC Advances. [Link]
-
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Oral Fenbendazole for Cancer Therapy in Humans and Animals. (2023). Anticancer Research. [Link]
-
Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. (2024). Frontiers in Chemistry. [Link]
-
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2023). PubMed. [Link]
-
In-silico design, pharmacophore-based screening, and molecular docking studies reveal that benzimidazole-1,2,3-triazole hybrids as novel EGFR inhibitors targeting lung cancer. (2023). ResearchGate. [Link]
-
What is High-Throughput Screening in Drug Discovery. (2022). Aragen Life Sciences. [Link]
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Stability issues of 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole in solution
Technical Support Center: 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole
A Guide to Understanding and Overcoming Solution Stability Challenges
Welcome to the technical support guide for this compound. As a key intermediate in the synthesis of Bilastine and a compound of interest for further pharmaceutical development, understanding its behavior in solution is critical for experimental success.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.
Question 1: My compound is precipitating out of my aqueous buffer. How can I improve its solubility?
Answer: This is a common challenge. Like many benzimidazole derivatives, this compound has low intrinsic aqueous solubility due to its relatively high molecular weight and lipophilicity.[3][4] Precipitation can lead to inaccurate concentration measurements and failed experiments. Here’s a systematic approach to enhance and maintain solubility.
Underlying Cause: The molecule's limited ability to form favorable interactions with water molecules is the primary reason for its poor solubility. However, the presence of nitrogen atoms in the piperidine and benzimidazole rings provides opportunities for pH-dependent solubility enhancement.[5]
Step-by-Step Solubility Enhancement Protocol:
-
pH Adjustment: The piperidine nitrogen can be protonated at acidic pH to form a more soluble salt.
-
Start by preparing your buffer at a pH between 3 and 5.
-
Prepare a concentrated stock solution of the compound in a water-miscible organic solvent (e.g., DMSO or ethanol).
-
Add the stock solution dropwise to your vigorously stirring acidic buffer. Do not exceed a final organic solvent concentration of 1-5% if your assay is sensitive to it.
-
Self-Validation: Always check the final pH after adding the compound, as it is basic and can raise the pH of the buffer. Also, visually inspect for any cloudiness or precipitation against a dark background.
-
-
Use of Co-solvents: If pH adjustment is not sufficient or compatible with your experimental system, a co-solvent system can be employed.
-
Commonly used co-solvents that can improve solubility are listed in the table below.
-
Prepare a high-concentration stock in 100% of the chosen co-solvent and dilute it into your aqueous medium. Be mindful of the final co-solvent concentration.
Table 1: Recommended Co-solvents for Initial Solubility Screening
-
| Co-solvent | Starting Concentration in Aqueous Buffer | Notes |
| DMSO | 0.5 - 5% (v/v) | Common for in vitro assays, but can have biological effects. |
| Ethanol | 1 - 10% (v/v) | Generally well-tolerated in many biological systems. |
| PEG 400 | 5 - 20% (v/v) | Can significantly enhance solubility; useful for formulation. |
| Propylene Glycol | 5 - 20% (v/v) | Another common excipient for poorly soluble drugs. |
-
Consider the Salt Form: If you are not already, using the hydrochloride salt of the compound is highly recommended.[2][6] Salt forms generally exhibit higher aqueous solubility and faster dissolution rates compared to the free base.
Diagram 1: Workflow for Solubility Optimization
Question 2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis of a solution that was pure initially. What is happening?
Answer: The appearance of new peaks is a strong indicator of chemical degradation. Benzimidazole derivatives can be susceptible to degradation via several pathways, particularly in solution.[7] Identifying the cause is crucial for ensuring the integrity of your results.
Underlying Cause: The benzimidazole ring system and the ethoxyethyl side chain can be susceptible to chemical reactions under certain conditions. The most common degradation pathways for this class of compounds are hydrolysis, oxidation, and photodegradation.[7][8]
Systematic Approach to Identify the Degradation Source:
-
Forced Degradation Study: The most effective way to understand your molecule's vulnerabilities is to conduct a forced degradation (or stress testing) study.[9][10] This involves intentionally exposing your compound to harsh conditions to accelerate the formation of potential degradants. This will help you create a "fingerprint" of degradation products under specific stresses, which you can compare to the unknown peaks in your experimental samples.
Table 2: Typical Conditions for a Forced Degradation Study
| Stress Condition | Reagent / Condition | Typical Duration & Temperature | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 8 hours at 60°C | To test susceptibility to acid-catalyzed degradation.[7] |
| Base Hydrolysis | 0.1 M NaOH | 8 hours at 60°C | To test susceptibility to base-catalyzed degradation.[7] |
| Oxidation | 3% H₂O₂ | 24 hours at Room Temp | To identify potential oxidative liabilities.[7] |
| Thermal | 80°C (in solution and as solid) | 48 hours | To assess intrinsic thermal stability. |
| Photolytic | High-intensity UV/Vis light | ICH Q1B guidelines | To determine light sensitivity. |
-
Analyze Your Experimental Conditions:
-
pH: Is your buffer strongly acidic or basic? If so, you may be observing hydrolysis.
-
Oxygen: Are you degassing your solvents? Dissolved oxygen can lead to oxidation, especially if trace metals are present.
-
Light: Are your solutions protected from light? Standard laboratory lighting can be sufficient to cause photodegradation over time. Store solutions in amber vials or wrap containers in aluminum foil.[1][11]
-
Excipients: Are other components in your formulation (e.g., buffers, solubilizing agents) reactive?
-
Common Degradation Pathways: While specific pathways for this exact molecule are not published, we can infer likely routes from general benzimidazole chemistry.
Diagram 2: Potential Degradation Pathways
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound, both as a solid and in solution?
A:
-
Solid: The compound should be stored in a cool, dry, and dark place.[11] For long-term stability, storage at 2-8°C is recommended.[1] Keep the container tightly sealed to protect from moisture and air.[11]
-
Solutions: The stability in solution is highly dependent on the solvent and pH. For long-term storage, prepare aliquots in a suitable organic solvent like DMSO or ethanol and store them at -20°C or -80°C. For short-term use (1-2 days), refrigeration at 2-8°C is acceptable, but solutions should always be protected from light. Avoid repeated freeze-thaw cycles.
Q2: My assay requires a specific buffer in which the compound degrades. What can I do?
A: This is a classic experimental challenge.
-
Prepare Fresh: The most straightforward solution is to prepare the solution immediately before use. Calculate the amount needed for your experiment and do not store the solution in the problematic buffer.
-
Minimize Exposure Time: If possible, add the compound to the buffer at the very last step before measurement to minimize the time it is exposed to the destabilizing conditions.
-
pH Optimization: If degradation is pH-dependent, try to find a pH range where the compound is both sufficiently soluble and stable for the duration of your experiment. A stability study across a pH range (e.g., pH 3, 5, 7, 9) can identify this optimal window.
Q3: How can I perform a quick check for the stability of my compound in a new formulation or buffer?
A: You can run a simple, short-term stability study.
-
Prepare the Solution: Dissolve the compound in your test buffer/formulation at the desired concentration.
-
Set Time Points: Designate several time points for analysis (e.g., T=0, 2h, 4h, 8h, 24h).
-
Store Under Experimental Conditions: Keep the main solution under the exact conditions of your experiment (temperature, light exposure).
-
Analyze: At each time point, take an aliquot and analyze it immediately by a stability-indicating method like HPLC-UV. The T=0 sample represents 100% purity.
-
Evaluate: Calculate the percentage of the parent compound remaining at each time point relative to T=0. A loss of >5% is often considered significant.
References
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- Supelco. Bilastine Intermediate|this compound.
- BenchChem. Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).
- Vulcanchem. This compound.
- Smolecule. This compound hydrochloride.
- PubChem. 1-(2-Ethoxy-ethyl)-2-piperidin-4-YL-1H-benzimidazole.
- European Medicines Agency. Formulation of poorly soluble compounds.
- Anticancer Research. Oral Fenbendazole for Cancer Therapy in Humans and Animals.
- PharmaTutor. Forced Degradation – A Review.
- MedCrave online. Forced Degradation Studies.
- NIH National Library of Medicine. Development of forced degradation and stability indicating studies of drugs—A review.
- Journal of Applied Pharmaceutical Science. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- ChemicalBook. This compound hydrochloride.
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Technical Support Center: Navigating Compound Precipitation in Biological Assays
A Senior Application Scientist's Guide to Ensuring Data Integrity
Welcome to the Technical Support Center for Addressing Compound Precipitation in Biological Assays. As researchers, scientists, and drug development professionals, you are at the forefront of innovation. However, the seemingly simple issue of a compound falling out of solution can compromise the integrity of your hard-earned data, leading to false positives, false negatives, and a significant waste of resources.[1][2] This guide is designed to be your go-to resource for understanding, identifying, and mitigating compound precipitation to ensure the reliability and reproducibility of your experimental results.
Understanding the "Why": The Root Causes of Compound Precipitation
Compound precipitation is the formation of solid particles from a solution, a common challenge when diluting compounds from a high-concentration stock (typically in Dimethyl Sulfoxide - DMSO) into an aqueous assay buffer where they may have poor solubility.[2][3] This phenomenon can manifest as visible particulates, cloudiness, or even subtle aggregates that are not immediately apparent.
Several factors contribute to a compound's propensity to precipitate:
-
Inherent Poor Aqueous Solubility: Many "drug-like" molecules are hydrophobic, possessing low intrinsic solubility in the aqueous buffers that are the foundation of most biological assays.[2]
-
High Stock and Final Concentrations: To achieve a desired final concentration in an assay, compounds are often prepared in high-concentration DMSO stocks (e.g., 10-100 mM).[1][4] The significant dilution into an aqueous environment can cause the compound to "crash out" of solution.[2][4]
-
The "DMSO Shock" Effect: The method of dilution plays a critical role. Rapidly adding a concentrated DMSO stock to a large volume of aqueous buffer can lead to localized supersaturation and immediate precipitation.[3][4]
-
Buffer Composition and pH: The pH of the assay buffer can significantly influence the solubility of ionizable compounds.[4][5][6] The components of the buffer itself can also interact with the compound, affecting its solubility.
-
Temperature Fluctuations: Changes in temperature can alter a compound's solubility.[4][7] Adding a compound stock to cold media, for instance, can decrease its solubility.[4]
-
Compound Storage and Handling: Improper storage of DMSO stock solutions can lead to water absorption, as DMSO is hygroscopic.[8] This can reduce the compound's solubility in the stock solution over time.[8] Repeated freeze-thaw cycles can also contribute to precipitation.[1][8][9]
Troubleshooting Guide: A Proactive Approach to Precipitation
Encountering precipitation during an experiment can be frustrating. This section provides a structured, question-and-answer-based approach to troubleshoot and resolve common precipitation-related issues.
Q1: I've just added my compound to the assay buffer, and it immediately turned cloudy. What should I do?
Answer: Immediate precipitation upon dilution is a classic sign that the compound's aqueous solubility limit has been exceeded. Here’s a systematic approach to address this:
Step 1: Visual Confirmation and Initial Assessment Visually inspect the wells or tubes. Do you see a uniform cloudiness, distinct particles, or a crystalline precipitate? This initial observation can provide clues about the nature of the precipitation.
Step 2: Methodical Dilution and Concentration Optimization The most direct solution is to lower the final concentration of the compound. However, a simple dilution might not be enough. The way you dilute is crucial.
Experimental Protocol: Serial Dilution for Improved Solubility
-
Prepare a High-Concentration Stock: Dissolve your compound in 100% DMSO to create a concentrated stock solution (e.g., 10-100 mM). Ensure complete dissolution by vortexing or brief sonication.[4]
-
Pre-warm Assay Buffer: Warm your assay buffer (and any media containing serum) to the experimental temperature (e.g., 37°C).[4]
-
Create an Intermediate Dilution: Instead of adding the DMSO stock directly to the final assay volume, create an intermediate dilution in the pre-warmed assay buffer. This gradual reduction in DMSO concentration helps to avoid "DMSO shock."
-
Perform Serial Dilutions: From this intermediate dilution, perform serial dilutions in the pre-warmed assay buffer to reach your desired final concentrations.
-
Gentle Mixing: When adding the compound at each dilution step, add it dropwise while gently vortexing or swirling the buffer.[4]
Step 3: Determine the Kinetic Solubility If precipitation persists even with improved dilution technique, it is essential to determine the compound's kinetic solubility in your specific assay buffer. This will define the maximum concentration you can reliably test.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
-
Compound Stock Preparation: Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well plate, add your assay buffer to a series of wells.
-
Compound Addition: Add a small volume of the DMSO stock solution to the wells to achieve a range of final compound concentrations, ensuring the final DMSO concentration is consistent across all wells and matches your experimental conditions (typically ≤1%).[10]
-
Incubation: Incubate the plate at the experimental temperature for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 600-700 nm) where compound absorbance is minimal.
-
Data Analysis: Plot the measured turbidity against the compound concentration. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Q2: My assay plate looked fine initially, but after incubation, I see a precipitate. What causes delayed precipitation?
Answer: Delayed precipitation can be caused by several factors, including compound instability, temperature effects over time, and interactions with assay components.
Troubleshooting Delayed Precipitation:
-
Compound Stability: The compound may be degrading over time into less soluble byproducts.[4]
-
Solution: Assess the stability of your compound under the specific assay conditions (temperature, light exposure, buffer components). Consider preparing fresh compound dilutions immediately before use.
-
-
Temperature Effects: Prolonged incubation at 37°C can sometimes lead to a decrease in the solubility of certain compounds.
-
Solution: If experimentally feasible, consider shorter incubation times. Also, ensure the incubator has proper humidification to prevent evaporation, which can concentrate the compound and other media components.[4]
-
-
Interactions with Assay Components: The compound may be interacting with proteins or other molecules in the assay medium, leading to the formation of insoluble complexes.
-
Solution: If you suspect interaction with serum proteins, try reducing the serum concentration or using a serum-free medium if your assay allows.
-
Q3: My compound appears to be a "promiscuous inhibitor," showing activity in multiple, unrelated assays. Could this be due to precipitation?
Answer: Yes, this is a strong possibility. Compound aggregates can act as "promiscuous inhibitors" by non-specifically interacting with proteins, leading to false-positive results.[8][11] These aggregates can denature proteins or physically occlude the active site of an enzyme.
Investigating Promiscuous Activity:
-
Counter-Screening: A critical step is to perform a counter-screen. This involves running the assay without the primary biological target. If the compound still shows activity, it is likely an assay interference compound.
-
Particle Size Analysis: Techniques like Dynamic Light Scattering (DLS) can be used to detect the presence of sub-visible aggregates in your compound solution.
-
Detergent Addition: The addition of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can often disrupt non-specific interactions caused by compound aggregation. If the compound's activity is significantly reduced in the presence of the detergent, it is a strong indicator of aggregation-based promiscuity.
dot
Caption: Troubleshooting workflow for compound precipitation.
Frequently Asked Questions (FAQs)
Q: What is the difference between kinetic and thermodynamic solubility?
A:
-
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[12] It is more representative of the conditions in high-throughput screening (HTS) assays.
-
Thermodynamic solubility is the true equilibrium solubility of a compound, where the solid compound is in equilibrium with the saturated solution.[12][13] This is a more time-consuming measurement but provides a more fundamental understanding of the compound's solubility.
Q: Can I just filter out the precipitate and proceed with my assay?
A: This is generally not recommended. Filtering the precipitate will lower the actual concentration of your compound in the solution, leading to inaccurate dose-response curves and potentially causing you to miss a genuinely active compound (a false negative).[2]
Q: Are there any computational tools to predict a compound's solubility?
A: Yes, there are various in-silico models and quantitative structure-property relationship (QSPR) methods that can predict aqueous solubility.[14] While these tools can be useful for prioritizing compounds early in the drug discovery process, experimental validation is always necessary.
Q: How does compound precipitation interfere with different assay detection technologies?
A:
-
Absorbance-based assays: Precipitates can scatter light, leading to an artificially high absorbance reading.
-
Fluorescence-based assays: Precipitates can cause light scattering, which can interfere with fluorescence measurements.[15] Some aggregates can also quench fluorescence.
-
Luminescence-based assays: Similar to fluorescence, light scattering from precipitates can affect the detection of the luminescent signal.
-
High-Content Imaging: Precipitates can be mistakenly identified as cellular structures or cause artifacts in the images.
Q: What are some best practices for compound storage to minimize precipitation issues?
A:
-
Store DMSO stock solutions in a dry environment, as DMSO is hygroscopic.[16] Consider using desiccants.
-
Minimize freeze-thaw cycles by aliquoting stock solutions into smaller, single-use volumes.[9][17]
-
Before use, allow stock solutions to fully thaw at room temperature and ensure they are well-mixed.
Data Summary: Solubility in Common Buffers
The solubility of a compound is highly dependent on the buffer system used. The following table provides a general overview of factors to consider.
| Buffer System | Typical pH Range | Key Considerations for Compound Solubility |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Widely used, but phosphate ions can sometimes precipitate with certain compounds. |
| Tris-HCl | 7.0 - 9.0 | Generally good for maintaining the solubility of many compounds. |
| HEPES | 6.8 - 8.2 | A zwitterionic buffer that is often a good choice for sensitive biochemical assays. |
| Citrate | 3.0 - 6.2 | Useful for acidic conditions, but the lower pH can significantly impact the solubility of many compounds. |
Note: The optimal buffer for your compound and assay should always be determined experimentally.
dot
Caption: Mechanism of assay interference by compound precipitation.
By understanding the causes of compound precipitation and implementing the troubleshooting strategies and best practices outlined in this guide, you can significantly improve the quality and reliability of your experimental data, ultimately accelerating your research and development efforts.
References
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- Creative Biolabs. Solubility Assessment Service.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Benchchem.
- ResearchGate. Rules for Identifying Potentially Reactive or Promiscuous Compounds.
- American Chemical Society. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- ResearchGate. (2025, August 6). Solubility and Dissolution Profile Assessment in Drug Discovery.
- ACS Publications. Rules for Identifying Potentially Reactive or Promiscuous Compounds | Journal of Medicinal Chemistry.
- ACS Publications. Rules for Identifying Potentially Reactive or Promiscuous Compounds.
- PubMed. (2012, November 26). Rules for identifying potentially reactive or promiscuous compounds.
- Solubility of Things. How Buffers Resist Changes in pH.
- coatingAI. Best Practices for Powder Storage and Handling.
- PubMed.
- PubMed. (2014, October).
- Future Medicine. (2021, July). Minimal screening requirements for identifying highly promiscuous kinase inhibitors.
- BioAssay Systems. Troubleshooting.
- National Institutes of Health.
- Wikipedia. Time-resolved fluorescence energy transfer.
- Semantic Scholar.
- PubMed.
- ResearchGate. (2025, November 11). (PDF)
- Agilent. Best Practices for Using an Agilent LC System Technical Note.
- PubMed. Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs.
- Wiley Online Library. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies.
- Flinn Scientific. pH Properties of Buffer Solutions.
- ResearchGate. (2017, May 23).
- ResearchGate. (2025, August 8).
- Kinam Park. (2011, April 30).
- Benchchem.
- ResearchGate. (2025, August 6).
- PubMed. (2010, June 30).
- Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI.
- Khan Academy. Properties of buffers (video).
- Quora. (2022, December 9). What is the role of buffers in controlling pH?
- MSE Supplies LLC. (2025, September 2). The Role of Buffers in Biological and Chemical Experiments.
- ResearchGate. (2025, October 13).
- National Institutes of Health. (2020, February 1). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.
- Sigma-Aldrich.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- PubMed. (2019, October 17). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies.
- National Institutes of Health. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
- National Institutes of Health.
- Flinn Scientific.
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Technical Support Center: Enhancing Dissolution Rates of Poorly Soluble Drug Candidates
Welcome to the technical support center dedicated to overcoming one of the most significant challenges in pharmaceutical development: enhancing the dissolution rate of poorly soluble drug candidates. With an estimated 40% of approved drugs and nearly 90% of molecules in the development pipeline exhibiting poor aqueous solubility, effective formulation strategies are paramount for achieving desired therapeutic outcomes.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, practical solutions and troubleshooting advice in a direct question-and-answer format.
Our approach is grounded in scientific principles and field-proven experience. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Foundational Concepts & Initial Troubleshooting
This section addresses the preliminary questions and issues that arise when a promising drug candidate shows poor dissolution characteristics.
FAQ 1.1: My API's dissolution is very low. Where do I start?
Answer: The first step is to systematically characterize the physicochemical properties of your Active Pharmaceutical Ingredient (API). Low dissolution is a symptom; the underlying causes can vary. Key properties to investigate include aqueous solubility across a physiologically relevant pH range (1.2 to 6.8), particle size distribution, solid-state properties (crystallinity vs. amorphous nature, polymorphism), and lipophilicity (LogP).[1][3][4][5]
A common starting point for enhancement is particle size reduction.[6][7][8] According to the Noyes-Whitney equation, increasing the surface area of the drug particle leads to a faster dissolution rate.[7]
Experimental Workflow: Initial API Characterization & Strategy Selection
The following diagram outlines a logical workflow for initial characterization and subsequent strategy selection.
Caption: Initial workflow for API characterization and technology selection.
Troubleshooting Guide: Dissolution Method Development
Issue: I'm seeing highly variable results in my dissolution testing.
Causality & Solution: Variability in dissolution testing for poorly soluble drugs is a common and frustrating issue. It often stems from the test conditions themselves rather than the formulation.
| Potential Cause | Explanation & Scientific Rationale | Recommended Action |
| Inadequate Sink Conditions | "Sink condition" refers to a volume of dissolution medium at least three to five times what is needed to form a saturated solution of the drug.[3] If this is not met, the concentration of dissolved drug will approach saturation, artificially limiting the dissolution rate. | Increase the volume of the dissolution medium. If this is not feasible, consider adding a solubilizing agent (surfactant) to the medium. The use of surfactants must be justified and kept to the lowest effective concentration.[5][9] |
| Poor Wetting | Hydrophobic drug particles can agglomerate and float on the surface of the dissolution medium, reducing the effective surface area available for dissolution. This is especially true for micronized, high-energy powders. | Add a small, justified amount of a surfactant (e.g., 0.1% Sodium Lauryl Sulfate - SLS) to the dissolution medium to reduce surface tension and promote wetting.[4] |
| Coning | In the USP Apparatus 2 (Paddle), undissolved powder can form a cone at the bottom of the vessel, directly below the paddle. This material is in a region of poor hydrodynamics and does not dissolve effectively. | Optimize the paddle speed (RPM). A typical starting point is 50-75 RPM. Ensure the vessel and paddle are correctly centered. For persistent issues, a different apparatus like the Flow-Through Cell (USP Apparatus 4) may be more suitable for poorly soluble drugs.[5][10] |
| Drug Degradation in Medium | The API may be unstable at the pH of the dissolution medium, leading to lower-than-expected concentrations over time.[11][12] | Verify the chemical stability of the drug in the selected medium over the duration of the test. If degradation occurs, adjust the medium pH or consider adding antioxidants if the degradation is oxidative.[11][12] |
Section 2: Particle Size Reduction Techniques
Reducing particle size is a fundamental approach to increasing the surface area and, consequently, the dissolution rate of a drug.[8]
FAQ 2.1: When is micronization a suitable strategy?
Answer: Micronization, which reduces particle size to the 1-10 micron range, is often a first-line approach for crystalline APIs (BCS Class II).[13] It is effective when a moderate increase in surface area is sufficient to achieve the desired dissolution profile. Technologies like jet milling are commonly used.[6][13]
Causality: By increasing the surface area-to-volume ratio, micronization enhances the drug's interaction with the solvent, thereby increasing the dissolution rate.[8] However, it's crucial to understand that micronization does not alter the drug's equilibrium solubility.[14]
Troubleshooting Guide: Micronization & Nanosuspensions
Issue: After micronization, my powder shows poor flow and wettability, and the dissolution improvement is less than expected.
Causality & Solution: This is a classic example of how increasing surface energy can be counterproductive. Highly micronized particles have a strong tendency to agglomerate due to van der Waals forces. This agglomeration reduces the effective surface area exposed to the dissolution medium.
Protocol: Preparing a Nanosuspension via Wet Media Milling
Nanosuspensions, which consist of drug particles less than 1 µm stabilized in a liquid medium, can overcome the agglomeration issues seen with dry micronized powders.[15]
-
Screening for Stabilizers: Disperse the API in various aqueous solutions containing different stabilizers (e.g., Poloxamer 188, Tween 80, HPMC). Use a high-shear homogenizer for initial dispersion.
-
Milling: Introduce the pre-dispersion into a media mill containing grinding media (e.g., yttria-stabilized zirconium oxide beads).
-
Process Parameters:
-
Milling Speed: Start at a moderate speed (e.g., 2000 rpm) and adjust as needed.
-
Temperature Control: Use a cooling jacket to maintain a low temperature and prevent thermal degradation of the API or stabilizer.
-
Milling Time: Collect samples at various time points (e.g., 30, 60, 120 minutes) to monitor particle size reduction.
-
-
Particle Size Analysis: Use a dynamic light scattering (DLS) instrument to measure the particle size (Z-average) and polydispersity index (PDI). The goal is typically a Z-average below 500 nm with a PDI < 0.3.
-
Post-Milling Separation: Separate the nanosuspension from the grinding media.
-
Characterization: Analyze the final nanosuspension for dissolution rate enhancement compared to the un-milled and micronized drug.
Section 3: Amorphous Solid Dispersions (ASDs)
ASDs are a powerful tool for enhancing the dissolution of poorly soluble drugs by stabilizing the API in a high-energy, amorphous state within a polymer matrix.[2][16]
FAQ 3.1: My ASD formulation is physically unstable and recrystallizes over time. How can I prevent this?
Answer: Physical instability is the primary challenge for ASDs. The amorphous drug has a thermodynamic tendency to revert to its more stable, crystalline form, which negates the solubility advantage.[2] Stability is influenced by the drug's properties, the choice of polymer, drug loading, and environmental conditions (temperature and humidity).
Causality & Solution:
-
Polymer Selection: The polymer must be miscible with the drug and have a high glass transition temperature (Tg) to limit molecular mobility. Common polymers include PVP, HPMC, and HPMCAS.[2]
-
Drug-Polymer Interactions: Specific interactions, such as hydrogen bonding between the drug and the polymer, can significantly inhibit crystallization.
-
Drug Loading: Keeping the drug loading below the saturation point in the polymer at storage temperature is critical. High drug loading increases the risk of both crystallization and amorphous-amorphous phase separation (AAPS).[2]
Workflow: ASD Formulation and Stability Assessment
Caption: Workflow for developing and assessing the stability of ASDs.
Troubleshooting Guide: ASD Dissolution Performance
Issue: My ASD shows a "spring and parachute" effect, but the drug concentration quickly crashes (precipitates).
Causality & Solution: This phenomenon is common with ASDs. The "spring" is the rapid dissolution of the high-energy amorphous drug, achieving a supersaturated solution. The "parachute" is the ability of the polymer to maintain this supersaturation. If the concentration "crashes," it means the polymer is failing to inhibit precipitation.
| Potential Cause | Explanation & Scientific Rationale | Recommended Action |
| Wrong Polymer Choice | The polymer used to form the ASD may not be the best one to inhibit precipitation in the dissolution medium. For example, a non-ionic polymer like PVP might be excellent for creating the ASD but less effective at preventing crystallization in an aqueous environment compared to an enteric polymer like HPMCAS. | Screen different precipitation-inhibiting polymers. A combination of a carrier polymer for the ASD and a secondary precipitation inhibitor in the formulation can be effective. |
| Insufficient Polymer Concentration | The amount of polymer dissolving along with the drug is not sufficient to inhibit nucleation and growth of drug crystals in the supersaturated solution. | Increase the polymer-to-drug ratio in your ASD. This provides more polymer in the local environment upon dissolution to act as a parachute. |
| pH Effects | If using a pH-dependent polymer (e.g., HPMCAS), the dissolution medium's pH is critical. If the pH is too low, the polymer won't dissolve and can't act as a precipitation inhibitor. | Ensure the dissolution medium pH is appropriate for the selected polymer. For enteric polymers, a two-stage dissolution test (acidic stage followed by a higher pH stage) might be necessary to simulate gastrointestinal transit. |
Section 4: Role of Excipients & Complexation
Functional excipients and complexation agents are vital tools for enhancing dissolution.[17][18][19]
FAQ 4.1: How do I choose the right excipients to improve dissolution?
Answer: The choice of excipients is critical and depends on the API's properties and the chosen formulation strategy.[18]
| Excipient Class | Mechanism of Action | Example(s) | Best For... |
| Surfactants | Reduce surface tension, improve wetting, and can form micelles to solubilize the drug.[6][13] | Sodium Lauryl Sulfate (SLS), Polysorbate 80 (Tween 80), Poloxamers.[6] | Highly hydrophobic APIs that exhibit poor wetting. |
| Superdisintegrants | Promote rapid tablet breakup into smaller granules, increasing the surface area for dissolution.[18][20] | Croscarmellose sodium, Sodium starch glycolate, Crospovidone.[18] | Formulations where disintegration is the rate-limiting step to dissolution.[20] |
| pH Modifiers | Create a pH-modified microenvironment around the dissolving drug particle that favors solubility.[20][21] | Citric acid, Tartaric acid (for weakly basic drugs); Sodium bicarbonate (for weakly acidic drugs). | Ionizable drugs whose solubility is highly pH-dependent. |
| Complexing Agents | Form water-soluble inclusion complexes with the drug, where the hydrophobic drug molecule is shielded within the agent's cavity.[7][22] | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD).[22] | APIs with appropriate size and geometry to fit within the cyclodextrin cavity. |
Protocol: Preparation of a Drug-Cyclodextrin Inclusion Complex by Kneading
This method is simple, economical, and avoids the use of toxic organic solvents.[22][23]
-
Molar Ratio Calculation: Determine the appropriate molar ratio of Drug:Cyclodextrin (typically 1:1 to start).
-
Cyclodextrin Hydration: Place the calculated amount of cyclodextrin (e.g., HP-β-CD) in a mortar. Add a small amount of water or a water-alcohol mixture to form a paste.
-
Drug Incorporation: Add the drug to the paste in small portions while triturating (kneading) vigorously.
-
Kneading: Continue kneading for a specified time (e.g., 45-60 minutes) to ensure intimate contact and complex formation. The paste should maintain a suitable consistency.
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm complex formation using techniques like DSC (disappearance of the drug's melting peak) and XRD (changes in diffraction pattern). Evaluate the dissolution profile against a physical mixture and the pure drug.
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Veranova. (n.d.). Improving solubility and accelerating drug development. Veranova. 1
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Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. 4
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Outsourced Pharma. (n.d.). Successful Formulation Strategies. Outsourced Pharma. 21
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IJPPR. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR. 23
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PubMed. (n.d.). Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects. PubMed. 16
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Asian Journal of Research in Pharmaceutical Sciences. (n.d.). Nanosuspension: A Novel Technology for Drug Delivery. Asian Journal of Research in Pharmaceutical Sciences. 37
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University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. 38
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PubMed Central. (n.d.). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. PubMed Central. 2
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Teledyne Labs. (n.d.). Dissolution Testing For Tablets. Teledyne Labs. 10
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Mehta, S., et al. (2014). IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. International Journal of Pharmaceutical Sciences and Research. 40
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. 41
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Asian Journal of Pharmaceutics. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics. 42
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Budhwar, V. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. Asian Journal of Pharmaceutics. 43
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Pharmaceutical Technology. (2004). Factors to Consider in Dissolution Testing. Pharmaceutical Technology. 5
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RSSL. (n.d.). Dissolution Testing: An overview. RSSL. 9
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ResearchGate. (2015). Amorphous Solid Dispersions: Utilization and Challenges in Drug Discovery and Development. ResearchGate. 45
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American Pharmaceutical Review. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. 47
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Kochling, J., et al. (2022). Dissolution Method Troubleshooting. AAPS PharmSciTech. 11
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Kochling, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. AAPS PharmSciTech. 12
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Validation & Comparative
A Senior Application Scientist's Guide to Validating Novel Anti-Inflammatory Compounds In Vivo
Introduction: Beyond the Petri Dish
The journey of a novel anti-inflammatory compound from a promising hit in an in vitro screen to a potential clinical candidate is paved with rigorous validation. While cell-based assays provide crucial initial data on mechanism of action, they cannot replicate the complex, dynamic interplay of cells, tissues, and signaling molecules that constitutes a true inflammatory response. Therefore, in vivo testing in relevant animal models is an indispensable step to demonstrate efficacy, understand pharmacokinetic and pharmacodynamic (PK/PD) relationships, and identify potential liabilities before advancing to more complex and costly stages of drug development.
This guide provides a framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies for validating novel anti-inflammatory compounds. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that each study is a self-validating system grounded in scientific integrity.
Chapter 1: Strategic Selection of the In Vivo Inflammation Model
The first and most critical decision is the selection of an appropriate animal model. The choice depends entirely on the therapeutic goal and the nature of the inflammation the compound is designed to treat—be it acute, systemic, or chronic autoimmune inflammation.[1][2] Each model utilizes a different trigger to elicit an inflammatory response, thereby engaging distinct biological pathways. A compound's efficacy, or lack thereof, in a particular model provides vital clues about its mechanism of action.
Comparison of Preclinical Inflammation Models
The table below compares three widely used models that represent different facets of the inflammatory disease spectrum.
| Feature | Carrageenan-Induced Paw Edema (CIPE) | Lipopolysaccharide (LPS)-Induced Systemic Inflammation | Collagen-Induced Arthritis (CIA) |
| Inflammation Type | Acute, localized, non-immune[3] | Acute, systemic, innate immunity-driven[4] | Chronic, systemic, autoimmune[5] |
| Primary Mediator | Prostaglandins, bradykinin, histamine[3][6] | TNF-α, IL-1β, IL-6[7] | TNF-α, IL-1β, IL-6, T-cells, B-cells[8] |
| Typical Species | Rat, Mouse[9] | Mouse, Rat[10] | Mouse (DBA/1 strain), Rat (Lewis)[8] |
| Induction Method | Subplantar injection of carrageenan[11] | Intraperitoneal (i.p.) injection of LPS[12] | Intradermal injection of Type II collagen in adjuvant[13] |
| Time Course | Hours (peaks at 3-5 hours)[3] | Hours (cytokine peak at 1-6 hours)[12] | Weeks to Months (onset ~21-28 days)[8] |
| Key Endpoints | Paw volume (edema), hyperalgesia[9][11] | Serum cytokines, sickness behavior, mortality[14] | Clinical score, paw swelling, histopathology, antibody titers[5] |
| Best For Screening | NSAIDs, COX inhibitors, acute inflammation targets | TLR4 antagonists, cytokine inhibitors, sepsis models | DMARDs, biologics, autoimmune disease targets |
| Limitations | Not representative of chronic or autoimmune disease | High mortality at higher doses; short therapeutic window | Technically demanding, variable onset and severity |
Chapter 2: Experimental Design and Detailed Protocols
A well-designed experiment with robust controls is the bedrock of trustworthy data. For any model, the experimental design must include a vehicle control group (to assess baseline inflammation and any effects of the drug delivery vehicle) and a positive control group (a known anti-inflammatory drug, like Indomethacin for CIPE or an anti-TNF-α antibody for CIA) to validate the assay's responsiveness.[15]
General In Vivo Efficacy Workflow
The following diagram illustrates a typical workflow for conducting an in vivo efficacy study.
Caption: Simplified signaling cascade in carrageenan-induced inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g) are typically used. Acclimatize animals for at least 7 days before the experiment.
-
Grouping (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, p.o.)
-
Group II: Test Compound (e.g., Compound X, 30 mg/kg, p.o.)
-
Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure: a. Fast animals overnight but allow free access to water. b. Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer. [11] c. Administer the vehicle, test compound, or positive control by the desired route (e.g., oral gavage) 60 minutes before inducing inflammation. [9] d. Induce inflammation by injecting 0.1 mL of 1% w/v λ-Carrageenan solution (in sterile 0.9% saline) into the subplantar surface of the right hind paw. [11] e. Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [3]4. Data Analysis: a. Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀. b. Calculate the Percentage Inhibition of edema for each treated group relative to the vehicle control group at the time of peak inflammation (usually 3 or 4 hours):
-
% Inhibition = [ (Mean Edema_vehicle - Mean Edema_treated) / Mean Edema_vehicle ] * 100
-
Protocol 2: LPS-Induced Systemic Inflammation in Mice
This model mimics the systemic inflammatory response seen during gram-negative bacterial infections (sepsis) and is invaluable for testing compounds that target the Toll-like receptor 4 (TLR4) pathway or downstream cytokines like TNF-α and IL-1β. [4][12][14]
Caption: Core signaling pathway for LPS-induced cytokine production.
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used due to their robust and consistent response to LPS. [12]2. Grouping (n=8-10 per group):
-
Group I: Saline Control (i.p. saline injection)
-
Group II: Vehicle + LPS (Vehicle i.p. + LPS i.p.)
-
Group III: Test Compound + LPS (Compound X, 10 mg/kg, i.p. + LPS i.p.)
-
-
Procedure: a. Administer the test compound or vehicle 30-60 minutes prior to the LPS challenge. [10] b. Challenge mice with an intraperitoneal (i.p.) injection of LPS (from E. coli O111:B4) at a dose of 1-5 mg/kg. The dose must be carefully titrated as higher doses can be lethal. [12]The saline control group receives an i.p. injection of sterile saline. c. Monitor animals for signs of sickness behavior (piloerection, lethargy, huddling). d. At a predetermined time point (e.g., 2 hours for peak TNF-α, 6 hours for IL-6), collect blood via cardiac puncture under terminal anesthesia. [16]4. Data Analysis: a. Prepare serum from blood samples. b. Quantify cytokine levels (TNF-α, IL-6, IL-1β) using specific Enzyme-Linked Immunosorbent Assays (ELISA) or a multiplex bead array for broader profiling. [17][18] c. Calculate the Percentage Reduction in cytokine levels for the treated group compared to the Vehicle + LPS group.
Chapter 3: Efficacy Endpoints and Comparative Data Analysis
Choosing the right endpoints and analyzing them correctly is as important as selecting the right model. Efficacy can be demonstrated at macroscopic, cellular, and molecular levels.
Comparative Efficacy Data (Hypothetical)
The following table illustrates how data from the previously described models could be presented to compare a novel compound ("Compound X") against a standard-of-care positive control.
| Model | Parameter | Vehicle Control | Compound X (30 mg/kg) | Positive Control | % Inhibition / Reduction |
| CIPE (Rat) | Paw Edema at 3h (mL) | 0.85 ± 0.07 | 0.41 ± 0.05 | Indomethacin (0.32 ± 0.04) | 51.8% |
| LPS (Mouse) | Serum TNF-α at 2h (pg/mL) | 1250 ± 150 | 550 ± 98 | Dexamethasone (410 ± 75) | 56.0% |
| LPS (Mouse) | Serum IL-6 at 6h (pg/mL) | 4800 ± 510 | 2150 ± 350 | Dexamethasone (1500 ± 280) | 55.2% |
| CIA (Mouse) | Mean Arthritis Score (Day 35) | 10.2 ± 1.1 | 6.1 ± 0.9 | Anti-TNF-α Ab (4.5 ± 0.8) | 40.2% |
| Data presented as Mean ± SEM. *p < 0.05 vs. Vehicle Control. |
Histopathological Assessment in Chronic Models (e.g., CIA)
For chronic models like CIA, histopathology of the affected joints is a critical endpoint, providing a qualitative and semi-quantitative measure of tissue damage. [13]It is considered a gold standard for assessing disease modification. [19]
Joints (e.g., ankle, knee) are harvested, fixed, decalcified, sectioned, and stained (typically with Hematoxylin & Eosin). A blinded pathologist then scores them based on established criteria. [20]
| Parameter | Score 0 | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
|---|---|---|---|---|
| Inflammation | No inflammatory cells | Slight infiltration in synovial/periarticular tissue | Moderate infiltration | Marked/dense infiltration |
| Pannus Formation | No pannus | Minimal pannus in cartilage-free areas | Pannus extending into cartilage | Extensive pannus with cartilage erosion |
| Cartilage Damage | Intact cartilage | Superficial fibrillation/loss of proteoglycans | Partial thickness cartilage loss | Full thickness cartilage loss |
| Bone Resorption | Normal bone structure | Small areas of resorption, not readily apparent | Moderate resorption, loss of trabeculae | Extensive resorption, full thickness defects |
Scores for each parameter are summed to give a total histological score.
Chapter 4: The Importance of PK/PD Correlation
Demonstrating efficacy is only part of the story. To build a compelling case for a novel compound, it is crucial to establish a relationship between drug exposure (Pharmacokinetics) and the observed anti-inflammatory effect (Pharmacodynamics). [21]This involves collecting satellite blood samples at various time points post-dosing to measure plasma concentrations of the compound.
By correlating the drug concentration in the plasma or at the site of inflammation with the magnitude of the therapeutic effect (e.g., reduction in paw edema or cytokine levels), you can establish a dose-response relationship. This is fundamental for selecting an appropriate dose regimen for future, more advanced preclinical and clinical studies. [22][23]
Conclusion
Validating the in vivo efficacy of a novel anti-inflammatory compound is a multi-faceted process that requires careful planning, precise execution, and insightful analysis. By strategically selecting models that align with the compound's proposed mechanism and the clinical indication, employing detailed and controlled protocols, and measuring a combination of macroscopic, biochemical, and histological endpoints, researchers can generate a robust and trustworthy data package. This rigorous, scientifically-grounded approach is essential to confidently identify compounds with true therapeutic potential and advance them toward the ultimate goal of treating inflammatory diseases in humans.
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A Comparative Guide to H1 Antagonists: Profiling Bilastine Against Classical and Contemporary Agents
In the landscape of allergic disease management, histamine H1 receptor antagonists remain a cornerstone of therapy. The evolution from first-generation to second-generation agents has been driven by the pursuit of improved selectivity and safety, minimizing off-target effects like sedation and anticholinergic symptoms. This guide provides an in-depth comparison of 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole, known clinically as Bilastine, with other key H1 antagonists. We will dissect their pharmacological profiles, supported by experimental data, to offer a clear perspective for researchers and drug development professionals.
The Histamine H1 Receptor and the Mechanism of Antagonism
The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 protein. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the diverse physiological responses characteristic of an allergic reaction, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.
H1 antagonists do not directly block histamine binding but rather act as inverse agonists. They bind to the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state and thereby reducing the constitutive activity of the receptor and preventing histamine-induced activation.[1][2] The key differentiators among H1 antagonists lie in their affinity and selectivity for the H1 receptor, their ability to cross the blood-brain barrier, and their interactions with other receptor systems.
Figure 2: General workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a constant concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine), and varying concentrations of the unlabeled test compound (the competitor). [5] * Include controls for total binding (no competitor) and non-specific binding (excess of a non-labeled antagonist like mianserin). [5]
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium. [4]
-
-
Filtration:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand. [4]
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter. [4]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific radioligand binding) using non-linear regression.
-
Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant. [3] This assay provides a quantitative measure of a compound's affinity for the H1 receptor, a critical parameter in its pharmacological characterization.
-
Pharmacokinetic Profiles: The Journey Through the Body
The pharmacokinetic properties of an H1 antagonist dictate its dosing regimen, potential for drug-drug interactions, and safety profile. An ideal second-generation antihistamine is rapidly absorbed, has a long half-life allowing for once-daily dosing, is not significantly metabolized by the cytochrome P450 (CYP) system, and is efficiently eliminated.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Bilastine | Diphenhydramine | Cetirizine | Fexofenadine | Loratadine |
| Bioavailability (%) | ~61 [2] | 40-60 [6] | ~70 | ~33 | ~40 (Extensive first-pass) |
| Tmax (hours) | ~1.1-1.3 [7] | 2-3 [6] | ~1 | ~2.6 | ~1.5 |
| Half-life (hours) | ~14.5 [2] | ~4-9 [6] | ~8-9 [8] | ~14 | ~8 (Metabolite ~17-24) |
| Metabolism | Minimal [7] | Extensive (CYP2D6) [6] | Low | Minimal | Extensive (CYP3A4, 2D6) |
| Sedation | No [1] | High [9] | Low to moderate [10] | No | No |
| Anticholinergic Effects | No [1] | High [9][11] | Minimal [10] | No | Minimal |
Tmax: Time to reach maximum plasma concentration.
Bilastine exhibits a favorable pharmacokinetic profile. It is rapidly absorbed, with a Tmax of about 1.3 hours. [7]A key advantage of Bilastine is its minimal metabolism; approximately 95% of the drug is excreted unchanged in urine and feces. [7]This lack of significant hepatic metabolism reduces the potential for drug-drug interactions involving the CYP450 enzyme system, a notable concern for some other antihistamines like Loratadine. [7]Its half-life of around 14.5 hours supports a convenient once-daily dosing regimen. [2] In contrast, first-generation agents like Diphenhydramine undergo extensive hepatic metabolism and have a shorter half-life, often requiring more frequent dosing. [6][12]Their lipophilic nature allows them to readily cross the blood-brain barrier, leading to high CNS receptor occupancy and significant sedative and cognitive-impairing effects. [9][13]Second-generation agents, including Bilastine, are typically substrates for P-glycoprotein, an efflux transporter in the blood-brain barrier, which actively limits their entry into the central nervous system, thereby minimizing sedation. [2]
Beyond H1 Antagonism: Anti-Inflammatory Properties
Recent research has revealed that some second-generation H1 antagonists possess anti-inflammatory effects that are independent of H1 receptor blockade. These effects contribute to their overall clinical efficacy in allergic diseases, which are characterized by a complex inflammatory cascade.
Bilastine has been shown in vitro to inhibit the release of pro-inflammatory mediators such as histamine, interleukin-4 (IL-4), and tumor necrosis factor-alpha (TNF-α) from human mast cells and granulocytes. [1]This suggests that Bilastine may modulate the allergic response at a broader level than simply blocking the action of already-released histamine. Other second-generation antihistamines have also been noted to have similar anti-inflammatory activities. [14]
Clinical Efficacy and Safety: The Ultimate Test
The true measure of an H1 antagonist lies in its clinical performance. Bilastine has demonstrated efficacy comparable to other potent second-generation antihistamines like Cetirizine and Desloratadine in the treatment of allergic rhinitis and urticaria. [2] A key differentiator for Bilastine is its superior safety and tolerability profile, particularly concerning CNS effects. While Cetirizine is effective, it is known to cause somnolence in a subset of patients. [10]Numerous studies, including objective tests like positron emission tomography (PET) scans measuring H1 receptor occupancy in the brain, have confirmed that Bilastine at therapeutic doses is non-sedating. [1]It does not impair psychomotor performance or driving ability and does not potentiate the effects of alcohol or CNS depressants like lorazepam. [1]
Conclusion: Positioning Bilastine in the H1 Antagonist Armamentarium
Bilastine represents a significant advancement in the class of H1 antagonists, embodying the key attributes sought in a modern anti-allergy medication. Its combination of high H1 receptor affinity and selectivity, a favorable pharmacokinetic profile with minimal metabolism, and a proven lack of sedative and anticholinergic effects positions it as a first-line therapeutic option.
For researchers, Bilastine serves as an excellent reference compound for a highly selective, non-sedating second-generation H1 antagonist. Its distinct properties, when compared to first-generation agents like Diphenhydramine and even other second-generation drugs such as Cetirizine, provide a clear illustration of the structure-activity relationships that govern efficacy and safety in this important class of drugs. The experimental methodologies outlined here provide a framework for the continued investigation and development of novel antagonists with even more refined therapeutic profiles.
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A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Compounds
The 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its structural features offer a versatile template for designing potent and targeted therapeutics. However, this structural versatility also presents a significant challenge: the potential for cross-reactivity with unintended biological targets. Off-target interactions can lead to unforeseen toxicities or a complex polypharmacology that can either be detrimental or, in some cases, serendipitously beneficial. A comprehensive understanding of a compound's selectivity profile is therefore not just a regulatory requirement but a fundamental aspect of rational drug design and a critical determinant of clinical success.
This guide will provide a comparative framework for the cross-reactivity profiling of this important class of compounds. We will use a real-world example, the potent but non-selective Casein Kinase 1 (CK1) inhibitor PF-670462 , as our primary case study. Through a detailed examination of its selectivity profile and a comparison with more selective alternatives, we will illustrate the methodologies and strategic considerations essential for a thorough cross-reactivity assessment.
The Tiered Strategy: A Funnel Approach to Selectivity Profiling
A systematic and resource-efficient approach to cross-reactivity profiling involves a tiered or funneling strategy. This begins with a broad, high-throughput screen to identify a wide range of potential interactions, followed by more focused and physiologically relevant assays to confirm and characterize these "hits."
Figure 1: A tiered approach to cross-reactivity profiling, starting with broad screening and progressively focusing on confirmed off-targets with more complex assays.
Tier 1: Casting a Wide Net - Broad Panel Screening
The initial step in assessing the selectivity of a novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole compound is to screen it against a large and diverse panel of biological targets. This provides a global view of the compound's interaction landscape and is crucial for early identification of potential liabilities.
Kinome Profiling: Understanding the Kinase Interaction Landscape
Given that the benzimidazole scaffold is a frequent constituent of kinase inhibitors, comprehensive kinome screening is paramount. A widely utilized platform for this is the KINOMEscan ™ assay (Eurofins DiscoverX), a competition-based binding assay.
Experimental Protocol: KINOMEscan ™ Profiling**
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases.
-
Execution: The test compound is incubated with the kinase-phage and the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A lower signal indicates displacement by the test compound.
-
Data Interpretation: Results are typically expressed as a percentage of the control (% Control), where a lower value signifies stronger binding. A common threshold for a "hit" is a % Control of less than 10% or 35%.
Case Study: The Broad Cross-Reactivity of PF-670462
PF-670462 is a potent inhibitor of CK1δ and CK1ε.[1][2] However, broad kinome screening reveals a more promiscuous profile. The following table presents a selection of kinases significantly inhibited by PF-670462 at 10 µM, as determined by KINOMEscan™.[3]
| Kinase Target | Family | % Control @ 10 µM | Primary Target/Off-Target |
| CSNK1D (CK1δ) | CMGC | <10% | Primary Target |
| CSNK1E (CK1ε) | CMGC | <10% | Primary Target |
| FLT3 | TK | <10% | Off-Target |
| KIT | TK | <10% | Off-Target |
| PDGFRB | TK | <10% | Off-Target |
| JNK1 | CMGC | <10% | Off-Target |
| p38α | CMGC | <10% | Off-Target |
| EGFR | TK | <10% | Off-Target |
This data clearly illustrates that while PF-670462 potently binds to its intended targets, it also interacts with a significant number of other kinases, some of which are implicated in important cellular processes that could lead to adverse effects.
Beyond the Kinome: Safety Pharmacology Panels
Kinase inhibitors can also interact with other protein families, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Early assessment of these interactions is crucial for predicting potential safety liabilities. Companies like Eurofins Discovery offer comprehensive safety pharmacology panels (e.g., SafetyScreen44 or SafetyScreen87) that assess compound activity against a wide range of these targets.[4][5]
Rationale for Broader Screening:
-
Cardiovascular Risk: Inhibition of targets like the hERG potassium channel can lead to serious cardiovascular side effects.
-
Neurological Effects: Interactions with GPCRs and ion channels in the central nervous system can result in a variety of neurological adverse events.
-
Gastrointestinal Issues: Off-target activities on receptors and transporters in the gut can lead to gastrointestinal side effects.[6]
Tier 2: Hit Confirmation and Potency Determination
Once initial hits are identified, the next step is to confirm these interactions and quantify the potency of the compound against both the primary target and the off-targets. This is typically achieved by determining the half-maximal inhibitory concentration (IC50).
Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with a serial dilution of the inhibitor.
-
ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP-to-ATP Conversion: A "Kinase Detection Reagent" is added to convert the ADP produced into ATP.
-
Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, with the luminescent signal being proportional to the initial ADP concentration.
-
Data Analysis: The data is plotted as percent inhibition versus inhibitor concentration to calculate the IC50 value.
Comparative Analysis: PF-670462 vs. a More Selective Competitor
Let's compare the IC50 values of PF-670462 with a more selective, hypothetical benzimidazole-based inhibitor, "Compound Y".
| Target | PF-670462 IC50 (nM) | "Compound Y" IC50 (nM) |
| CSNK1D (CK1δ) | 14 [1][2] | 20 |
| CSNK1E (CK1ε) | 7.7 [1][2] | 15 |
| FLT3 | ~50 | >10,000 |
| p38α | ~100 | >10,000 |
| EGFR | ~150 | >10,000 |
This table quantitatively demonstrates the promiscuity of PF-670462 compared to the highly selective profile of "Compound Y". While both are potent against the primary targets, "Compound Y" avoids the off-target interactions observed with PF-670462. A more selective real-world comparator for PF-670462 is SR-3029, which shows significantly fewer off-target hits in a KINOMEscan™ assay.[3]
Tier 3: Assessing Target Engagement in a Cellular Context
Biochemical assays are invaluable for understanding direct enzyme inhibition, but they do not fully recapitulate the complex environment of a living cell. Cellular target engagement assays are therefore essential to confirm that a compound can access its target in a physiological setting and to quantify its potency in this context.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that a protein becomes more thermally stable when a ligand is bound to it.
Experimental Protocol: CETSA®
-
Compound Treatment: Intact cells are treated with the test compound.
-
Thermal Challenge: The cells are heated to a specific temperature, causing protein denaturation and aggregation.
-
Lysis and Separation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot or other immunoassays. An increase in the amount of soluble protein in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay (Promega) provides a real-time, quantitative measure of compound binding in living cells.
Experimental Protocol: NanoBRET™
-
Cell Line Generation: Cells are engineered to express the target protein fused to a NanoLuc® luciferase.
-
Tracer and Compound Addition: A fluorescent tracer that binds to the target and the test compound are added to the cells.
-
BRET Measurement: Upon addition of the NanoLuc® substrate, energy is transferred from the luciferase to the fluorescent tracer when they are in close proximity (i.e., when the tracer is bound to the target).
-
Competitive Displacement: The test compound competes with the tracer for binding to the target, leading to a dose-dependent decrease in the BRET signal. This allows for the determination of the compound's intracellular IC50.
Orthogonal Validation: Surface Plasmon Resonance (SPR)
To further characterize the binding kinetics of a compound to its targets, biophysical techniques like Surface Plasmon Resonance (SPR) can be employed. SPR provides real-time, label-free analysis of biomolecular interactions, yielding valuable information on association (kon) and dissociation (koff) rates.
Experimental Protocol: SPR
-
Immobilization: The purified target protein is immobilized on a sensor chip.
-
Analyte Injection: A solution containing the test compound (analyte) is flowed over the sensor surface.
-
Binding Measurement: The binding of the analyte to the immobilized ligand is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
Kinetic Analysis: By analyzing the sensorgram (a plot of RU versus time), the association and dissociation rate constants can be determined, providing a detailed picture of the binding kinetics.
Conclusion: Towards a More Selective Future for 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Compounds
The cross-reactivity profiling of 2-(piperidin-4-yl)-1H-benzo[d]imidazole compounds is a critical and multifaceted endeavor. As we have seen with the example of PF-670462, even highly potent inhibitors can possess a promiscuous off-target profile that may compromise their clinical utility. By employing a systematic, tiered approach to selectivity profiling—from broad panel screening to detailed biochemical, cellular, and biophysical characterization—researchers can gain a comprehensive understanding of their compounds' interaction landscapes. This knowledge is not only crucial for identifying and mitigating potential safety risks but also for guiding the structure-activity relationship (SAR) studies needed to engineer more selective and ultimately more effective therapeutic agents. The methodologies and comparative data presented in this guide provide a robust framework for navigating the complex but navigable terrain of cross-reactivity, paving the way for the development of the next generation of highly targeted and safer medicines based on this privileged scaffold.
References
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[Anonymous]. (n.d.). ADP Glo Protocol. [Link]
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- [Anonymous]. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- Walton, K. M., et al. (2013). Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties. Bioorganic & Medicinal Chemistry Letters, 23(13), 3804-3809.
- Walton, K. M., et al. (2013). Development of highly selective casein kinase 1δ/1ε (CK1δ/ε)
- ResearchGate. (n.d.). Comparison of PF670462 and 1. (top) Selectivity profiles of compounds....
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- Otrusinova, O., et al. (2023). Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity.
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The Evolution of Benzimidazole Synthesis: A Comparative Guide for the Modern Chemist
A Senior Application Scientist's In-depth Technical Guide to Benchmarking New Benzimidazole Synthesis Methods Against Conventional Routes
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide range of therapeutic applications, including antiulcer, anticancer, and antiviral agents.[1] The synthesis of these vital heterocyclic compounds has undergone a significant transformation, moving from traditional, often strenuous, methods to more streamlined, efficient, and environmentally conscious modern techniques. This guide provides a comprehensive comparison of conventional and contemporary benzimidazole synthesis routes, supported by experimental data, to empower researchers in selecting the most suitable method for their drug discovery and development endeavors.
Conventional Routes: The Enduring Legacy of Phillips and Weidenhagen
For decades, the synthesis of benzimidazoles has been dominated by two primary conventional methods: the Phillips-Ladenburg reaction and the Weidenhagen reaction.
The Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters or nitriles) under acidic conditions, often requiring high temperatures.[1][2] While historically significant, this method is often plagued by harsh reaction conditions, prolonged reaction times, and the generation of substantial waste.[1] Good yields are typically obtained with aliphatic acids; however, reactions with aromatic acids may necessitate sealed tubes and even higher temperatures to achieve satisfactory results.[2]
The Weidenhagen reaction , another cornerstone of traditional benzimidazole synthesis, utilizes the condensation of an o-phenylenediamine with an aldehyde or ketone.[3] This approach can be effective but often suffers from a lack of selectivity, potentially leading to a mixture of 1,2-disubstituted and 2-substituted benzimidazoles, along with other side products.[1][3] The classical iterations of these reactions are often limited by extreme temperatures, sometimes reaching 250–300 °C, and can result in low product yields.
The Dawn of a New Era: Modern Synthetic Methodologies
In response to the limitations of conventional methods, a new wave of synthetic strategies has emerged, driven by the principles of green chemistry and the demand for greater efficiency.[4][5] These modern approaches, including microwave-assisted and ultrasound-assisted synthesis, as well as novel catalytic systems, offer significant advantages in terms of reaction time, yield, and environmental impact.
Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized benzimidazole synthesis.[6] This technique dramatically reduces reaction times from hours to mere minutes and often leads to higher yields and cleaner reaction profiles.[7][8][9] For instance, a microwave-assisted approach for synthesizing 1,2-disubstituted benzimidazoles using a catalytic amount of Er(OTf)3 under solvent-free conditions resulted in reaction times of 5-10 minutes and yields of up to 99%.[7] This represents a significant improvement over conventional heating methods.[8]
Ultrasound-Assisted Synthesis: Sonication provides another energy-efficient and rapid method for benzimidazole synthesis. Ultrasound-assisted one-pot cyclization of aromatic aldehydes and o-phenylenediamine has been reported to be complete within 4–7 minutes at room temperature, with yields reaching up to 99%.[10] This method often proceeds under mild conditions and can eliminate the need for hazardous oxidants or transition-metal catalysts.[10]
Novel Catalytic Systems: The development of advanced catalytic systems has further expanded the toolkit for benzimidazole synthesis. A wide array of catalysts, including Lewis acids, solid-supported catalysts, and even nanoparticles, have been successfully employed to facilitate the reaction under milder conditions.[11][12] These catalysts can enhance reaction rates, improve selectivity, and often allow for easier product purification and catalyst recycling. For example, the use of ammonium chloride as a catalyst allows for the condensation of o-phenylenediamine with aromatic acids at a much lower temperature of 80-90°C, with yields ranging from 72-90%.[3]
Quantitative Comparison of Synthesis Methods
To provide a clear and objective comparison, the following table summarizes the key performance indicators for conventional and modern benzimidazole synthesis methods.
| Method | Typical Reaction Time | Typical Yield | Typical Temperature | Key Advantages | Key Disadvantages |
| Conventional (Phillips-Ladenburg) | 4-6 hours[1] | Variable, often moderate | High (reflux)[1] | Well-established, readily available starting materials | Harsh conditions, long reaction times, significant waste[1] |
| Conventional (Weidenhagen) | Several hours | Moderate to good | High | Versatile with aldehydes/ketones | Lack of selectivity, potential for side products[1] |
| Microwave-Assisted | 5-10 minutes[7] | Excellent (up to 99%)[7] | Controlled (e.g., 110°C)[13] | Rapid, high yields, clean reactions[7][8] | Requires specialized equipment |
| Ultrasound-Assisted | 4-7 minutes[10] | Excellent (up to 99%)[10] | Room Temperature[10] | Fast, energy-efficient, mild conditions[10] | Scale-up may be challenging |
| Modern Catalytic | 2 hours[1] | Good to excellent (up to 90%)[3] | Mild (e.g., 80-90°C)[1] | Milder conditions, improved selectivity, catalyst reusability[12] | Catalyst cost and screening required |
Experimental Protocols: A Practical Guide
To illustrate the practical differences between these approaches, detailed step-by-step methodologies for a representative conventional and a modern synthesis are provided below.
Protocol 1: Conventional Synthesis of 2-Phenylbenzimidazole[1]
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution
Procedure:
-
Dissolve o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.
-
Add benzaldehyde (1.0 eq) to the solution and stir.
-
Slowly add a few drops of concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a sodium hydroxide solution to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzimidazole.
Protocol 2: Microwave-Assisted Synthesis of 2-Aryl Benzimidazoles[7]
Materials:
-
o-Phenylenediamine
-
Aromatic carboxylic acid
-
Ethyl acetate
-
Water
-
10% Sodium Hydroxide solution
Procedure:
-
In a microwave-safe vessel, combine o-phenylenediamine (0.01 moles), aromatic carboxylic acid (0.01 moles), and ethyl acetate (0.0025 mole) in water (15 ml).
-
Irradiate the mixture in a microwave reactor at 90% power (765 W). The reaction time will vary depending on the specific substrates but is typically in the range of minutes.
-
Monitor the reaction completion by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Make the solution just alkaline to litmus by the slow addition of 10% NaOH.
-
Filter the precipitated product and wash with cold water.
-
Recrystallize the product from absolute ethanol.
Visualizing the Synthetic Pathways
To further clarify the discussed concepts, the following diagrams illustrate the general reaction mechanism and a comparative workflow.
Caption: General reaction mechanism for benzimidazole synthesis.
Caption: Comparative workflow of conventional vs. modern synthesis.
Conclusion: Embracing Efficiency and Sustainability
The catalyzed and energy-assisted synthesis of benzimidazoles offers substantial benefits over conventional methods in terms of efficiency, selectivity, and environmental responsibility. The milder reaction conditions, dramatically shorter reaction times, and consistently higher yields make these modern approaches the preferred choice for contemporary organic and medicinal chemistry. While conventional methods remain historically important, the continuous development of novel and robust synthetic protocols is paving the way for a more sustainable and efficient future in the synthesis of these indispensable heterocyclic compounds.
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Nardi, M., et al. (2021). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 26(15), 4635. Available at: [Link]
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Nardi, M., et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 26(9), 2443. Available at: [Link]
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Kumar, A., et al. (2025). Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. AccScience Publishing. Available at: [Link]
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General Mechanism of Benzimidazole formation. ResearchGate. Available at: [Link]
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Jin, J., et al. (2017). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology, 7(21), 5064-5073. Available at: [Link]
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Kaushik, P., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(2), 1-15. Available at: [Link]
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Rani, P., et al. (2021). Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Chemical Methodologies, 5(4), 305-318. Available at: [Link]
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Rane, Y. S., & Baser, K. P. (2023). Green Synthesis Of Benzimidazole Analogues: An Overview. Journal for ReAttach Therapy and Developmental Diversities, 6(1), 1710–1720. Available at: [Link]
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Phillips‐Ladenburg Benzimidazole Synthesis. (2010). Comprehensive Organic Name Reactions and Reagents. Available at: [Link]
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Nardi, M., et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. ULisboa Research Portal. Available at: [Link]
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A review on the green synthesis of benzimidazole derivatives and their pharmacological activities. (2023). Bohrium. Available at: [Link]
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Keri, R. S., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33693-33722. Available at: [Link]
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Kaushik, P., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
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A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). National Institutes of Health. Available at: [Link]
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Yadav, D., & Singh, R. (2022). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry, 15(2), 799-816. Available at: [Link]
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Synthesis of benzimidazole. (2015). Slideshare. Available at: [Link]
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Basuri, P., et al. (2020). Synthesis of benzimidazole and its derivatives by conventional methods22,23 (above) and microdroplet synthesis (below). ResearchGate. Available at: [Link]
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Sustainable Synthesis of Polyfluoro-Pyrimido [1,2-a] Benzimidazole Derivatives Using a Tandem Strategy Ultrasound and an Integrated Continuous Flow System. (2025). The Journal of Organic Chemistry. Available at: [Link]
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General scheme for synthesis of benzimidazole. ResearchGate. Available at: [Link]
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Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115-117. Available at: [Link]
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microwave assisted synthesis of 2-aryl benzimidazole. (2017). Sciforum. Available at: [Link]
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Tuncbilek, M., et al. (2009). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 14(10), 4038-4049. Available at: [Link]
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Mobinikhaledi, A., et al. (2007). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 19(2), 1301. Available at: [Link]
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Ultrasound-Assisted Synthesis of Benzimidazole Derivatives: A Catalyst-Free Green Chemistry Approach. (2018). ResearchGate. Available at: [Link]
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ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. (2022). Chemistry Journal of Moldova. Available at: [Link]
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A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Bentham Science. Available at: [Link]
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Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). RSC Publishing. Available at: [Link]
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A Senior Application Scientist’s Guide to In Silico Modeling: Predicting the Binding Affinity of Benzimidazole Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold and the Imperative for Predictive Modeling
The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs with diverse therapeutic actions. Its isosteric relationship with naturally occurring purines allows it to readily interact with a wide array of biological targets.[1] However, synthesizing and testing every conceivable analog is an inefficient and resource-prohibitive strategy. This is where in silico modeling transforms the landscape of drug discovery. By leveraging computational power, we can predict the binding affinity of novel benzimidazole derivatives, enabling a rational, data-driven approach to prioritizing candidates for synthesis and experimental validation.[2]
This guide provides an in-depth comparison of key in silico methodologies for predicting the binding affinity of benzimidazole analogs. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, establish self-validating workflows, and ground our discussion in authoritative, field-proven insights. Our objective is to equip you with the strategic understanding needed to select and apply the most appropriate computational tools for your research goals, ultimately accelerating the journey from hit identification to lead optimization.
Part 1: Foundational Workflow - Preparing a System for Analysis
The predictive power of any in silico model is fundamentally dependent on the quality of the input data. Meticulous preparation of both the protein target and the ligand library is a non-negotiable first step. The principle here is "garbage in, garbage out"; inaccuracies at this stage will invariably lead to unreliable results.
Experimental Protocol 1: Target and Ligand Preparation
Causality: The goal is to create a biochemically realistic and computationally tractable representation of the biological system. This involves correcting structural artifacts from crystallography, assigning accurate protonation states that are critical for electrostatic interactions, and minimizing energy to resolve steric clashes.
-
Target Acquisition and Preparation:
-
Step 1.1: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). For this guide, we will consider the Epidermal Growth Factor Receptor (EGFR) (e.g., PDB ID: 4HJO) as a representative target for benzimidazole inhibitors.[3]
-
Step 1.2: Using molecular modeling software (e.g., Schrödinger Maestro, BIOVIA Discovery Studio), preprocess the protein. This involves removing all non-essential water molecules, co-crystallized ligands, and duplicate protein chains.
-
Step 1.3: Add hydrogen atoms, as they are often not resolved in X-ray crystal structures but are vital for hydrogen bonding networks.
-
Step 1.4: Assign correct bond orders and protonation states for amino acid residues, particularly for histidine, aspartate, and glutamate, at a physiological pH (e.g., 7.4).
-
Step 1.5: Perform a constrained energy minimization of the protein structure to relieve any steric clashes while preserving the overall backbone fold.
-
-
Ligand Library Preparation:
-
Step 2.1: Draw the 2D structures of your benzimidazole analogs using chemical drawing software (e.g., ChemDraw).
-
Step 2.2: Convert the 2D structures into 3D models.
-
Step 2.3: Generate realistic ionization and tautomeric states for each ligand at the target physiological pH.
-
Step 2.4: Perform a thorough conformational search and energy minimization for each ligand to ensure the starting conformation is energetically favorable.
-
Visualization: Foundational In Silico Workflow
Caption: Workflow for preparing protein and ligand structures for computational analysis.
Part 2: A Comparative Guide to Core Predictive Methodologies
The choice of computational method is a strategic decision dictated by the project's stage, available resources, and the specific questions being asked. Here, we compare three workhorse techniques: Molecular Docking, QSAR, and Pharmacophore Modeling.
Method 1: Molecular Docking
Expertise & Experience: Molecular docking is the cornerstone of structure-based drug design. It predicts how a ligand binds to a protein's active site and estimates its affinity via a scoring function.[4] Its primary strength lies in its speed, making it the go-to method for screening large virtual libraries to quickly identify promising candidates. The scoring function provides a numerical value (e.g., in kcal/mol) that ranks compounds, but it's crucial to understand this is an estimate of binding energy, not a precise thermodynamic value. The visual inspection of the predicted binding pose is equally important, as it reveals key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex.[4][5]
Trustworthiness (Self-Validating Protocol): A docking protocol's reliability is established by its ability to "re-dock" a co-crystallized ligand back into its native binding pose (RMSD < 2.0 Å). This validates that the chosen algorithm and parameters can successfully identify the correct binding mode.
-
Step 1: System Preparation: Prepare the target protein and benzimidazole ligands as described in Protocol 1.
-
Step 2: Grid Box Definition: Define the search space for the docking algorithm. This is typically a cube centered on the known binding site of the target protein. The size should be large enough to accommodate the ligands and allow for rotational and translational freedom.
-
Step 3: Configuration: Create a configuration file specifying the path to the prepared protein and ligand files, the center and dimensions of the grid box, and the desired exhaustiveness of the search.
-
Step 4: Execution: Run the docking simulation using a tool like AutoDock Vina.[6] This will systematically sample conformations of each ligand within the defined grid box.
-
Step 5: Analysis & Validation:
-
Analyze the output files to extract the binding affinity scores for each predicted pose. The top-scoring pose is considered the most likely binding mode.
-
Visualize the top-scoring poses within the protein's active site. Scrutinize the key interactions (e.g., hydrogen bonds with key residues, pi-pi stacking).[7]
-
Compare the binding energies across the series of benzimidazole analogs to prioritize compounds.[1]
-
| Analog ID | R-Group Substitution | Docking Score (kcal/mol) | Key Interacting Residues |
| BZ-01 | -H | -7.8 | Met793, Leu718 |
| BZ-02 | -Cl | -8.4 | Met793, Cys797, Leu718 |
| BZ-03 | -SO₂NH₂ | -9.1 | Met793, Asp855, Lys745 |
| Gefitinib | Reference | -8.9 | Met793, Cys797, Thr790 |
Note: Data is illustrative. Actual results will vary based on the specific analogs and target.
Method 2: Quantitative Structure-Activity Relationship (QSAR)
Expertise & Experience: QSAR modeling is a ligand-based approach used when a high-resolution target structure is unavailable or to gain a different perspective on structure-activity relationships.[8] It builds a mathematical model that correlates the physicochemical properties (descriptors) of compounds with their experimentally determined biological activity.[9] The power of a QSAR model is its ability to predict the activity of new, unsynthesized analogs, thereby guiding synthetic efforts toward more potent compounds.
Trustworthiness (Self-Validating Protocol): A robust QSAR model must be validated both internally (e.g., leave-one-out cross-validation, q²) and externally with a test set of compounds not used in model generation (pred_r²).[10][11] A high correlation coefficient (R²) is necessary but not sufficient; strong predictive power on an external set is the true measure of a model's utility.
-
Step 1: Data Curation: Assemble a dataset of benzimidazole analogs with high-quality, consistently measured biological activity data (e.g., IC₅₀ values from the same assay).
-
Step 2: Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., constitutional, topological, electronic, thermodynamic) using software like PaDEL-Descriptor or Mordred.
-
Step 3: Data Division: Randomly split the dataset into a training set (~80%) for model building and a test set (~20%) for validation.
-
Step 4: Model Generation: Using the training set, employ statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation linking the descriptors to biological activity.
-
Step 5: Validation:
-
Assess the statistical significance of the model using the training set (R², F-statistic).
-
Perform internal validation using cross-validation to calculate q².
-
Use the final model to predict the activity of the compounds in the test set and calculate the predictive R² (pred_r²). A robust model will have high values for R², q², and pred_r² (typically > 0.6).[10]
-
| Parameter | Value | Interpretation |
| R² (Correlation Coeff.) | 0.8368 | Strong correlation between descriptors and activity in the model. |
| q² (Cross-validated R²) | 0.7516 | Good internal predictive ability. |
| pred_r² (External R²) | 0.7931 | Excellent predictive power on an unseen test set. |
| F-test | 85.4 | The model is statistically significant. |
| (Statistical values adapted from a study on benzimidazole inhibitors for illustrative purposes)[10] |
Method 3: Pharmacophore Modeling
Expertise & Experience: A pharmacophore is an abstract 3D representation of the key molecular features responsible for a drug's biological activity.[12] These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups.[13] Pharmacophore modeling is exceptionally useful for two main tasks: 1) Virtually screening vast chemical databases to discover novel scaffolds that fit the pharmacophore and may possess the desired activity, and 2) Guiding the design of new analogs by ensuring they retain the essential features for target binding.
Trustworthiness (Self-Validating Protocol): A good pharmacophore model should be able to selectively identify known active compounds from a database containing a large number of inactive "decoy" molecules. Metrics like the Güner-Henry (GH) score and Enrichment Factor (EF) are used to quantify this discriminatory power.[12]
-
Step 1: Molecule Selection: Select a set of structurally diverse, highly active benzimidazole analogs.
-
Step 2: Conformation Generation: Generate a range of low-energy 3D conformations for each selected molecule.
-
Step 3: Feature Identification: Identify the key chemical features within each molecule.
-
Step 4: Hypothesis Generation: Align the active molecules and identify common 3D arrangements of pharmacophoric features. This generates a set of candidate pharmacophore hypotheses.
-
Step 5: Scoring and Validation:
-
Score the hypotheses based on how well they map to the active compounds.
-
Validate the best hypothesis by using it to screen a database containing the known actives and a large set of presumed inactive molecules. A high hit rate for actives and a low hit rate for inactives confirms the model's validity.
-
Caption: Step-by-step workflow for generating and validating a pharmacophore model.
Part 3: Advanced Methods for High-Accuracy Predictions
While docking and QSAR are excellent for high-throughput screening and initial analysis, lead optimization often requires more quantitative and accurate predictions. Free energy calculation methods provide this higher level of rigor, albeit at a significant computational cost.
Expertise & Experience: Methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are computationally intensive techniques that calculate the binding free energy (ΔG) with greater accuracy than docking scoring functions.[14][15] They achieve this by explicitly accounting for solvent effects and sampling multiple conformations of the protein-ligand complex through molecular dynamics (MD) simulations.[16] These methods are not for screening thousands of compounds; they are applied to a small set of high-priority leads to accurately predict the impact of subtle chemical modifications on binding affinity.[17]
Trustworthiness: The accuracy of these methods is highly dependent on the quality of the force field used and the extent of conformational sampling. Validation involves comparing the calculated relative binding free energies (ΔΔG) between pairs of analogs with experimentally determined values. A strong correlation provides confidence in the model's predictive power for new analogs.
Data Presentation: Comparison of Predictive Methods
| Method | Computational Cost | Relative Accuracy | Best Use Case |
| Molecular Docking | Low (seconds/ligand) | Low to Medium | High-throughput virtual screening of large libraries. |
| QSAR | Low (once built) | Medium | Predicting activity for new analogs; ligand-based design. |
| Pharmacophore | Low (once built) | Medium | Virtual screening; scaffold hopping. |
| Free Energy (FEP) | Very High (days/ligand) | High | Accurate ranking of a few key leads during lead optimization. |
Part 4: The Pillar of Scientific Integrity: Model Validation
An in silico model without rigorous validation is merely a computational curiosity.[18] The process of validation ensures that the model has genuine predictive power and is not simply overfitted to the training data.[19]
-
Statistical Validation: As described in the QSAR section, parameters like q² and pred_r² are essential for demonstrating a model's robustness.[10]
-
Prospective Validation: The ultimate test for any predictive model is its ability to correctly forecast the binding affinity of new, previously unseen benzimidazole analogs. This involves using the model to prioritize a set of compounds for synthesis and then comparing the experimental results with the in silico predictions.[20]
-
In Silico ADMET Profiling: Predicting high binding affinity is only part of the story. A successful drug must also have favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[21] It is standard practice to run in silico ADMET predictions in parallel with affinity modeling to flag compounds with potential liabilities (e.g., poor oral bioavailability, high toxicity) early in the process.[3][22]
Conclusion: An Integrated Strategy for Benzimidazole Drug Discovery
The prediction of binding affinity for benzimidazole analogs is not a task for a single computational method, but rather for an integrated, multi-faceted strategy. The optimal workflow begins with high-throughput methods like pharmacophore modeling and molecular docking to rapidly screen large virtual libraries and identify initial hits. Promising hits are then analyzed using QSAR to understand the key structural drivers of activity. Finally, a select few lead candidates are subjected to rigorous free energy calculations to accurately rank them and guide the final stages of lead optimization before committing to resource-intensive synthesis and in vitro testing.
This tiered approach ensures that computational resources are used efficiently, balancing speed and accuracy at each stage of the drug discovery pipeline. By embracing these validated, self-correcting in silico systems, researchers can navigate the vast chemical space of benzimidazole derivatives with greater confidence and precision, significantly enhancing the probability of discovering novel, high-efficacy therapeutic agents.
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Safety Operating Guide
Mastering the Safe Handling of 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical instruction for the safe handling and disposal of 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole, a benzimidazole derivative with notable biological activity. By moving beyond a simple checklist and understanding the why behind each procedural step, you can foster a culture of safety and ensure the reliability of your experimental outcomes.
This compound, also known in its hydrochloride salt form and related to the antihistamine Bilastine, requires careful management due to its potential hazards.[1][2][3] The hydrochloride salt is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4] While data on the freebase form may be limited, a conservative approach treating it with the same level of caution is warranted.
I. Hazard Assessment and Core Principles of Safe Handling
Before any manipulation of this compound, a thorough understanding of its potential risks is crucial. The benzimidazole scaffold is a common motif in pharmacologically active molecules, and as such, treating all derivatives with a degree of caution is a sound scientific practice.[5][6][7][8][9]
Key Hazards:
-
Oral Toxicity: Harmful if swallowed.[4]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Therefore, our safety protocols are designed to create a multi-layered defense against these possibilities.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a regulatory requirement but a critical component of personal and collective safety. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption. Gloves must be inspected before use and removed properly to avoid contaminating the wearer.[4] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[4][10] | To protect against splashes and airborne particles. Standard safety glasses are insufficient. |
| Body Protection | A laboratory coat or a disposable gown made of a non-absorbent material.[11][12] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[13] If dust or aerosols are likely to be generated, a NIOSH-approved respirator is necessary.[14] | To prevent inhalation of the compound, which may cause respiratory irritation.[4] |
III. Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the reproducibility of your work.
1. Preparation and Engineering Controls:
-
Work Area: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[13]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit appropriate for solid reagents should be available in the laboratory.
2. Weighing and Aliquoting:
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. Use a spatula to transfer the compound.
-
Static Control: If weighing small quantities, be mindful of static electricity which can cause the powder to disperse. An anti-static gun may be beneficial.
-
Container Labeling: All containers holding the compound must be clearly and accurately labeled with the full chemical name and any relevant hazard warnings.
3. Solution Preparation:
-
Solvent Addition: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Vessel Choice: Use a container that is appropriately sized for the volume of solution being prepared to minimize the risk of spills.
4. Post-Handling Decontamination:
-
Work Surface: Thoroughly decontaminate the work area in the fume hood after handling is complete.
-
Equipment: Clean any non-disposable equipment, such as spatulas, with an appropriate solvent. Collect the rinsate as hazardous waste.[13]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]
IV. Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal of this compound and any contaminated materials is essential to protect the environment and prevent accidental exposure.
1. Waste Segregation:
-
Designated Waste Container: All waste containing this compound, including excess solid, contaminated gloves, pipette tips, and weighing paper, must be collected in a dedicated, clearly labeled hazardous waste container.[13][15]
-
Compatibility: The waste container must be made of a material compatible with the chemical and any solvents used.
2. Container Management:
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Closure: Keep the waste container closed except when adding waste.
3. Final Disposal:
-
Institutional Procedures: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13]
-
Prohibited Disposal: Never dispose of this compound down the drain or in the regular trash.[4][13]
V. Workflow Visualization
To further clarify the safe handling and disposal process, the following diagram illustrates the key decision points and procedural flow.
Caption: Workflow for safe handling and disposal.
By integrating these principles and procedures into your daily laboratory operations, you can confidently and safely advance your research with this compound.
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Bentham Science Publishers. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Available at: [Link]
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Taylor & Francis Online. An Efficient Procedure for the Synthesis of Benzimidazole Derivatives Using Yb(OTf)3 as Catalyst Under Solvent‐Free Conditions. Available at: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
